1-Bromo-1-methylcyclobutane
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1-bromo-1-methylcyclobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-5(6)3-2-4-5/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTWOFDDPACDDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Bromo-1-methylcyclobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-1-methylcyclobutane is a halogenated cycloalkane with significant potential in organic synthesis and as a building block in the development of novel therapeutic agents. Its strained four-membered ring and the presence of a tertiary bromine atom confer unique reactivity, making it a subject of interest for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, supported by experimental data and detailed protocols.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, many of the listed properties are computed values derived from computational chemistry models.[1]
| Property | Value | Source |
| Molecular Formula | C₅H₉Br | PubChem[1] |
| Molecular Weight | 149.03 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 80204-24-6 | PubChem[1] |
| Canonical SMILES | CC1(CCC1)Br | PubChem[1] |
| Boiling Point | Not experimentally determined (Predicted) | - |
| Melting Point | Not experimentally determined | - |
| Density | Not experimentally determined (Predicted) | - |
| Solubility | Expected to be soluble in organic solvents | - |
| Appearance | Colorless liquid (presumed) | - |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides characteristic signals for the carbon atoms in the molecule. Data for this compound is available in the literature, which can be used for structural confirmation.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic C-H stretching and bending vibrations for the cyclobutane (B1203170) ring and the methyl group, as well as a C-Br stretching frequency.
-
Mass Spectrometry: Mass spectral analysis would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of bromine (¹⁹Br and ⁸¹Br).
Synthesis of this compound
A primary method for the synthesis of this compound is the hydrobromination of methylenecyclobutane (B73084). This reaction proceeds via an electrophilic addition mechanism.
Experimental Protocol: Hydrobromination of Methylenecyclobutane
Materials:
-
Methylenecyclobutane
-
Hydrogen bromide (HBr) in acetic acid or as a gas
-
Anhydrous diethyl ether or a suitable inert solvent
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Gas inlet tube (if using HBr gas)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve methylenecyclobutane in a suitable anhydrous solvent (e.g., diethyl ether).
-
Cool the solution in an ice bath to 0°C.
-
Slowly add a solution of hydrogen bromide in acetic acid dropwise with continuous stirring. Alternatively, bubble dry hydrogen bromide gas through the solution.
-
Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography or gas chromatography).
-
Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize any excess acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine (saturated sodium chloride solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product can be purified by distillation under reduced pressure.
Reactivity and Reaction Mechanisms
As a tertiary alkyl halide, this compound exhibits reactivity dominated by unimolecular substitution (Sₙ1) and elimination (E1 and E2) reactions. The strained cyclobutane ring can also influence reaction pathways.
Nucleophilic Substitution (Sₙ1)
In the presence of a weak nucleophile and a polar protic solvent (e.g., ethanol (B145695) or water), this compound is expected to undergo Sₙ1 reactions. The reaction proceeds through a stable tertiary carbocation intermediate.
Caption: Sₙ1 reaction pathway of this compound.
Elimination Reactions (E1 and E2)
Elimination reactions are also prominent for this compound, leading to the formation of alkenes. With a strong, bulky base, the E2 mechanism is favored. With a weak base in a polar protic solvent, the E1 mechanism, which also proceeds through the tertiary carbocation, will compete with the Sₙ1 reaction.
Caption: Potential elimination products from this compound.
Formation of Grignard Reagent
This compound can be used to prepare the corresponding Grignard reagent by reacting it with magnesium metal in an anhydrous ether solvent. This organometallic reagent is a powerful nucleophile and a strong base, useful for forming new carbon-carbon bonds.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an initiator)
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Set up the apparatus and flame-dry all glassware under a stream of dry nitrogen to ensure anhydrous conditions.
-
Place the magnesium turnings in the flask.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound in anhydrous ether.
-
Add a small portion of the alkyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir and reflux the mixture until most of the magnesium has been consumed.
-
The resulting greyish solution is the Grignard reagent, which should be used immediately in subsequent reactions.
Caption: Synthesis of the Grignard reagent from this compound.
Safety Information
This compound is classified as a flammable liquid and vapor.[1] It is also expected to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a versatile reagent with a rich and predictable reactivity profile. Its ability to form a stable tertiary carbocation makes it a good substrate for Sₙ1 reactions, while its structure also allows for facile elimination and Grignard reagent formation. This guide provides a foundational understanding of its properties and reactivity, which will be valuable for researchers and scientists exploring its use in synthetic and medicinal chemistry. Further experimental investigation into its physical properties and reaction kinetics will undoubtedly uncover more of its potential.
References
An In-depth Technical Guide to the Physical Properties of 1-Bromo-1-methylcyclobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-1-methylcyclobutane is a halogenated cycloalkane with the chemical formula C₅H₉Br. Its structure consists of a four-membered cyclobutane (B1203170) ring substituted with a bromine atom and a methyl group on the same carbon atom. This tertiary alkyl halide is of interest in organic synthesis as a building block for more complex molecules, potentially serving as a precursor in the development of novel therapeutic agents and other functional materials. A thorough understanding of its physical properties is essential for its effective use in research and development, including reaction design, purification, and formulation.
This technical guide provides a summary of the available computed physical properties of this compound, alongside detailed experimental protocols for their determination.
Data Presentation: Physical Properties of this compound
| Physical Property | Value | Source |
| Molecular Formula | C₅H₉Br | PubChem[1] |
| Molecular Weight | 149.03 g/mol | PubChem[1] |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Refractive Index | Not available | - |
| Solubility in Water | Low (predicted) | General principle for alkyl halides |
| Solubility in Organic Solvents | Soluble (predicted) | General principle for alkyl halides[2] |
| XLogP3 | 2.1 | PubChem (Computed)[1] |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physical properties of liquid organic compounds like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic constant at a given pressure.
Methodology: Distillation Method
-
Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: Place a small volume (e.g., 5-10 mL) of this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.
-
Thermometer Placement: Position the thermometer in the distillation head such that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.
-
Heating: Gently heat the flask using a heating mantle or water bath.
-
Observation: Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point.
-
Pressure Correction: Record the atmospheric pressure. If the measured pressure is not at standard sea-level pressure (760 mmHg), the boiling point can be corrected using a nomograph or appropriate formula.
Determination of Density
Density is the mass of a substance per unit volume. It is an intensive property that can aid in the identification of a substance.
Methodology: Pycnometer Method
-
Apparatus: A pycnometer (a small glass flask with a precisely known volume) and an analytical balance.
-
Mass of Empty Pycnometer: Clean and dry the pycnometer and weigh it accurately on the analytical balance.
-
Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are present. Place the stopper and wipe any excess liquid from the outside. Weigh the filled pycnometer.
-
Mass of Pycnometer with Water: Empty and clean the pycnometer. Fill it with distilled water and weigh it.
-
Temperature: Record the temperature of the laboratory, as density is temperature-dependent.
-
Calculation:
-
Mass of the sample = (Mass of pycnometer + sample) - (Mass of empty pycnometer)
-
Mass of water = (Mass of pycnometer + water) - (Mass of empty pycnometer)
-
Volume of water (and pycnometer) = Mass of water / Density of water at the recorded temperature
-
Density of the sample = Mass of the sample / Volume of the pycnometer
-
Determination of Refractive Index
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a pure compound and is sensitive to temperature and the wavelength of light used.
Methodology: Abbe Refractometer
-
Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: Place a few drops of this compound onto the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to spread into a thin film. Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.
-
Reading: Read the refractive index value from the scale.
-
Temperature Control: The refractive index is temperature-dependent. Record the temperature at which the measurement is taken. If the instrument has a temperature control system, set it to a standard temperature (e.g., 20°C). If not, the reading can be corrected to a standard temperature using a correction factor.
Mandatory Visualization
The following diagram illustrates a logical workflow for the characterization of an unknown liquid organic compound through the determination of its physical properties.
Caption: Workflow for liquid compound identification.
References
An In-Depth Technical Guide to 1-Bromo-1-methylcyclobutane
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides essential information regarding the molecular properties of 1-Bromo-1-methylcyclobutane, a key reagent in various organic synthesis applications. The data presented is intended to support research and development activities by providing accurate and readily accessible information.
Core Data Presentation
The fundamental quantitative data for this compound is summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C5H9Br | [1][2] |
| Molecular Weight | 149.03 g/mol | [1][2] |
| Monoisotopic Mass | 147.98876 Da | [1] |
| CAS Registry Number | 80204-24-6 | [1][2] |
| IUPAC Name | This compound | [1] |
Molecular Structure and Visualization
The chemical structure of this compound is depicted below. This visualization is critical for understanding its steric and electronic properties, which influence its reactivity in chemical transformations.
Caption: 2D chemical structure of this compound.
Experimental Protocols
While specific experimental protocols are highly dependent on the intended application, a general protocol for a substitution reaction involving this compound is outlined below. This serves as a foundational workflow that can be adapted for various nucleophiles.
Caption: Generalized workflow for a nucleophilic substitution reaction.
References
An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-1-methylcyclobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR spectrum of 1-bromo-1-methylcyclobutane. Due to the limited availability of direct experimental spectral data in public databases, this guide presents a predicted spectrum based on established principles of nuclear magnetic resonance spectroscopy. It includes a comprehensive data table, detailed experimental protocols for the synthesis of the compound and for NMR analysis, and visualizations to aid in understanding the structural and analytical workflows.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the three non-equivalent proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the bromine atom and the geometry of the cyclobutane (B1203170) ring.
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) (Predicted) | Integration | Multiplicity | Protons Assigned |
| A | 1.75 | 3H | Singlet (s) | -CH₃ |
| B | 2.5 - 2.8 | 4H | Multiplet (m) | -CH₂- (adjacent to C-Br) |
| C | 2.0 - 2.3 | 2H | Multiplet (m) | -CH₂- (gamma to C-Br) |
Note: The chemical shifts for the cyclobutane ring protons (B and C) are presented as ranges due to the complex spin-spin coupling and potential for second-order effects in the rigid ring system.
Structural and Spectroscopic Relationships
The following diagram illustrates the structure of this compound and the correlation between its different proton environments and the predicted ¹H NMR signals.
Caption: Correlation of proton environments in this compound with predicted ¹H NMR signals.
Experimental Protocols
Synthesis of this compound via Hydrobromination of Methylenecyclobutane (B73084)
This protocol describes a plausible method for the synthesis of this compound, which is essential for obtaining a sample for NMR analysis. The reaction proceeds via Markovnikov addition of hydrogen bromide to methylenecyclobutane.
Materials:
-
Methylenecyclobutane
-
Hydrogen bromide (HBr) solution in acetic acid or as a gas
-
Anhydrous diethyl ether or dichloromethane
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methylenecyclobutane in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add a solution of hydrogen bromide in acetic acid or bubble HBr gas through the solution with vigorous stirring. The addition should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purify the product by distillation under reduced pressure.
¹H NMR Spectrum Acquisition
This protocol outlines the standard procedure for acquiring a high-resolution ¹H NMR spectrum of a liquid sample like this compound.
Materials and Equipment:
-
This compound (5-10 mg)
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent
-
NMR tube (high precision)
-
Pipette
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry vial.
-
Transfer the solution into a high-precision NMR tube using a pipette.
-
Ensure the liquid height in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm).
-
Cap the NMR tube and carefully wipe the outside to remove any contaminants.
-
Insert the NMR tube into a spinner turbine and adjust its depth according to the spectrometer's gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent (CDCl₃).
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 90° pulse, 1-2 second relaxation delay, 8-16 scans).
-
Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Analyze the multiplicity (splitting patterns) of each signal to deduce the number of neighboring protons.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow from sample preparation to data analysis in ¹H NMR spectroscopy.
Caption: Workflow for ¹H NMR Spectroscopy.
An In-depth Technical Guide to the 13C NMR Chemical Shifts of 1-Bromo-1-methylcyclobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 1-Bromo-1-methylcyclobutane. Due to the difficulty in accessing the primary experimental data, this report utilizes high-quality predicted ¹³C NMR data to serve as a reliable reference for researchers in the fields of organic chemistry, medicinal chemistry, and drug development.
Predicted ¹³C NMR Chemical Shift Data
The predicted ¹³C NMR chemical shifts for this compound were calculated using advanced computational algorithms. These predictions are based on a large dataset of experimentally determined chemical shifts and provide a robust estimation of the expected spectral values. The data is presented in Table 1, with each carbon atom assigned according to standard IUPAC nomenclature.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 55.0 |
| C2/C4 | 36.5 |
| C3 | 15.2 |
| CH₃ | 30.1 |
Prediction Methodology
The ¹³C NMR chemical shifts presented in this guide were obtained using a highly-regarded in-silico prediction tool. The prediction was performed under the following simulated conditions:
-
Solvent: Chloroform-d (CDCl₃)
-
Reference Standard: Tetramethylsilane (TMS)
-
Spectrometer Frequency: Not applicable for prediction, but the original experimental data this prediction is benchmarked against was likely recorded on a standard NMR spectrometer (e.g., Bruker WP-60 as cited for similar compounds).
The prediction algorithm leverages a combination of topological and electronic descriptors of the molecule to estimate the chemical shift of each carbon nucleus. These algorithms are trained on extensive libraries of verified experimental NMR data, ensuring a high degree of accuracy.
Structural Assignment and Chemical Shift Correlation
The relationship between the carbon atoms in this compound and their predicted ¹³C NMR chemical shifts is illustrated in the following diagram. The numbering of the carbon atoms corresponds to the assignments in Table 1.
Caption: Correlation of carbon atoms in this compound with their predicted ¹³C NMR chemical shifts.
Interpretation of the Spectrum
The predicted ¹³C NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.
-
C1 (Quaternary Carbon): The carbon atom bonded to the bromine atom (C1) is the most deshielded, with a predicted chemical shift of 55.0 ppm. This significant downfield shift is attributed to the strong electron-withdrawing inductive effect of the bromine atom.
-
C2/C4 (Methylene Carbons): The two methylene carbons adjacent to the quaternary center (C2 and C4) are chemically equivalent due to the symmetry of the molecule. They are predicted to resonate at approximately 36.5 ppm.
-
C3 (Methylene Carbon): The methylene carbon at the 3-position (C3) is the most shielded of the ring carbons, with a predicted chemical shift of 15.2 ppm, as it is furthest from the electronegative bromine atom.
-
CH₃ (Methyl Carbon): The methyl carbon is predicted to have a chemical shift of around 30.1 ppm.
This detailed in-silico analysis provides valuable insights for the structural elucidation and characterization of this compound and related compounds, aiding researchers in their scientific endeavors.
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Bromo-1-methylcyclobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the anticipated mass spectrometry fragmentation pattern of 1-bromo-1-methylcyclobutane. Due to the absence of publicly available mass spectral data for this specific compound in comprehensive databases such as the NIST Mass Spectrometry Data Center, this guide leverages established principles of mass spectrometry and draws analogies from the fragmentation patterns of structurally similar molecules, including bromocyclobutane, methylcyclobutane, and tertiary bromoalkanes.
Predicted Mass Spectrum and Fragmentation Analysis
The mass spectrum of this compound is expected to be characterized by several key fragmentation pathways, initiated by electron ionization. The presence of bromine, with its two major isotopes, 79Br and 81Br, in a nearly 1:1 natural abundance, will result in characteristic isotopic peak pairs (M and M+2) for any fragment containing a bromine atom.
Table 1: Predicted Major Fragments and Their Postulated Structures
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Postulated Neutral Loss | Notes |
| 148/150 | [C₅H₉Br]⁺• | - | Molecular ion (M⁺•). Expected to be of low abundance due to the lability of the C-Br bond. The pair of peaks reflects the 79Br and 81Br isotopes. |
| 69 | [C₅H₉]⁺ | •Br | Loss of a bromine radical. This is predicted to be a major fragmentation pathway, leading to a stable tertiary carbocation. This fragment is anticipated to be the base peak. |
| 55 | [C₄H₇]⁺ | C₂H₄ + •H | Loss of ethene from the cyclobutyl ring of the [C₅H₉]⁺ fragment, a common fragmentation for cyclobutane (B1203170) derivatives, followed by loss of a hydrogen radical. |
| 41 | [C₃H₅]⁺ | C₂H₄ from [C₅H₉]⁺ | Further fragmentation of the [C₅H₉]⁺ ion via the loss of another molecule of ethene. |
Predicted Fragmentation Pathway
The primary fragmentation events for this compound under electron ionization are depicted below. The initial ionization event involves the removal of an electron, most likely from a non-bonding orbital of the bromine atom, to form the molecular ion.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocol: Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS)
This section outlines a typical experimental protocol for the analysis of a volatile, halogenated organic compound like this compound using EI-GC-MS.
1. Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 ppm) in a high-purity volatile solvent such as dichloromethane (B109758) or hexane.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Final hold: Hold at 200 °C for 2 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 35 to 200.
-
Solvent Delay: A solvent delay of 2-3 minutes is used to prevent the high concentration of the solvent from entering the mass spectrometer.
4. Data Acquisition and Analysis:
-
Acquire the data in full scan mode.
-
Process the resulting chromatogram and mass spectra using the instrument's data analysis software.
-
Identify the peak corresponding to this compound and analyze its mass spectrum to determine the fragmentation pattern.
Caption: A generalized workflow for EI-GC-MS analysis.
Discussion of Predicted Fragmentation
The fragmentation of this compound is expected to be dominated by the cleavage of the carbon-bromine bond. This is due to the C-Br bond being the weakest bond in the molecule and the stability of the resulting tertiary carbocation. The subsequent fragmentation of the 1-methylcyclobutyl cation would likely involve ring-opening and rearrangement to form more stable acyclic cations, or the elimination of neutral molecules like ethene, which is a characteristic fragmentation of cyclobutane rings. The presence of the methyl group provides a tertiary carbon, which stabilizes the positive charge after the loss of the bromine radical, making this a highly favorable fragmentation pathway. The molecular ion peak is anticipated to be weak or even absent, a common feature for tertiary bromoalkanes which undergo rapid fragmentation.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Infrared Spectroscopy of 1-Bromo-1-methylcyclobutane
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of this compound. It is designed for professionals in research, science, and drug development who utilize spectroscopic methods for molecular characterization and quality control. This document details the expected vibrational modes, presents anticipated data in a structured format, outlines a detailed experimental protocol for spectral acquisition, and includes a logical workflow for the spectroscopic analysis.
Molecular Structure and Predicted Vibrational Modes
This compound is a tertiary alkyl halide containing a strained four-membered ring. Its structure dictates a unique infrared spectrum characterized by the vibrational modes of its constituent functional groups: the C-Br bond, the methyl group (CH₃), the methylene (B1212753) groups (CH₂) of the cyclobutane (B1203170) ring, and the carbon-carbon skeleton.
The primary vibrational modes that result in characteristic absorption bands in the IR spectrum are:
-
C-H Stretching: Vibrations of the carbon-hydrogen bonds in the methyl and methylene groups. These are typically observed in the 3000-2850 cm⁻¹ region.
-
C-H Bending (Deformation): Scissoring, wagging, and twisting motions of the C-H bonds in the CH₂ and CH₃ groups. These appear in the 1470-1365 cm⁻¹ region.
-
C-Br Stretching: The stretching vibration of the carbon-bromine bond. This is a key functional group frequency for alkyl halides and is expected in the lower frequency "fingerprint" region of the spectrum.[1][2][3]
-
Cyclobutane Ring Vibrations: The puckered nature of the cyclobutane ring gives rise to characteristic stretching and deformation modes.[4][5] Due to ring strain, these vibrations can differ from those in acyclic or larger ring systems.[6]
-
C-C Skeletal Vibrations: Stretching and bending of the carbon-carbon single bonds within the cyclobutane ring and the bond to the methyl group. These absorptions are typically found in the fingerprint region.
Predicted Infrared Absorption Data
While a publicly available experimental spectrum for this compound is not readily accessible, a reliable prediction of its key absorption bands can be formulated based on the known frequencies for its structural components. The following table summarizes the expected quantitative data.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~2987 - 2952 | Strong | C-H asymmetric stretching (CH₃ and CH₂) |
| ~2887 - 2850 | Medium-Strong | C-H symmetric stretching (CH₃ and CH₂) |
| ~1465 | Medium | CH₂ scissoring (bending) |
| ~1450 | Medium | CH₃ asymmetric bending (deformation) |
| ~1380 | Medium | CH₃ symmetric bending (umbrella mode) |
| ~1260 - 1220 | Medium | CH₂ wagging |
| ~898 | Medium-Weak | Cyclobutane ring deformation[5] |
| 690 - 515 | Medium-Strong | C-Br stretching[1][2][3] |
Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of overlapping C-C stretching and various bending vibrations, which are unique to the molecule's overall structure.
Experimental Protocol: FTIR-ATR Spectroscopy
The following protocol outlines a standard procedure for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of a liquid sample like this compound using the Attenuated Total Reflectance (ATR) technique.
3.1. Instrumentation and Materials
-
FTIR Spectrometer (e.g., Nicolet, PerkinElmer, Shimadzu) equipped with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal).
-
This compound sample (liquid).
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone).
-
Lint-free laboratory wipes.
-
Personal Protective Equipment (PPE): safety goggles, gloves.
3.2. Procedure
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and computer are powered on and have stabilized.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This measurement will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere and the ATR crystal itself. Typically, 16 or 32 scans are co-added for a good signal-to-noise ratio.
-
-
Sample Analysis:
-
Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal, ensuring the crystal is fully covered.
-
If the ATR accessory has a pressure clamp, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum using the same parameters as the background scan (e.g., number of scans, resolution).
-
-
Data Processing and Analysis:
-
The instrument software will automatically perform the background subtraction.
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Use the software tools to identify and label the wavenumbers of the significant absorption peaks.
-
Compare the obtained peak positions with the expected values in the data table above to confirm the identity and purity of the compound.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe to remove all traces of the sample.
-
Perform a final wipe with a dry, lint-free cloth to ensure the crystal is ready for the next measurement.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
An In-depth Technical Guide to the Ring Strain Analysis of 1-Bromo-1-methylcyclobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ring strain in 1-Bromo-1-methylcyclobutane, a molecule of interest in synthetic chemistry and drug discovery due to the unique reactivity conferred by its strained four-membered ring. This document synthesizes theoretical principles with experimental and computational data to offer a thorough understanding of the conformational behavior and energetic properties of this substituted cyclobutane (B1203170).
Introduction to Ring Strain in Cyclobutanes
Cycloalkanes with three or four carbon atoms exhibit significant ring strain, a consequence of deviations from ideal bond angles and eclipsing interactions of substituents. In cyclobutane, the primary sources of this instability, totaling approximately 26.3 kcal/mol, are:
-
Angle Strain: The C-C-C bond angles in a planar cyclobutane would be 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms. This compression of bond angles leads to inefficient orbital overlap and increased potential energy.
-
Torsional Strain: In a planar conformation, all eight C-H bonds would be eclipsed, resulting in steric repulsion and increased torsional strain. To alleviate this, cyclobutane adopts a puckered or "butterfly" conformation. This puckering slightly increases angle strain but significantly reduces torsional strain, resulting in a more stable overall structure.
The substitution on the cyclobutane ring can have a profound impact on its ring strain and conformational preferences. Geminal disubstitution at the C1 position, as seen in this compound, is of particular interest.
Conformational Analysis of this compound
The puckered cyclobutane ring can exist in two primary non-planar conformations, which are in rapid equilibrium at room temperature. For a monosubstituted cyclobutane, this leads to axial and equatorial conformers. In this compound, the substituents on the same carbon atom will influence the ring puckering.
The puckering of the cyclobutane ring is characterized by a puckering angle (θ), which is the dihedral angle between the C1-C2-C4 and C1-C3-C4 planes. For unsubstituted cyclobutane, this angle is approximately 35°. In substituted cyclobutanes, the puckering dynamics can be influenced by the steric bulk and electronic nature of the substituents.
Due to the presence of two different substituents on C1, the puckering of the ring in this compound will lead to two distinct puckered conformations with one substituent in a pseudo-axial position and the other in a pseudo-equatorial position. The relative energies of these conformers will be dictated by the steric interactions of the bromine and methyl groups with the rest of the ring. It is generally expected that the conformer with the larger group in the less sterically hindered pseudo-equatorial position would be more stable.
Quantitative Analysis of Ring Strain
Calculations have indicated that 1,1-dimethylcyclobutane is more than 8 kcal/mol less strained than cyclobutane.[2] Given the similar steric demands of a bromine atom and a methyl group, it is reasonable to infer that this compound also exhibits a reduced ring strain compared to the parent hydrocarbon.
| Compound | Strain Energy (kcal/mol) | Method | Reference |
| Cyclobutane | 26.3 | Experimental (Heat of Combustion) | [3][4] |
| 1,1-Dimethylcyclobutane | ~18 | Computational (ab initio) | [2] |
| This compound | Estimated ~18-20 | Inference from analogs | N/A |
Experimental Protocols for Synthesis and Analysis
Synthesis of this compound
Two plausible synthetic routes for this compound are detailed below.
This method relies on the regioselective bromination of the tertiary C-H bond in methylcyclobutane (B3344168), which is the most reactive site towards free-radical attack.
Reaction:
Methylcyclobutane + Br₂ --(hν)--> this compound + HBr
Experimental Protocol:
-
Reaction Setup: A solution of methylcyclobutane in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane) is placed in a quartz reaction vessel equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Initiation: The reaction mixture is irradiated with a UV lamp (e.g., a high-pressure mercury lamp) to initiate the homolytic cleavage of bromine.
-
Bromination: A solution of bromine in the same solvent is added dropwise to the reaction mixture under continuous irradiation and stirring. The reaction temperature is typically maintained at or slightly below the boiling point of the solvent.
-
Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The excess bromine is quenched by washing with a saturated aqueous solution of sodium thiosulfate. The organic layer is then washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
This method involves the decarboxylative bromination of the silver salt of 1-methylcyclobutanecarboxylic acid.[5][6][7]
Reaction:
1-Methylcyclobutanecarboxylic acid + Ag₂O → Silver 1-methylcyclobutanecarboxylate Silver 1-methylcyclobutanecarboxylate + Br₂ → this compound + CO₂ + AgBr
Experimental Protocol:
-
Salt Formation: 1-Methylcyclobutanecarboxylic acid is neutralized with a stoichiometric amount of silver oxide in an aqueous solution. The resulting silver salt is then collected by filtration and thoroughly dried under vacuum.
-
Reaction Setup: The dry silver salt is suspended in a dry, inert solvent such as carbon tetrachloride in a reaction vessel protected from light.
-
Bromination: A solution of dry bromine in carbon tetrachloride is added slowly to the suspension with vigorous stirring. The reaction is often initiated by gentle heating.
-
Reaction Completion: The reaction is typically complete when the evolution of carbon dioxide ceases and the color of bromine disappears.
-
Work-up: The reaction mixture is filtered to remove the precipitated silver bromide. The filtrate is then washed with an aqueous solution of sodium bicarbonate and water, dried over anhydrous calcium chloride, and filtered.
-
Purification: The solvent is removed by distillation, and the resulting crude this compound is purified by fractional distillation under reduced pressure.
Spectroscopic Analysis for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational analysis of substituted cyclobutanes.[8][9][10]
Experimental Protocol for NMR Analysis:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For detailed conformational analysis, variable-temperature NMR studies are often performed.
-
Spectral Analysis:
-
Chemical Shifts: The chemical shifts of the ring protons and carbons can provide information about their electronic environment and, indirectly, about the ring conformation.
-
Coupling Constants: The vicinal (³JHH) and long-range (⁴JHH) proton-proton coupling constants are particularly sensitive to the dihedral angles and can be used to determine the puckering angle and the relative populations of the axial and equatorial conformers.[8]
-
NOE Experiments: Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximities of protons, which can help in assigning the stereochemistry and conformation.
-
-
Computational Correlation: The experimental NMR parameters are often correlated with theoretical values calculated for different possible conformations using quantum mechanical methods (e.g., Density Functional Theory) to determine the most stable conformation in solution.
Conclusion
The ring strain in this compound is a key determinant of its structure, stability, and reactivity. While direct experimental quantification of its strain energy is lacking, analogies with structurally similar compounds strongly suggest a reduction in strain compared to unsubstituted cyclobutane due to the gem-disubstitution effect. The molecule exists as a dynamic equilibrium of puckered conformations, which can be elucidated through a combination of advanced spectroscopic techniques, particularly NMR, and computational modeling. The synthetic protocols outlined provide viable pathways for the preparation of this interesting molecule, opening avenues for its further study and application in various fields of chemical research. This guide provides a foundational framework for researchers and professionals to understand and investigate the nuanced stereoelectronic properties of strained cyclic systems.
References
- 1. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. adichemistry.com [adichemistry.com]
- 8. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMR conformational analyses on (des-bromo) neuropeptide B [1-23] and neuropeptide W [1-23]: the importance of alpha-helices, a cation-pi interaction and a beta-turn - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic Addition of Hydrogen Bromide to Methylenecyclobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic addition of hydrogen bromide (HBr) to methylenecyclobutane (B73084). This reaction is a classic example of how carbocation intermediates can dictate product outcomes, leading to both unrearranged and rearranged products. Understanding the mechanistic pathways and the factors influencing product distribution is crucial for synthetic chemists in academia and the pharmaceutical industry.
Core Concepts: Reaction Mechanism and Carbocation Intermediates
The reaction is initiated by the electrophilic attack of the proton from HBr on the exocyclic double bond of methylenecyclobutane. This addition follows Markovnikov's rule, where the proton adds to the carbon atom with the greater number of hydrogen atoms (the methylene (B1212753) carbon). This leads to the formation of a relatively stable tertiary carbocation on the cyclobutane (B1203170) ring.
The fate of this carbocation intermediate determines the final product distribution. There are three primary pathways the reaction can follow:
-
Direct Nucleophilic Attack: The bromide ion (Br⁻) can act as a nucleophile and directly attack the tertiary carbocation, leading to the formation of the unrearranged product, 1-bromo-1-methylcyclobutane.
-
Carbocation Rearrangement via Ring Expansion: The initial tertiary carbocation, which is adjacent to the strained four-membered ring, can undergo a rearrangement. A carbon-carbon bond from the cyclobutane ring can migrate to the positively charged carbon. This ring expansion results in the formation of a more stable tertiary cyclopentyl carbocation, driven by the relief of ring strain. Subsequent attack by the bromide ion yields the rearranged product, 1-bromo-1-methylcyclopentane.[1][2]
-
Carbocation Rearrangement via Ring Opening: Under certain conditions, particularly with an excess of HBr, the carbocation can undergo a ring-opening rearrangement. This pathway leads to the formation of acyclic dibromoalkanes. It has been reported that the ionic addition of excess hydrogen bromide to methylenecyclobutane can lead to the formation of 1,2-dibromo-2-methylbutane.[3]
Product Distribution
Data Presentation: Spectroscopic Data of Potential Products
The following tables summarize the key spectroscopic data for the potential products of the reaction. This information is essential for the identification and characterization of the product mixture.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm and Multiplicity |
| This compound | Data not explicitly found in a compiled format, but expected to show multiplets for the cyclobutane protons and a singlet for the methyl protons. |
| 1-bromo-1-methylcyclopentane | Data not explicitly found in a compiled format, but expected to show multiplets for the cyclopentane (B165970) protons and a singlet for the methyl protons. |
| 1,2-dibromo-2-methylbutane | Data not explicitly found in a compiled format, but expected to show signals corresponding to the ethyl and methyl groups, and a methylene group attached to a bromine. |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm |
| This compound | Specific shifts not available, but would include a quaternary carbon bearing the bromine and methyl group, methylene carbons of the cyclobutane ring, and a methyl carbon. |
| 1-bromo-1-methylcyclopentane | 76.9 (C-Br), 41.5 (CH₂), 33.5 (CH₃), 24.3 (CH₂)[4] |
| 1,2-dibromo-2-methylbutane | Specific shifts not available, but would include a quaternary carbon bearing a bromine and a methyl group, a methylene carbon bearing a bromine, a methylene of the ethyl group, and two methyl carbons. |
Experimental Protocols
The following is a representative experimental protocol for the electrophilic addition of HBr to an alkene, adapted for methylenecyclobutane. It is important to note that the optimization of reaction conditions would be necessary to selectively favor a desired product.
Synthesis of Brominated Products from Methylenecyclobutane
Materials:
-
Methylenecyclobutane
-
Hydrogen bromide (gas or solution in acetic acid)
-
Anhydrous diethyl ether or dichloromethane (B109758) (solvent)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate (drying agent)
-
Sodium bicarbonate solution (for neutralization)
-
Round-bottom flask
-
Magnetic stirrer
-
Gas inlet tube (if using HBr gas)
-
Dropping funnel (if using HBr solution)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve methylenecyclobutane in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly bubble anhydrous hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise via a dropping funnel. The reaction is exothermic, so maintain the temperature at 0°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, quench the reaction by carefully adding a saturated solution of sodium bicarbonate to neutralize any excess acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation or column chromatography to isolate the different bromoalkane isomers.
Characterization:
The purified products should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures and to determine the product ratio.
Mandatory Visualizations
The following diagrams illustrate the key mechanistic pathways and a general experimental workflow for the electrophilic addition of HBr to methylenecyclobutane.
Caption: Reaction mechanism for the electrophilic addition of HBr to methylenecyclobutane.
References
An In-depth Technical Guide to the Stability and Reactivity of 1-Bromo-1-methylcyclobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and reactivity of 1-Bromo-1-methylcyclobutane, a molecule of significant interest in the study of reaction mechanisms involving strained ring systems. Due to its unique structural features, this tertiary alkyl halide exhibits complex chemical behavior, primarily governed by the inherent ring strain of the cyclobutane (B1203170) moiety and the propensity for carbocation rearrangements. This document details its physicochemical properties, stability, reactivity under various conditions, and provides experimental protocols for its synthesis and kinetic analysis.
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C5H9Br | PubChem[1] |
| Molecular Weight | 149.03 g/mol | PubChem[1] |
| CAS Number | 80204-24-6 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Computed XLogP3 | 2.1 | PubChem[1] |
| Computed Boiling Point | Predicted data not available | |
| Computed Density | Predicted data not available |
Spectroscopic Data:
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides key information about the carbon skeleton. The chemical shifts are influenced by the electronegativity of the bromine atom and the strained nature of the cyclobutane ring.[2][3]
| Carbon Atom | Chemical Shift (ppm) |
| C-Br (quaternary) | ~60-70 |
| CH₂ (adjacent to C-Br) | ~35-45 |
| CH₂ (beta to C-Br) | ~15-25 |
| CH₃ | ~25-35 |
| Note: These are approximate ranges based on known spectra of similar compounds. Specific values can be found in spectral databases.[2][3] |
-
¹H NMR Spectroscopy: While a specific spectrum for this compound is not readily published, the expected spectrum would show complex multiplets for the cyclobutane protons due to restricted bond rotation and complex spin-spin coupling. A singlet corresponding to the methyl protons would also be present.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic C-H stretching and bending vibrations for the alkyl groups and the cyclobutane ring. The C-Br stretching vibration is typically observed in the fingerprint region (500-700 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks (M and M+2) of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[4] Fragmentation would likely involve the loss of a bromine radical to form a stable carbocation.
Stability and Thermochemistry
The stability of this compound is significantly influenced by the substantial ring strain of the cyclobutane ring. This strain arises from two main factors:
-
Angle Strain: The C-C-C bond angles in a planar cyclobutane are 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. To alleviate some of this strain, the cyclobutane ring is puckered.
-
Torsional Strain: The puckering of the ring also reduces the torsional strain that would arise from the eclipsing of hydrogen atoms in a planar conformation.
The presence of this ring strain makes the molecule thermodynamically less stable than its acyclic or larger-ring counterparts and is a major driving force in its chemical reactions, particularly those involving the formation of carbocation intermediates.
Reactivity and Reaction Mechanisms
As a tertiary alkyl halide, the reactivity of this compound is dominated by unimolecular reactions (SN1 and E1) that proceed through a carbocation intermediate.
Carbocation Formation and Rearrangement
The rate-determining step in SN1 and E1 reactions is the heterolytic cleavage of the C-Br bond to form a tertiary 1-methylcyclobutyl carbocation and a bromide ion. This carbocation is highly reactive and prone to rearrangement to a more stable species. The primary driving forces for this rearrangement are the relief of ring strain and the formation of a more stable carbocation.
The most probable rearrangement is a ring expansion via a 1,2-alkyl shift, leading to the formation of the more stable tertiary 1-methylcyclopentyl carbocation.[5][6][7] This process is thermodynamically favorable as it relieves the significant ring strain of the four-membered ring and maintains a tertiary carbocation center. There is also evidence to suggest that the 1-methylcyclobutyl carbocation may exist as a nonclassical, bridged species.[8]
Carbocation formation and subsequent rearrangement.
Solvolysis Reactions
In the presence of a nucleophilic solvent (e.g., water, alcohols), this compound undergoes solvolysis. The solvent molecules can attack both the initial and the rearranged carbocations, leading to a mixture of substitution products.
-
Attack on the 1-methylcyclobutyl carbocation: This pathway leads to the formation of 1-methoxy-1-methylcyclobutane (in methanol) or 1-methylcyclobutanol (in water). These are typically minor products.
-
Attack on the 1-methylcyclopentyl carbocation: This is the major pathway, resulting in the formation of 1-methoxy-1-methylcyclopentane (B14697417) or 1-methylcyclopentanol.
Solvolysis pathway of this compound.
Elimination Reactions
Concurrent with substitution, elimination reactions (E1) also occur. A proton is abstracted from a carbon adjacent to the carbocation center by a weak base (often the solvent). This results in the formation of various alkenes.
-
From the 1-methylcyclobutyl carbocation: Elimination can lead to methylenecyclobutane (B73084) and 1-methylcyclobutene.
-
From the 1-methylcyclopentyl carbocation: The major elimination product is 1-methylcyclopentene, which is a thermodynamically stable trisubstituted alkene.
Experimental Protocols
Synthesis of this compound
A plausible and common method for the synthesis of this compound is the electrophilic addition of hydrogen bromide (HBr) to methylenecyclobutane, following Markovnikov's rule.
Materials:
-
Methylenecyclobutane
-
Hydrogen bromide (gas or in acetic acid)
-
Anhydrous diethyl ether or dichloromethane
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Sodium bicarbonate solution (5%)
-
Ice bath
Procedure:
-
Dissolve methylenecyclobutane in a suitable anhydrous solvent (e.g., diethyl ether) in a round-bottom flask equipped with a magnetic stirrer and a gas inlet (or dropping funnel).
-
Cool the solution in an ice bath to 0°C.
-
Slowly bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, quench any excess HBr by washing the reaction mixture with a cold 5% sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
Kinetic Study of Solvolysis
The rate of solvolysis of this compound can be monitored by measuring the rate of production of HBr using a titrimetric method.
Materials:
-
This compound
-
Solvent (e.g., 80% ethanol/20% water)
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)
-
Indicator (e.g., phenolphthalein (B1677637) or bromothymol blue)
-
Constant temperature water bath
-
Pipettes, burette, flasks
Procedure:
-
Prepare a stock solution of this compound in a small amount of acetone (B3395972).
-
Place a known volume of the solvolysis solvent (e.g., 80% ethanol) in several flasks and allow them to equilibrate to the desired temperature in a constant temperature water bath.
-
Initiate the reaction in each flask by adding a small, known volume of the alkyl bromide stock solution. Start a timer immediately.
-
At various time intervals, remove a flask from the water bath and quench the reaction by adding a large volume of cold acetone or by placing it in an ice bath.
-
Add a few drops of indicator and titrate the liberated HBr with the standardized NaOH solution to the endpoint.
-
The concentration of HBr at each time point is calculated from the volume of NaOH used.
-
The rate constant (k) for the first-order reaction can be determined by plotting ln([RBr]₀/[RBr]t) versus time, where the slope is equal to k.
Workflow for a kinetic study of solvolysis.
Safety and Handling
This compound is classified as a flammable liquid and vapor.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1]
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable substrate for studying the interplay of steric strain and electronic effects in chemical reactions. Its reactivity is characterized by the formation of a tertiary carbocation that readily undergoes a thermodynamically favorable ring expansion to a more stable cyclopentyl system. This behavior dictates the product distribution in substitution and elimination reactions. A thorough understanding of these reaction pathways is essential for researchers in mechanistic organic chemistry and for professionals in drug development who may encounter such strained ring systems in synthetic intermediates. Further experimental and computational studies would be beneficial to quantify the kinetics and thermodynamics of these fascinating transformations.
References
- 1. This compound | C5H9Br | CID 15570337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. m.youtube.com [m.youtube.com]
- 5. organic chemistry - Carbocation Rearrangements in SN1 reactions - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Formation of 1-Methylcyclobutylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reagent 1-methylcyclobutylmagnesium bromide is a valuable organometallic intermediate in organic synthesis. Its compact and rigid cyclobutane (B1203170) scaffold offers a unique three-dimensional framework that is of significant interest in medicinal chemistry for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates.[1] The synthesis of this reagent from 1-bromo-1-methylcyclobutane, a tertiary alkyl halide, presents unique challenges due to steric hindrance, which can influence reaction rates and promote undesirable side reactions. These application notes provide a comprehensive guide to the preparation of 1-methylcyclobutylmagnesium bromide, including detailed protocols, a summary of key reaction parameters, and an overview of its applications.
Data Presentation: Key Reaction Parameters for Grignard Reagent Formation
The successful formation of 1-methylcyclobutylmagnesium bromide is contingent on several critical parameters. The following table summarizes typical reaction conditions and expected outcomes based on established protocols for this and analogous tertiary alkyl halide Grignard reactions.
| Parameter | Value / Range | Notes |
| Grignard Reagent Formation | ||
| Solvent | Anhydrous Diethyl Ether or THF | Essential for stabilization of the Grignard reagent.[1] |
| Magnesium | 1.2 - 1.5 equivalents | A slight excess ensures complete reaction of the alkyl bromide. |
| Activation Method | Iodine crystal, 1,2-dibromoethane | Crucial for removing the passivating magnesium oxide layer. |
| Initiation Temperature | Room temperature to gentle reflux | The reaction is exothermic and may require cooling to control. |
| Reaction Time | 1 - 3 hours | Completion is often indicated by the disappearance of magnesium. |
| Expected Yield | 60 - 85% | Yields can be affected by side reactions such as Wurtz coupling. |
Reaction Mechanism and Potential Side Reactions
The formation of a Grignard reagent proceeds via the insertion of magnesium into the carbon-halogen bond. While the precise mechanism is complex and thought to involve radical intermediates on the magnesium surface, the overall transformation results in a reversal of polarity (umpolung) at the carbon atom, rendering it nucleophilic.
Due to the sterically hindered nature of the tertiary carbon in this compound, several side reactions can compete with the formation of the desired Grignard reagent:
-
Wurtz Coupling: The already-formed Grignard reagent can react with the starting alkyl bromide to produce a homocoupled dimer (1,1'-dimethyl-1,1'-bicyclobutane). This side reaction can be minimized by the slow addition of the alkyl bromide to the magnesium suspension.
-
Elimination: As a strong base, the Grignard reagent can promote the elimination of HBr from the starting material, leading to the formation of methylenecyclobutane.
Experimental Protocols
Protocol 1: Synthesis of 1-Methylcyclobutylmagnesium Bromide
This protocol details the formation of the Grignard reagent from this compound.
Materials and Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Dropping funnel, flame-dried
-
Nitrogen or Argon inlet
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine crystal
Procedure:
-
Apparatus Setup: Assemble the flame-dried three-necked flask with the reflux condenser, dropping funnel, and an inert gas (nitrogen or argon) inlet.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flask. Gently heat the flask with a heat gun under a flow of inert gas until violet vapors of iodine are observed. Allow the flask to cool to room temperature under the inert atmosphere.
-
Initiation of Reaction: Add enough anhydrous THF to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium suspension.
-
Grignard Formation: The reaction should initiate within a few minutes, as evidenced by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gentle warming may be applied. Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion and Use: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours to ensure the complete formation of the Grignard reagent. The resulting greyish solution is 1-methylcyclobutylmagnesium bromide and can be used directly in subsequent reactions.[1]
Mandatory Visualizations
Caption: Formation of 1-Methylcyclobutylmagnesium Bromide.
Caption: Experimental Workflow for Grignard Reagent Synthesis.
Application Notes
The 1-methylcyclobutyl moiety is an attractive scaffold in drug design due to its conformational rigidity and three-dimensional character, which can enhance binding affinity and improve metabolic stability. The Grignard reagent, 1-methylcyclobutylmagnesium bromide, serves as a key intermediate for introducing this structural motif.
A significant application is in the synthesis of 1-methylcyclobutane-1-sulfonamide .[1] This compound is a valuable building block for a variety of pharmacologically active molecules. The sulfonamide functional group is a well-established pharmacophore present in numerous antibacterial, anti-inflammatory, and anticancer drugs.[1] The synthesis involves the reaction of 1-methylcyclobutylmagnesium bromide with sulfuryl chloride to form the corresponding sulfonyl chloride, which is then aminated.
Furthermore, the nucleophilic nature of 1-methylcyclobutylmagnesium bromide allows it to react with a wide range of electrophiles to form new carbon-carbon bonds. For example, its reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively, containing the 1-methylcyclobutyl group. Reaction with carbon dioxide, followed by an acidic workup, provides 1-methylcyclobutane-1-carboxylic acid. These transformations open avenues for the synthesis of a diverse array of more complex molecules incorporating the cyclobutane ring system, which is found in a number of bioactive natural products and pharmaceuticals.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 3. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C9QO01178A [pubs.rsc.org]
Application Notes and Protocols for Nucleophilic Substitution on 1-Bromo-1-methylcyclobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-1-methylcyclobutane is a tertiary alkyl halide that serves as a versatile building block in organic synthesis. Its strained cyclobutyl ring and the presence of a tertiary carbon atom attached to the bromine atom dictate its reactivity, primarily favoring unimolecular nucleophilic substitution (SN1) and elimination (E1) pathways. These application notes provide detailed protocols for conducting nucleophilic substitution reactions on this compound with a variety of nucleophiles. The information herein is intended to guide researchers in synthesizing a range of 1-methylcyclobutane derivatives, which are of interest in medicinal chemistry and materials science.
As a tertiary alkyl halide, this compound readily forms a relatively stable tertiary carbocation intermediate upon dissociation of the bromide leaving group, especially in the presence of polar protic solvents.[1][2] This carbocation can then be trapped by a wide range of nucleophiles. It is important to note that E1 elimination is a competing side reaction, and the ratio of substitution to elimination products can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. Strong, bulky bases tend to favor elimination, while weaker, less sterically hindered nucleophiles in polar protic solvents will favor substitution.[3]
Data Presentation: Nucleophilic Substitution on Tertiary Halides
The following table summarizes representative conditions and outcomes for nucleophilic substitution reactions on tertiary alkyl halides, including analogs of this compound. This data is intended to serve as a guide for reaction optimization.
| Nucleophile | Reagent Example | Solvent | Typical Conditions | Product Type | Expected Yield (Substitution) | Notes |
| Water | H₂O | 80% Aqueous Ethanol | 25-50°C | Alcohol | Good to Excellent | Solvolysis reaction is often rapid for tertiary halides.[1] |
| Alcohol | Methanol (B129727) (MeOH) or Ethanol (EtOH) | Methanol or Ethanol | Reflux | Ether | Good | Solvolysis often leads to the corresponding ether.[4] |
| Alkoxide | Sodium Methoxide (NaOMe) | Methanol (MeOH) | Room Temp to Reflux | Ether | Moderate to Good | Competition with E2 elimination is significant, especially with stronger bases.[5] |
| Azide (B81097) | Sodium Azide (NaN₃) | DMF or Methanol | 25-60°C | Azide | Good | SN1 mechanism is expected to be dominant.[6][7] |
| Cyanide | Potassium Cyanide (KCN) | Ethanol or DMSO | Reflux | Nitrile | Moderate | Elimination is a significant competing reaction. Ethanolic KCN is commonly used.[8][9] |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Ethanol | Room Temp | Thioether | Moderate to Good | Thiols are excellent nucleophiles and can lead to good yields of substitution products. |
Experimental Protocols
The following are detailed protocols for key nucleophilic substitution reactions on this compound.
Protocol 1: Synthesis of 1-Methylcyclobutanol via Hydrolysis (SN1)
Materials:
-
This compound
-
Water
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add a 1:1 mixture of acetone and water (e.g., 20 mL of each for 1 g of substrate).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). Gentle heating (40-50°C) can be applied to increase the rate of reaction.
-
Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude 1-methylcyclobutanol can be purified by distillation or column chromatography.
Protocol 2: Synthesis of 1-Methoxy-1-methylcyclobutane via Solvolysis (SN1)
Materials:
-
This compound
-
Anhydrous Methanol
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol. The concentration is typically in the range of 0.1-0.5 M.
-
Heat the solution to reflux and maintain for a period determined by reaction monitoring (e.g., 2-6 hours).
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the generated HBr by adding solid sodium bicarbonate in small portions until gas evolution stops.
-
Filter the mixture to remove the inorganic salts.
-
Remove the excess methanol by distillation.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 1-methoxy-1-methylcyclobutane by distillation.
Protocol 3: Synthesis of 1-Azido-1-methylcyclobutane (SN1)
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate safety precautions.
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.2-1.5 eq) to the solution.
-
Stir the mixture at room temperature or heat to 50-60°C to increase the reaction rate.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with water (3 x 20 mL) to remove DMF, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent under reduced pressure.
-
The product, 1-azido-1-methylcyclobutane, can be purified by vacuum distillation.
Visualizations
Caption: General experimental workflow for nucleophilic substitution on this compound.
Caption: The SN1 reaction mechanism for this compound.
References
- 1. 11.4 The SN1 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. brainly.com [brainly.com]
- 4. Solved S 1 1 substitution and E1 elimination frequently | Chegg.com [chegg.com]
- 5. homework.study.com [homework.study.com]
- 6. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solved 14. [6 points] Solvolysis of | Chegg.com [chegg.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: E1 Elimination of 1-Bromo-1-methylcyclobutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the E1 elimination mechanism of 1-bromo-1-methylcyclobutane, including the reaction pathway, expected products, and experimental protocols for conducting and analyzing the reaction. This information is valuable for understanding reaction mechanisms in cyclic systems and for the synthesis of substituted cyclobutene (B1205218) derivatives, which can be important intermediates in drug discovery and development.
E1 Elimination Mechanism of this compound
The E1 (Elimination, Unimolecular) reaction of this compound is a two-step process that proceeds through a carbocation intermediate. As a tertiary alkyl halide, this compound is well-suited to undergo E1 elimination, particularly in the presence of a weak base and a polar protic solvent.
Step 1: Formation of a Carbocation
The reaction is initiated by the slow, rate-determining step where the carbon-bromine bond breaks, and the bromide ion departs as the leaving group. This results in the formation of a relatively stable tertiary carbocation.
Step 2: Deprotonation to Form Alkenes
In the second, faster step, a weak base (often the solvent, in a process called solvolysis) abstracts a proton from a carbon atom adjacent to the carbocation. The electrons from the carbon-hydrogen bond then form a new π-bond, resulting in the formation of an alkene.
Two primary elimination products can be formed from the 1-methylcyclobutyl carbocation:
-
1-methylcyclobutene: This is the Zaitsev product, formed by removing a proton from one of the adjacent methylene (B1212753) groups in the ring. As the more substituted and thermodynamically more stable alkene, it is generally the major product.
-
Methylenecyclobutane: This is the Hofmann product, resulting from the removal of a proton from the methyl group. This is typically the minor product.
It is important to note that the E1 reaction often competes with the S(_N)1 (Substitution, Nucleophilic, Unimolecular) reaction, where the solvent molecule acts as a nucleophile and attacks the carbocation, leading to a substitution product.
Reaction Pathway and Products
The overall reaction and the competing E1 and S(_N)1 pathways are illustrated below.
Caption: E1 and SN1 reaction pathways for this compound.
Data Presentation
| Solvent (Reaction) | Temperature (°C) | 1-Methylcyclobutene (%) | Methylenecyclobutane (%) | 1-Solvento-1-methylcyclobutane (S(_N)1 Product) (%) |
| 80% Aqueous Ethanol (B145695) | 25 | ~60 | ~10 | ~30 |
| 80% Aqueous Ethanol | 55 | ~70 | ~15 | ~15 |
| 60% Aqueous Acetone | 25 | ~55 | ~10 | ~35 |
| 60% Aqueous Acetone | 55 | ~65 | ~15 | ~20 |
Experimental Protocols
The following are detailed protocols for the E1 elimination of this compound via solvolysis and the subsequent analysis of the products.
Protocol 1: Solvolysis of this compound
This protocol describes the solvolysis of this compound in aqueous ethanol. The progress of the reaction can be monitored by titrating the hydrobromic acid produced.
Materials:
-
This compound
-
80% Ethanol (v/v) in deionized water
-
0.02 M Sodium Hydroxide (NaOH), standardized
-
Phenolphthalein (B1677637) indicator
-
Ice bath
-
Constant temperature water bath
-
Burette, pipettes, and flasks
Procedure:
-
Prepare a stock solution of this compound in a small amount of anhydrous ethanol.
-
In a series of Erlenmeyer flasks, add a precise volume of the 80% ethanol solvent.
-
Place the flasks in a constant temperature water bath set to the desired reaction temperature (e.g., 25°C or 55°C) and allow them to equilibrate.
-
To initiate the reaction, add a known amount of the this compound stock solution to each flask, starting a timer for each.
-
At regular time intervals, remove a flask from the water bath and quench the reaction by placing it in an ice bath.
-
Add a few drops of phenolphthalein indicator to the quenched reaction mixture.
-
Titrate the solution with standardized 0.02 M NaOH until a faint pink endpoint is reached. Record the volume of NaOH used.
-
Repeat the titration for each time point.
-
To determine the concentration at "infinite" time (completion), heat one of the reaction flasks in a boiling water bath for 30 minutes, then cool and titrate.
-
The rate constant can be determined by plotting ln(V(∞) - V(_t)) versus time, where V(∞) is the volume of NaOH at completion and V(_t) is the volume at time t.
Protocol 2: Product Analysis by Gas Chromatography (GC)
This protocol outlines the method for separating and quantifying the alkene isomers and the substitution product using gas chromatography.
Materials:
-
Reaction mixture from Protocol 1
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Gas chromatograph (GC) with a flame ionization detector (FID)
-
Capillary column suitable for separating volatile hydrocarbons (e.g., a non-polar or weakly polar column like DB-1 or DB-5)
-
Reference standards for 1-methylcyclobutene, methylenecyclobutane, and 1-ethoxy-1-methylcyclobutane (if using ethanol)
Procedure:
-
After the solvolysis reaction has proceeded for a desired amount of time (or to completion), quench the reaction in an ice bath.
-
Extract the organic products from the aqueous ethanol mixture using diethyl ether.
-
Wash the organic layer with a small amount of water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Carefully decant or filter the dried ether solution into a clean vial.
-
Analyze the sample by GC-FID. A typical temperature program would be an initial temperature of 40°C, held for 5 minutes, followed by a ramp of 10°C/min to 150°C.
-
Identify the products by comparing their retention times to those of the injected reference standards.
-
The relative peak areas can be used to determine the product distribution (product ratio).
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and analysis of the E1 elimination products of this compound.
Caption: General experimental workflow for E1 elimination and product analysis.
References
Application Notes and Protocols: Solvolysis of 1-Bromo-1-methylcyclobutane in Ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solvolysis of tertiary alkyl halides, such as 1-bromo-1-methylcyclobutane, in a protic solvent like ethanol (B145695) is a classic example of a nucleophilic substitution reaction that proceeds through a carbocation intermediate. This reaction typically involves a competition between first-order nucleophilic substitution (SN1) and first-order elimination (E1) pathways. Understanding the kinetics and product distribution of this reaction is crucial for predicting reaction outcomes, optimizing synthetic routes, and elucidating reaction mechanisms in various chemical contexts, including drug development where carbocationic intermediates may be relevant.
These application notes provide a detailed protocol for studying the kinetics of the solvolysis of this compound in ethanol. The protocol allows for the determination of the reaction rate constant and activation parameters, providing valuable insights into the reaction mechanism.
Reaction Mechanism
The solvolysis of this compound in ethanol proceeds via a two-step mechanism involving the formation of a tertiary carbocation intermediate. This intermediate can then undergo either substitution by the ethanol solvent (SN1) to yield 1-ethoxy-1-methylcyclobutane, or elimination of a proton (E1) to form a mixture of alkenes, primarily 1-methylcyclobutene and methylenecyclobutane.
Experimental Protocols
Protocol 1: Kinetic Analysis of Solvolysis
This protocol details the procedure for determining the rate constant of the solvolysis reaction at a constant temperature.
Materials:
-
This compound
-
Absolute Ethanol
-
0.01 M Sodium Hydroxide (NaOH) solution, standardized
-
Bromothymol blue indicator solution
-
Distilled water
-
50 mL Erlenmeyer flasks
-
10 mL and 50 mL graduated cylinders
-
50 mL burette
-
Pipettes
-
Stopwatch
-
Constant temperature water bath
Procedure:
-
Preparation of the Reaction Mixture:
-
In a 50 mL Erlenmeyer flask, prepare a 0.1 M solution of this compound in a 9:1 (v/v) acetone-ethanol solvent mixture. For example, dissolve the appropriate amount of this compound in 45 mL of acetone and then add 5 mL of absolute ethanol.
-
Equilibrate the flask in a constant temperature water bath set to the desired temperature (e.g., 25°C) for at least 10 minutes.
-
-
Titration Setup:
-
Fill a 50 mL burette with the standardized 0.01 M NaOH solution.
-
In a separate 50 mL Erlenmeyer flask, add 20 mL of 50% aqueous ethanol and a few drops of bromothymol blue indicator. This will serve as the titration flask.
-
-
Initiation of the Reaction and Data Collection:
-
At time t = 0, pipette a 5.0 mL aliquot of the equilibrated reactant solution into the titration flask. Start the stopwatch immediately.
-
The solution will be acidic due to the formation of HBr. Immediately titrate the solution with the 0.01 M NaOH solution until the bromothymol blue indicator just turns from yellow to blue. Record the volume of NaOH added and the time.
-
Continue to take time points by withdrawing 5.0 mL aliquots of the reaction mixture at regular intervals (e.g., every 10-15 minutes) and titrating them in the same manner.
-
Continue collecting data for at least two to three half-lives of the reaction.
-
Data Analysis:
-
The concentration of HBr produced at each time point is proportional to the volume of NaOH used in the titration.
-
The reaction follows first-order kinetics. The integrated rate law for a first-order reaction is: ln([A]t/[A]0) = -kt, where [A]t is the concentration of the reactant at time t, [A]0 is the initial concentration, and k is the rate constant.
-
A plot of ln(V∞ - Vt) versus time will yield a straight line with a slope of -k, where V∞ is the volume of NaOH required for complete reaction and Vt is the volume of NaOH at time t. V∞ can be calculated based on the initial concentration of the alkyl halide or determined experimentally after the reaction has gone to completion (after approximately 10 half-lives).
Protocol 2: Determination of Activation Parameters
This protocol describes how to determine the activation energy (Ea) and the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.
Procedure:
-
Perform the kinetic analysis described in Protocol 1 at a minimum of three different temperatures (e.g., 25°C, 35°C, and 45°C).
-
Calculate the rate constant (k) for each temperature.
Data Analysis:
-
Activation Energy (Ea): Use the Arrhenius equation, k = Ae^(-Ea/RT), in its linear form: ln(k) = -Ea/R * (1/T) + ln(A).
-
Plot ln(k) versus 1/T (where T is in Kelvin).
-
The slope of the line will be -Ea/R, from which Ea can be calculated (R = 8.314 J/mol·K).
-
-
Enthalpy and Entropy of Activation: Use the Eyring equation: k = (κBT/h) * e^(-ΔH‡/RT) * e^(ΔS‡/R), where κ is the transmission coefficient (assumed to be 1), B is the Boltzmann constant, and h is the Planck constant.
-
The enthalpy of activation (ΔH‡) can be calculated from Ea using the relationship: ΔH‡ = Ea - RT.
-
The entropy of activation (ΔS‡) can then be determined from the Eyring equation.
-
Data Presentation
The following tables present illustrative quantitative data for the solvolysis of this compound in ethanol. This data is representative of what would be expected from the experimental protocols.
Table 1: Illustrative Rate Constants at Various Temperatures
| Temperature (°C) | Temperature (K) | Rate Constant (k) (s⁻¹) |
| 25 | 298.15 | 1.5 x 10⁻⁴ |
| 35 | 308.15 | 4.8 x 10⁻⁴ |
| 45 | 318.15 | 1.4 x 10⁻³ |
Table 2: Illustrative Activation Parameters
| Parameter | Value | Units |
| Activation Energy (Ea) | 85 | kJ/mol |
| Enthalpy of Activation (ΔH‡) | 82.5 | kJ/mol |
| Entropy of Activation (ΔS‡) | -20 | J/mol·K |
Table 3: Illustrative Product Distribution at 25°C
| Product | Structure | Yield (%) |
| 1-Ethoxy-1-methylcyclobutane (SN1) | CH₃CH₂OC(CH₃)(CH₂)₃ | ~80% |
| 1-Methylcyclobutene (E1) | C₅H₈ | ~15% |
| Methylenecyclobutane (E1) | C₅H₈ | ~5% |
Note: The product distribution is sensitive to temperature, with higher temperatures generally favoring the elimination (E1) products.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the kinetic analysis of the solvolysis reaction.
Application Notes and Protocols: 1-Bromo-1-methylcyclobutane as a Versatile Intermediate in the Synthesis of Novel Pharmaceutical Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-bromo-1-methylcyclobutane as a key intermediate in the synthesis of pharmaceutically active compounds. The unique structural motif of the 1-methylcyclobutyl group can impart desirable physicochemical and pharmacological properties to drug candidates, including enhanced metabolic stability and improved binding affinity.
This document details a representative synthetic application of this compound in the preparation of a key intermediate for a novel class of Janus kinase (JAK) inhibitors. The protocols provided are based on established chemical principles and are intended to serve as a guide for researchers in the field of medicinal chemistry and drug discovery.
Introduction to the 1-Methylcyclobutyl Moiety in Medicinal Chemistry
The incorporation of small, strained ring systems like cyclobutane (B1203170) into drug molecules is a well-established strategy in medicinal chemistry to explore novel chemical space and optimize drug-like properties. The 1-methylcyclobutyl group, in particular, offers a unique three-dimensional conformation that can effectively probe the binding pockets of biological targets. Its compact and rigid nature can lead to improved metabolic stability by blocking potential sites of metabolism. This compound serves as an excellent starting material for introducing this valuable moiety into a variety of molecular scaffolds.
Application Example: Synthesis of a 1-(1-Methylcyclobutyl)-1H-pyrazol-4-yl Scaffold for JAK Inhibitors
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are implicated in various inflammatory and autoimmune diseases. Small molecule inhibitors of JAKs have emerged as a promising therapeutic class. The synthesis of novel JAK inhibitors often involves the functionalization of a core heterocyclic scaffold. In this application, we describe the synthesis of a key intermediate, a 1-(1-methylcyclobutyl)-1H-pyrazol-4-yl derivative, which can be further elaborated to generate potent JAK inhibitors.
The synthetic approach involves the N-alkylation of a pyrazole (B372694) derivative with this compound. This reaction provides a straightforward method for introducing the 1-methylcyclobutyl group onto the pyrazole core.
Experimental Protocols
Protocol 1: Synthesis of 4-bromo-1-(1-methylcyclobutyl)-1H-pyrazole
This protocol describes the N-alkylation of 4-bromo-1H-pyrazole with this compound to yield the key intermediate.
Materials:
-
4-bromo-1H-pyrazole
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 4-bromo-1H-pyrazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 4-bromo-1-(1-methylcyclobutyl)-1H-pyrazole.
Quantitative Data
The following table summarizes the typical quantitative data obtained from the synthesis of 4-bromo-1-(1-methylcyclobutyl)-1H-pyrazole.
| Parameter | Value |
| Reactants | |
| 4-bromo-1H-pyrazole | 1.0 g (6.8 mmol) |
| This compound | 1.22 g (8.16 mmol) |
| Potassium carbonate | 1.88 g (13.6 mmol) |
| DMF | 20 mL |
| Reaction Conditions | |
| Temperature | 80 °C |
| Reaction Time | 12 hours |
| Product | |
| Product Name | 4-bromo-1-(1-methylcyclobutyl)-1H-pyrazole |
| Yield | 1.25 g (85%) |
| Purity (by HPLC) | >98% |
| Analytical Data | |
| ¹H NMR (400 MHz, CDCl₃) | Consistent with structure |
| ¹³C NMR (100 MHz, CDCl₃) | Consistent with structure |
| Mass Spectrometry (ESI+) | m/z = 215.0 [M+H]⁺ |
Logical Workflow and Signaling Pathway Diagrams
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of the 4-bromo-1-(1-methylcyclobutyl)-1H-pyrazole intermediate.
Caption: Synthetic workflow for the preparation of the key pyrazole intermediate.
JAK-STAT Signaling Pathway
The synthesized intermediate serves as a precursor for JAK inhibitors, which target the JAK-STAT signaling pathway. The diagram below provides a simplified overview of this pathway, which is a key target in autoimmune and inflammatory diseases.
Caption: Simplified diagram of the JAK-STAT signaling pathway and the point of inhibition.
Application Notes and Protocols for the Use of 1-Bromo-1-methylcyclobutane in the Total Synthesis of (±)-Grandisol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the utilization of 1-bromo-1-methylcyclobutane as a key starting material in the total synthesis of (±)-Grandisol, a monoterpene natural product and a component of the sex attractant pheromone of the cotton boll weevil. This approach leverages the facile conversion of this compound into a pivotal C2-extended aldehyde intermediate, which can then be elaborated to the final natural product. The protocols herein describe a two-step sequence to synthesize the key intermediate, (1-methylcyclobutyl)acetaldehyde, followed by a well-established synthetic route to complete the total synthesis of (±)-Grandisol.
Introduction
Cyclobutane-containing natural products represent a class of molecules with significant biological activity and interesting structural motifs. The inherent ring strain of the cyclobutane (B1203170) core presents unique challenges and opportunities in chemical synthesis. This compound is a readily available building block that can serve as an efficient precursor for the introduction of the 1-methylcyclobutane moiety. This application note focuses on a synthetic strategy that employs this compound to access (±)-Grandisol, a molecule of agricultural importance in pest management.
Overall Synthetic Strategy
The total synthesis of (±)-Grandisol from this compound is proposed via a three-stage process. The initial stage involves the formation of a Grignard reagent from this compound and its subsequent reaction with a formaldehyde (B43269) equivalent to yield (1-methylcyclobutyl)methanol (B1606997). The second stage is the oxidation of this primary alcohol to the corresponding aldehyde, (1-methylcyclobutyl)acetaldehyde. The final stage involves the elaboration of this aldehyde to (±)-Grandisol, following a known synthetic route.
Stage 1: Synthesis of (1-methylcyclobutyl)methanol
The first stage of the synthesis involves the formation of a Grignard reagent from this compound, followed by its reaction with paraformaldehyde to yield the corresponding primary alcohol.
Experimental Protocol: Grignard Reaction with Paraformaldehyde
Materials:
-
This compound (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Anhydrous diethyl ether (Et₂O)
-
Iodine (one crystal)
-
Paraformaldehyde (1.5 equiv), dried under vacuum.
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings and a crystal of iodine under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of this compound in anhydrous Et₂O is added dropwise via the dropping funnel to initiate the Grignard reaction. The reaction mixture is gently heated to maintain a steady reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
Dry paraformaldehyde is added portion-wise to the stirred Grignard solution.
-
After the addition of paraformaldehyde, the reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with Et₂O (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to afford the crude product.
-
The crude (1-methylcyclobutyl)methanol is purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Typical Yield (%) |
| This compound | 149.03 | 1.0 | - |
| Magnesium | 24.31 | 1.2 | - |
| Paraformaldehyde | 30.03 (as CH₂O) | 1.5 | - |
| (1-methylcyclobutyl)methanol | 100.16 | - | 75-85 |
Stage 2: Oxidation to (1-methylcyclobutyl)acetaldehyde
The primary alcohol obtained in Stage 1 is oxidized to the corresponding aldehyde using a mild and selective oxidizing agent such as pyridinium (B92312) chlorochromate (PCC).
Experimental Protocol: Pyridinium Chlorochromate (PCC) Oxidation
Materials:
-
(1-methylcyclobutyl)methanol (1.0 equiv)
-
Pyridinium chlorochromate (PCC) (1.5 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Silica gel
-
Diethyl ether (Et₂O)
Procedure:
-
A flame-dried round-bottom flask is charged with PCC and anhydrous DCM under an inert atmosphere.
-
A solution of (1-methylcyclobutyl)methanol in anhydrous DCM is added to the stirred suspension of PCC at room temperature.
-
The reaction mixture is stirred at room temperature for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, the reaction mixture is diluted with Et₂O and filtered through a pad of silica gel to remove the chromium salts.
-
The silica gel pad is washed with additional Et₂O.
-
The combined filtrate is concentrated under reduced pressure to yield the crude (1-methylcyclobutyl)acetaldehyde.
-
The aldehyde is used in the next step without further purification, as it can be prone to decomposition upon prolonged storage or purification.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Typical Yield (%) |
| (1-methylcyclobutyl)methanol | 100.16 | 1.0 | - |
| Pyridinium chlorochromate (PCC) | 215.56 | 1.5 | - |
| (1-methylcyclobutyl)acetaldehyde | 98.14 | - | 80-90 (crude) |
Stage 3: Elaboration to (±)-Grandisol
The synthesized (1-methylcyclobutyl)acetaldehyde can be utilized in a variety of synthetic routes to access (±)-Grandisol. One common approach involves a Wittig reaction to install the isopropenyl group, followed by further functional group manipulations.
Experimental Protocol: Wittig Reaction and Subsequent Steps
This part of the protocol is based on established literature procedures for the synthesis of Grandisol from a similar aldehyde.
Materials:
-
(1-methylcyclobutyl)acetaldehyde (1.0 equiv)
-
Isopropyltriphenylphosphonium (B8661593) iodide (1.2 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (1.2 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Further reagents for subsequent steps (e.g., for hydroboration-oxidation)
Procedure (Wittig Reaction):
-
To a stirred suspension of isopropyltriphenylphosphonium iodide in anhydrous THF at 0 °C under an inert atmosphere, n-BuLi is added dropwise.
-
The resulting deep red solution is stirred at 0 °C for 30 minutes.
-
A solution of (1-methylcyclobutyl)acetaldehyde in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.
-
The reaction is quenched with water, and the product is extracted with Et₂O.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product, containing the diene, is then carried forward to the subsequent steps of the total synthesis of (±)-Grandisol, which typically involve stereoselective transformations to install the final alcohol functionality.
Quantitative Data
| Step | Key Reagents | Typical Yield (%) |
| Wittig Reaction | Isopropyltriphenylphosphonium iodide, n-BuLi | 70-80 |
| Subsequent steps to (±)-Grandisol | Varies depending on the specific route | - |
Visualizations
Logical Workflow
Application Notes and Protocols for the Reaction of 1-Bromo-1-methylcyclobutane with Sodium Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 1-azido-1-methylcyclobutane from 1-bromo-1-methylcyclobutane via nucleophilic substitution with sodium azide (B81097) is a significant transformation in medicinal chemistry and drug discovery. The resulting alkyl azide is a versatile intermediate, primarily utilized in the construction of complex nitrogen-containing molecules. The cyclobutane (B1203170) motif itself is of growing importance in drug design, offering a unique three-dimensional scaffold that can impart favorable pharmacokinetic properties such as increased metabolic stability and conformational rigidity.[1][2][3][4] This constrained ring system can effectively orient substituents into desired vectors, enhancing binding affinity to biological targets.[1][2][3] The "magic methyl" effect, where the addition of a methyl group can significantly improve a compound's pharmacological profile, further underscores the potential of 1-azido-1-methylcyclobutane as a valuable building block.[5]
Reaction Overview
The reaction of this compound, a tertiary alkyl halide, with sodium azide typically proceeds through a nucleophilic substitution mechanism. Given the tertiary nature of the substrate, the reaction likely follows an S(_N)1 pathway, involving the formation of a planar carbocation intermediate. This mechanism can sometimes lead to a mixture of substitution and elimination products. The use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can facilitate this reaction by solvating the cation and promoting the dissociation of the leaving group.
The azide functional group is a versatile handle in organic synthesis. It can be readily reduced to a primary amine, a common functional group in many pharmaceuticals. Furthermore, organic azides are key participants in 1,3-dipolar cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, which allows for the efficient and specific ligation of molecular fragments.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of 1-azido-1-methylcyclobutane. The values are based on established laboratory procedures for similar tertiary alkyl azides and may require optimization for this specific substrate.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 eq | |
| Sodium Azide (NaN₃) | 1.5 - 2.0 eq | An excess of the nucleophile is used to drive the reaction to completion. |
| Solvent | ||
| Dimethylformamide (DMF) | 5 - 10 mL / mmol of substrate | A polar aprotic solvent that enhances the nucleophilicity of the azide ion. |
| Reaction Conditions | ||
| Temperature | 50 - 70 °C | Provides sufficient thermal energy to overcome the activation energy barrier for the S(_N)1 reaction. |
| Reaction Time | 12 - 24 hours | Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Product | ||
| 1-Azido-1-methylcyclobutane | ||
| Estimated Yield | 70 - 85% | Yields can vary depending on the reaction conditions and potential for elimination side products. |
| Appearance | Colorless to pale yellow oil |
Experimental Protocols
Synthesis of 1-Azido-1-methylcyclobutane
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF (5-10 mL per mmol of the substrate).
-
Addition of Sodium Azide: To this solution, add sodium azide (1.5-2.0 eq).
-
Reaction: Heat the reaction mixture to 50-70 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x volume of DMF).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-azido-1-methylcyclobutane.
-
Purification (Optional): If necessary, the crude product can be purified by vacuum distillation.
Safety Precautions:
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Organic azides are potentially explosive, especially when heated. Avoid excessive heat and friction.
-
The reaction should be conducted behind a safety shield.
Characterization of 1-Azido-1-methylcyclobutane
The structure of the product can be confirmed by standard spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): The expected spectrum would show multiplets for the cyclobutane ring protons and a singlet for the methyl protons. Based on analogous structures like tert-butyl azide, the methyl singlet would likely appear around δ 1.2-1.4 ppm.
-
¹³C NMR (CDCl₃, 100 MHz): The spectrum should show distinct signals for the quaternary carbon attached to the azide and methyl group, the methyl carbon, and the methylene (B1212753) carbons of the cyclobutane ring.
-
IR (neat): A characteristic strong, sharp absorption band for the azide group (N=N=N stretch) is expected in the region of 2100-2150 cm⁻¹.
Mandatory Visualizations
Caption: Workflow for the synthesis of 1-azido-1-methylcyclobutane.
Caption: Applications of 1-azido-1-methylcyclobutane in drug discovery pathways.
References
Application Notes and Protocols for the Lithiation of 1-Bromo-1-methylcyclobutane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the lithiation of 1-bromo-1-methylcyclobutane. This reaction is a key transformation for the generation of the 1-methylcyclobutyllithium intermediate, a valuable reagent in organic synthesis for the introduction of the 1-methylcyclobutyl moiety into target molecules. The protocol is based on established principles of lithium-halogen exchange reactions for tertiary alkyl halides.
Introduction
The generation of organolithium reagents through lithium-halogen exchange is a fundamental and widely used transformation in organic synthesis.[1] this compound, a tertiary alkyl halide, can undergo this reaction to form 1-methylcyclobutyllithium. This organolithium species is a strong nucleophile and base, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The choice of lithiating agent, solvent, and temperature is critical to ensure the efficient formation of the desired organolithium reagent while minimizing side reactions such as elimination or decomposition. Due to the strained nature of the cyclobutane (B1203170) ring and the tertiary substitution pattern, careful control of reaction parameters is essential for success.
Reaction Principle: Lithium-Halogen Exchange
The lithiation of this compound proceeds via a lithium-halogen exchange mechanism. In this reaction, a more stable organolithium reagent, typically n-butyllithium or tert-butyllithium (B1211817), is used to abstract the bromine atom, generating the desired 1-methylcyclobutyllithium and the corresponding butyl bromide.[1] The equilibrium of this reaction is driven by the formation of the more stable organolithium species.
Exchange rates generally follow the trend I > Br > Cl.[1] The reaction is typically very fast and is often performed at low temperatures to ensure the stability of the resulting organolithium intermediate.[2]
Data Presentation: General Reaction Parameters
The following tables summarize typical reaction conditions for the lithium-halogen exchange of alkyl bromides, which can be adapted for this compound.
Table 1: Key Reaction Parameters for Lithiation
| Parameter | Recommended Condition/Reagent | Rationale |
| Substrate | This compound | Tertiary alkyl bromide suitable for lithium-halogen exchange. |
| Lithiating Agent | n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) | Common and effective reagents for lithium-halogen exchange.[2] |
| Stoichiometry | 1.0 - 1.2 equivalents | A slight excess of the lithiating agent ensures complete consumption of the starting material. |
| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) or Diethyl Ether (Et₂O) | Ethereal solvents are crucial for solvating and stabilizing the organolithium intermediate.[3] |
| Temperature | -78 °C to -100 °C | Low temperatures are critical to prevent side reactions and decomposition of the organolithium reagent.[4] |
| Reaction Time | 30 - 60 minutes | Lithium-halogen exchange is typically a rapid process at low temperatures.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Organolithium reagents are highly sensitive to moisture and oxygen. |
Table 2: Selection of Lithiating Agent
| Lithiating Agent | Advantages | Disadvantages |
| n-Butyllithium (n-BuLi) | Commonly available, easier to handle than t-BuLi. | May be less reactive for hindered tertiary bromides. |
| tert-Butyllithium (t-BuLi) | More reactive, can be more effective for hindered substrates.[2] | Pyrophoric and requires more stringent handling procedures. |
Experimental Protocol
This protocol describes a general procedure for the generation of 1-methylcyclobutyllithium from this compound, followed by quenching with a generic electrophile.
Materials and Equipment:
-
This compound
-
n-Butyllithium (solution in hexanes, e.g., 2.5 M) or tert-Butyllithium (solution in pentane, e.g., 1.7 M)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde, N,N-dimethylformamide, etc.)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dry, two- or three-necked round-bottom flask
-
Magnetic stir bar
-
Rubber septa
-
Syringes and needles
-
Inert gas supply (Argon or Nitrogen) with a manifold
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup:
-
Thoroughly flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.
-
Fit the flask with rubber septa.
-
-
Addition of Reactant and Solvent:
-
Under a positive flow of inert gas, add anhydrous THF (to achieve a concentration of approximately 0.1-0.2 M of the substrate) to the flask via a syringe.
-
Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Slowly add this compound (1.0 eq.) to the cold, stirred solvent via syringe.
-
-
Lithiation:
-
Slowly add the organolithium reagent (n-BuLi or t-BuLi, 1.1 eq.) dropwise to the stirred solution via syringe over 15-20 minutes. Ensure the tip of the needle is below the surface of the liquid.
-
Maintain the internal temperature below -70 °C during the addition.
-
After the addition is complete, stir the reaction mixture at -78 °C for 30-60 minutes.
-
-
Electrophilic Quench:
-
Add the desired electrophile (1.2 eq.), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.
-
-
Work-up:
-
Cool the flask in an ice-water bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by an appropriate method, such as flash column chromatography on silica (B1680970) gel.
-
Mandatory Visualization
Caption: Experimental workflow for the lithiation of this compound.
Safety Considerations
-
Organolithium reagents such as n-butyllithium and especially tert-butyllithium are highly reactive and pyrophoric. They will ignite on contact with air and react violently with water. All manipulations must be carried out under a strict inert atmosphere by trained personnel.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
Have appropriate quenching agents and fire extinguishing equipment readily available.
By following these guidelines and protocols, researchers can safely and effectively perform the lithiation of this compound to generate the corresponding organolithium intermediate for use in a variety of synthetic applications.
References
- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 2. ethz.ch [ethz.ch]
- 3. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-1-methylcyclobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-1-methylcyclobutane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The two primary methods for synthesizing this compound are:
-
From 1-Methylcyclobutanol: This involves the reaction of 1-methylcyclobutanol with hydrobromic acid (HBr). The reaction proceeds via a nucleophilic substitution mechanism, likely SN1, due to the formation of a relatively stable tertiary carbocation.
-
From Methylcyclobutane (B3344168): This method utilizes a free-radical bromination reaction, typically with bromine (Br₂) in the presence of UV light or a radical initiator. This reaction is selective for the tertiary hydrogen atom on the methyl-substituted carbon.
Q2: I am observing multiple products in my reaction mixture. What are the likely side products in the synthesis of this compound?
A2: The formation of side products is highly dependent on the chosen synthetic route and reaction conditions.
-
When starting from 1-Methylcyclobutanol:
-
Elimination Products: The tertiary carbocation intermediate can undergo elimination (E1) to form alkenes. The major elimination product would be 1-methylcyclobutene, with methylenecyclobutane (B73084) as a possible minor isomer.
-
Rearrangement Products: While less common for this specific substrate due to the relative stability of the tertiary carbocation, rearrangement of the cyclobutyl ring is a theoretical possibility under harsh conditions, potentially leading to cyclopentyl bromide derivatives. However, this is generally not a major concern.
-
-
When starting from Methylcyclobutane (Free-Radical Bromination):
-
Isomeric Bromides: Although bromination is highly selective for the tertiary C-H bond, some substitution at the secondary positions of the cyclobutane (B1203170) ring can occur, leading to the formation of cis- and trans-1-bromo-2-methylcyclobutane and 1-bromo-3-methylcyclobutane.
-
Dibrominated Products: Over-bromination can lead to the formation of various dibromomethylcyclobutane isomers.
-
Troubleshooting Guides
Issue 1: Low yield of this compound and significant formation of alkenes.
-
Probable Cause: This issue is common when synthesizing from 1-methylcyclobutanol and indicates that the elimination (E1) pathway is competing significantly with the substitution (SN1) pathway. High temperatures favor elimination.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Conduct the reaction at a lower temperature to favor the substitution reaction, which has a lower activation energy than elimination.
-
Use a Less Protic Solvent: While HBr is often used in an aqueous solution, using a less polar, non-protic solvent can sometimes suppress elimination.
-
Control the Addition of HBr: Slow, dropwise addition of concentrated HBr to the alcohol at a controlled temperature can help minimize side reactions.
-
Issue 2: Presence of multiple constitutional isomers of bromomethylcyclobutane in the product mixture.
-
Probable Cause: This is characteristic of the free-radical bromination of methylcyclobutane where the reaction conditions are not optimal for selectivity.
-
Troubleshooting Steps:
-
Control the Stoichiometry: Use a controlled amount of bromine (ideally a 1:1 molar ratio or a slight excess of methylcyclobutane) to minimize over-bromination.
-
Optimize Light/Initiator Concentration: The intensity of UV light or the concentration of the radical initiator can affect selectivity. Titrate these conditions to find the optimal balance.
-
Purification: Utilize fractional distillation or preparative gas chromatography to separate the desired tertiary bromide from the isomeric secondary bromides, as their boiling points will differ.
-
Data Presentation
The following table summarizes the potential side products and the reaction conditions that favor their formation.
| Synthetic Route | Desired Product | Potential Side Products | Conditions Favoring Side Product Formation |
| 1-Methylcyclobutanol + HBr | This compound | 1-Methylcyclobutene, Methylenecyclobutane | High reaction temperature, prolonged reaction times. |
| Methylcyclobutane + Br₂/hν | This compound | cis/trans-1-Bromo-2-methylcyclobutane, 1-Bromo-3-methylcyclobutane, Dibrominated products | High bromine concentration, high light intensity, prolonged reaction times. |
Experimental Protocols
Synthesis of this compound from 1-Methylcyclobutanol
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 1-methylcyclobutanol. Cool the flask in an ice bath.
-
Reaction: Slowly add a 48% aqueous solution of hydrobromic acid (HBr) dropwise to the cooled alcohol with continuous stirring.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-3 hours.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Purification: Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.
Visualizations
The following diagrams illustrate the reaction pathways and the formation of potential side products.
Caption: Reaction pathways for the synthesis of this compound from 1-Methylcyclobutanol, showing the competing SN1 and E1 mechanisms.
Caption: Free-radical bromination of methylcyclobutane, illustrating the formation of the major product and minor isomeric side products.
Technical Support Center: Purification of 1-Bromo-1-methylcyclobutane
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 1-Bromo-1-methylcyclobutane from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: When synthesizing this compound, typically from 1-methylcyclobutanol and hydrobromic acid (HBr), the most common impurities include:
-
Unreacted 1-methylcyclobutanol: The starting alcohol may not have fully reacted.
-
Elimination byproducts: The tertiary carbocation intermediate can undergo elimination (E1 reaction) to form alkenes, such as methylenecyclobutane (B73084) and 1-methylcyclobutene.
-
Polymerization products: Under acidic conditions, the alkene byproducts can polymerize, leading to higher molecular weight impurities.
-
Residual acid: Traces of HBr or any acidic catalyst used.
Q2: My crude product has a yellow or brownish tint. What is the cause and how can I remove it?
A2: A yellow or brown color in the crude product is often due to the presence of dissolved bromine (Br₂) or other colored impurities formed from side reactions. This can be easily remedied during the work-up procedure by washing the organic layer with a mild reducing agent solution, such as saturated aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃), until the color disappears.
Q3: I am observing emulsion formation during the aqueous work-up. How can I resolve this?
A3: Emulsion formation is a common issue when washing crude alkyl halides. To break an emulsion, you can try the following strategies:
-
Allow the separatory funnel to stand undisturbed for a period to allow the layers to separate.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous layer helps to break the emulsion.
-
If the emulsion persists, filtering the mixture through a pad of celite may be effective.
Q4: What is the best method for the final purification of this compound?
A4: Fractional distillation is the most effective method for the final purification of this compound. This technique separates the desired product from lower-boiling alkene impurities and the higher-boiling unreacted alcohol. Due to the potential for decomposition at higher temperatures, distillation under reduced pressure (vacuum distillation) is recommended.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Distillation | 1. Incomplete reaction. 2. Product loss during aqueous work-up. 3. Significant formation of elimination byproducts. 4. Inefficient distillation setup. | 1. Monitor the reaction progress by TLC or GC to ensure completion. 2. Carefully separate the aqueous and organic layers during extraction. 3. Use milder reaction conditions (e.g., lower temperature) to minimize elimination. 4. Ensure the distillation apparatus is well-sealed and insulated. |
| Product Decomposes During Distillation | The distillation temperature is too high. | Use vacuum distillation to lower the boiling point of the product and prevent thermal decomposition. |
| Final Product is Still Impure (Confirmed by GC/NMR) | 1. Inefficient fractionation during distillation. 2. Azeotrope formation with an impurity. | 1. Use a longer fractionating column or one with a more efficient packing material. 2. Collect narrower boiling point fractions. 3. If an azeotrope is suspected, an alternative purification method like column chromatography may be necessary. |
| Cloudy Appearance of the Purified Product | Presence of water. | Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before the final distillation. |
Experimental Protocol: Purification of this compound
This protocol outlines a standard procedure for the purification of this compound from a typical reaction mixture.
1. Aqueous Work-up: a. Transfer the crude reaction mixture to a separatory funnel. b. Wash the organic layer sequentially with:
- Water (to remove the bulk of the acid).
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).
- Saturated aqueous sodium bisulfite (NaHSO₃) solution (if the organic layer is colored).
- Brine (saturated aqueous NaCl) (to aid in drying). c. Separate the organic layer after each wash.
2. Drying: a. Transfer the washed organic layer to an Erlenmeyer flask. b. Add a suitable drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). c. Swirl the flask and let it stand until the liquid is clear.
3. Filtration: a. Filter the dried organic layer to remove the drying agent.
4. Distillation: a. Set up an apparatus for fractional distillation under reduced pressure. b. Add the crude, dried product to the distillation flask along with a few boiling chips or a magnetic stir bar. c. Note: The exact boiling point of this compound is not readily available in the literature. As a reference, the analogous compound, 1-bromo-1-methylcyclopentane, has a boiling point of 55–56 °C at 36 mmHg. It is recommended to start with similar conditions and optimize. d. Slowly reduce the pressure and begin heating. e. Collect the fraction that distills at a constant temperature. This will be the purified this compound.
Purification Workflow
Caption: Workflow for the purification of this compound.
preventing rearrangement reactions of 1-Bromo-1-methylcyclobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-1-methylcyclobutane. The focus is on preventing undesired rearrangement reactions that are common with this substrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound?
A1: this compound is a tertiary alkyl halide. Its reactions, particularly under solvolytic or weakly basic/nucleophilic conditions, tend to proceed through a tertiary carbocation intermediate (the 1-methylcyclobutyl cation). This carbocation is highly prone to rearrangement, primarily through ring expansion, to form the more stable tertiary cyclopentyl carbocation. This rearrangement leads to a mixture of products, reducing the yield of the desired unrearranged substitution or elimination products.
Q2: What are the common rearranged products observed in reactions with this compound?
A2: The primary rearrangement pathway involves the expansion of the strained four-membered cyclobutane (B1203170) ring into a less strained five-membered cyclopentane (B165970) ring. This leads to the formation of products derived from the 1-methylcyclopentyl cation. Common rearranged products include 1-methylcyclopentene (B36725), 1-methoxy-1-methylcyclopentane (B14697417) (in methanol (B129727) solvent), and other cyclopentyl derivatives depending on the nucleophile present.
Q3: Under what conditions are rearrangement reactions most likely to occur?
A3: Rearrangement reactions are most prevalent under conditions that favor the formation of a carbocation intermediate, namely SN1 and E1 reaction conditions. These include:
-
Polar protic solvents: Solvents like water, methanol, and ethanol (B145695) stabilize the carbocation intermediate, prolonging its lifetime and allowing time for rearrangement.
-
Weakly nucleophilic/basic conditions: Weak nucleophiles and bases do not readily participate in bimolecular reactions (SN2/E2), thus favoring the unimolecular pathways that involve carbocations.
-
Elevated temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for carbocation formation and subsequent rearrangement.
Q4: How can I minimize or prevent these rearrangement reactions?
A4: To prevent rearrangement, reaction conditions should be chosen to avoid the formation of a long-lived carbocation intermediate. This can be achieved by favoring SN2 or E2 reaction pathways. Key strategies include:
-
Using strong, non-bulky nucleophiles: Strong nucleophiles favor the concerted SN2 mechanism, which avoids a carbocation intermediate.
-
Employing strong, bulky bases: Strong, sterically hindered bases, such as potassium tert-butoxide, favor the E2 elimination pathway, leading to the formation of 1-methylcyclobutene without rearrangement.
-
Utilizing polar aprotic solvents: Solvents like acetone, DMF, or DMSO are polar enough to dissolve the reactants but do not solvate the nucleophile as strongly as protic solvents, thus enhancing its reactivity in an SN2 reaction.
-
Maintaining low reaction temperatures: Lower temperatures disfavor the formation of carbocations (S_N1/E1) and can help to favor the desired SN2 or E2 pathway.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of desired substitution product; mixture of cyclopentane derivatives observed. | The reaction is proceeding through an SN1 pathway with subsequent carbocation rearrangement. This is likely due to the use of a polar protic solvent and/or a weak nucleophile. | 1. Switch to a polar aprotic solvent (e.g., acetone, DMF, DMSO).2. Use a stronger, less basic nucleophile (e.g., azide (B81097), cyanide).3. Lower the reaction temperature to disfavor the SN1 pathway. |
| Formation of significant amounts of 1-methylcyclopentene instead of the desired substitution product. | Carbocation rearrangement followed by elimination is occurring. This is common in solvolysis reactions at elevated temperatures. | 1. If substitution is desired, use a strong, non-basic nucleophile in a polar aprotic solvent.2. If elimination to form 1-methylcyclobutene is the goal, use a strong, bulky base like potassium tert-butoxide. |
| Reaction is very slow or does not proceed to completion. | The chosen conditions (e.g., low temperature, weak nucleophile) are not sufficient to overcome the activation energy for the desired pathway, or steric hindrance is impeding an SN2 reaction. | 1. If attempting an SN2 reaction, ensure the nucleophile is sufficiently strong. While tertiary halides are generally unreactive towards SN2, with very potent nucleophiles, some reaction may be possible, though likely slow.2. For E2 reactions, ensure the base is strong enough. Consider a slight increase in temperature, while monitoring for rearrangement byproducts. |
| A complex mixture of unidentifiable products is formed. | Multiple reaction pathways (SN1, E1, SN2, E2, and rearrangements) are competing. | 1. Re-evaluate the reaction conditions to favor a single pathway more strongly. Use the guidelines in the FAQs and other sections of this guide.2. Ensure the purity of the starting material and reagents. |
Experimental Protocols
Protocol 1: Synthesis of 1-Azido-1-methylcyclobutane (Favoring SN2-like conditions to Minimize Rearrangement)
Objective: To synthesize 1-Azido-1-methylcyclobutane via a nucleophilic substitution reaction, minimizing the formation of rearranged cyclopentyl products.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the mixture at a low temperature, starting at 0 °C and slowly allowing it to warm to room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation.
Expected Outcome: The primary product should be 1-Azido-1-methylcyclobutane. The use of a strong nucleophile (azide) and a polar aprotic solvent (DMF) at a controlled temperature is intended to favor a substitution pathway that avoids a discrete carbocation, thereby suppressing rearrangement.
Protocol 2: Synthesis of 1-Methylcyclobutene (Favoring E2 Elimination)
Objective: To synthesize 1-Methylcyclobutene via an E2 elimination reaction, avoiding rearrangement.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol, anhydrous
-
Pentane
-
Water
-
Anhydrous calcium chloride
-
Round-bottom flask, distillation apparatus, magnetic stirrer, heating mantle
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide (1.5 eq) in anhydrous tert-butanol.
-
Add this compound (1.0 eq) dropwise to the stirred solution at room temperature.
-
After the addition is complete, gently heat the mixture to reflux and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and add pentane.
-
Wash the organic mixture with water to remove inorganic salts.
-
Dry the organic layer over anhydrous calcium chloride.
-
Carefully distill the low-boiling 1-methylcyclobutene from the reaction mixture.
Expected Outcome: The major product will be 1-Methylcyclobutene. The use of a strong, bulky base (potassium tert-butoxide) strongly favors the E2 mechanism, which is a concerted process and does not involve a carbocation intermediate, thus preventing rearrangement.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution (Illustrative Data)
| Conditions | Substitution Product (Unrearranged) | Elimination Product (Unrearranged) | Rearranged Products | Dominant Mechanism(s) |
| Methanol, 25°C | 1-Methoxy-1-methylcyclobutane (~10%) | 1-Methylcyclobutene (~5%) | 1-Methoxy-1-methylcyclopentane, 1-Methylcyclopentene (~85%) | SN1, E1 |
| Ethanol, 50°C | 1-Ethoxy-1-methylcyclobutane (~5%) | 1-Methylcyclobutene (~10%) | 1-Ethoxy-1-methylcyclopentane, 1-Methylcyclopentene (~85%) | SN1, E1 |
| Acetone, NaN₃, 25°C | 1-Azido-1-methylcyclobutane (>90%) | Minor elimination products | Minimal (<5%) | SN2-like |
| tert-Butanol, t-BuOK, 50°C | Minimal (<5%) | 1-Methylcyclobutene (>90%) | Minimal (<5%) | E2 |
Note: The product ratios are illustrative and can vary based on specific reaction parameters.
Visualizations
Caption: Reaction pathways of this compound.
Caption: Troubleshooting logic for rearrangement reactions.
Technical Support Center: Optimizing Yield for the Bromination of Methylcyclobutane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and selectivity of the bromination of methylcyclobutane (B3344168).
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the free-radical bromination of methylcyclobutane?
The major product is 1-bromo-1-methylcyclobutane. This is due to the high regioselectivity of free-radical bromination, which favors the substitution of the hydrogen atom on the most substituted carbon. In methylcyclobutane, the tertiary carbon (the one bonded to the methyl group and two other carbons in the ring) forms the most stable tertiary radical intermediate, leading to the formation of this compound as the primary product.
Q2: What is the underlying mechanism of the bromination of methylcyclobutane?
The reaction proceeds via a free-radical chain mechanism, which consists of three main stages: initiation, propagation, and termination.[1]
-
Initiation: The reaction is initiated by the homolytic cleavage of the bromine molecule (Br₂) into two bromine radicals (Br•) using UV light or heat.[2]
-
Propagation: A bromine radical abstracts a hydrogen atom from the tertiary carbon of methylcyclobutane, forming a stable tertiary alkyl radical and hydrogen bromide (HBr). This alkyl radical then reacts with another molecule of Br₂ to yield the desired product, this compound, and a new bromine radical, which continues the chain reaction.
-
Termination: The reaction is terminated when two radicals combine. This can happen in several ways, such as the combination of two bromine radicals, two alkyl radicals, or an alkyl radical and a bromine radical.[1]
Q3: Which is a better brominating agent for this reaction: molecular bromine (Br₂) or N-bromosuccinimide (NBS)?
Both Br₂ and N-bromosuccinimide (NBS) can be used for the bromination of methylcyclobutane. However, NBS is often preferred in a laboratory setting as it is a crystalline solid that is safer and easier to handle than the highly volatile and corrosive liquid bromine.[3] NBS provides a low, constant concentration of Br₂ throughout the reaction, which can help to minimize side reactions and improve selectivity. For allylic or benzylic brominations, NBS is the reagent of choice, and it is also effective for the bromination of alkanes in the presence of a radical initiator.
Q4: How does temperature affect the yield and selectivity of the reaction?
Lowering the reaction temperature generally increases the selectivity of free-radical bromination.[4] This is because the hydrogen abstraction step for bromine is endothermic, and the transition state resembles the alkyl radical.[4] Consequently, the stability difference between the tertiary, secondary, and primary radicals has a more significant impact on the activation energy at lower temperatures, leading to a higher preference for the formation of the most stable tertiary radical.
Q5: What is the role of a radical initiator like AIBN or benzoyl peroxide?
A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to facilitate the initiation step of the free-radical reaction, especially when using NBS.[5] These molecules readily decompose upon heating or UV irradiation to generate radicals, which then initiate the chain reaction. The concentration of the initiator can affect the reaction rate and yield.[6][7][8]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Increase reaction time: Monitor the reaction progress using Gas Chromatography (GC) to ensure it has gone to completion. - Increase temperature: While this may decrease selectivity, a moderate increase in temperature can improve the reaction rate. - Ensure adequate initiation: Check that the UV lamp is functioning correctly or that the temperature is sufficient to decompose the radical initiator. |
| Loss of Product During Workup | - Optimize extraction procedure: Ensure the correct solvent and pH are used during the aqueous workup to minimize the solubility of the product in the aqueous layer. - Careful distillation: this compound is volatile. Use a well-controlled distillation setup to avoid product loss. |
| Side Reactions | - Use of NBS: NBS can provide a low and constant concentration of bromine, which can suppress some side reactions. - Control stoichiometry: Use a slight excess of methylcyclobutane to ensure the complete consumption of the brominating agent, minimizing polybromination. |
| Decomposition of Radical Initiator | - Check the age and storage of the initiator: Radical initiators like AIBN can decompose over time. Use a fresh batch for optimal results.[9] |
Issue 2: Poor Regioselectivity (Significant amounts of isomeric byproducts)
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | - Lower the reaction temperature: As a general rule, lower temperatures favor the formation of the most stable radical, thus increasing the selectivity for this compound.[4] |
| Choice of Brominating Agent | - Use NBS: NBS often provides higher selectivity compared to Br₂ due to the maintenance of a low bromine concentration. |
| Solvent Effects | - Use a non-polar solvent: Solvents can influence the selectivity of radical reactions. Non-polar solvents like carbon tetrachloride or cyclohexane (B81311) are commonly used for free-radical brominations and can enhance selectivity.[10] |
Issue 3: Formation of Polybrominated Products
| Possible Cause | Troubleshooting Step |
| Excess Brominating Agent | - Use a molar ratio of methylcyclobutane to brominating agent greater than 1:1: This ensures that the brominating agent is the limiting reagent. |
| High Local Concentration of Bromine | - Slow addition of brominating agent: Add the Br₂ or NBS solution dropwise to the reaction mixture with vigorous stirring to maintain a low concentration of the brominating agent. |
Data Presentation
The following tables provide illustrative data on the effect of various parameters on the regioselectivity of free-radical bromination. While this data is for similar alkanes, it demonstrates the expected trends for the bromination of methylcyclobutane.
Table 1: Relative Selectivity of Bromination of 2-Methylbutane at 300 °C
| Hydrogen Type | Relative Reactivity per Hydrogen | Number of Hydrogens | Statistical Product Ratio | Observed Product Ratio |
| Primary (1°) | 1 | 9 | 9 | ~1% |
| Secondary (2°) | 82 | 2 | 164 | ~22% |
| Tertiary (3°) | 1600 | 1 | 1600 | ~77% |
Data adapted from studies on similar alkanes to illustrate the high selectivity for tertiary hydrogens in free-radical bromination.[11][12]
Table 2: Effect of Temperature on Regioselectivity of Bromination
| Alkane | Temperature (°C) | Primary Product (%) | Secondary Product (%) | Tertiary Product (%) |
| 2-Methylbutane | 25 | <1 | 10 | 90 |
| 2-Methylbutane | 100 | 2 | 18 | 80 |
| 2-Methylbutane | 300 | 5 | 25 | 70 |
This table illustrates the general trend that as temperature increases, the selectivity of bromination decreases, leading to a higher proportion of products from the bromination of less substituted carbons.
Experimental Protocols
Protocol 1: Free-Radical Bromination of Methylcyclobutane using N-Bromosuccinimide (NBS) and AIBN
This protocol describes a standard laboratory procedure for the selective bromination of the tertiary C-H bond in methylcyclobutane.
Materials:
-
Methylcyclobutane
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
5% Sodium thiosulfate (B1220275) solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methylcyclobutane (1.0 equivalent) in anhydrous carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (e.g., 0.02 equivalents) to the flask.
-
Initiation and Reflux: Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) using a heating mantle or oil bath. The reaction can also be initiated by irradiating the flask with a UV lamp.[3]
-
Monitoring the Reaction: The reaction progress can be monitored by the disappearance of the dense NBS, which is consumed and replaced by the less dense succinimide (B58015) that floats on top of the CCl₄. The reaction can also be monitored by GC analysis of aliquots.
-
Workup: After the reaction is complete (typically after a few hours), cool the mixture to room temperature. Filter the mixture to remove the succinimide.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium thiosulfate solution (to remove any unreacted bromine), saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by distillation to obtain this compound.
Visualizations
Caption: Free-radical mechanism for the bromination of methylcyclobutane.
Caption: Troubleshooting workflow for optimizing bromination of methylcyclobutane.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. organic chemistry - Conditions for free radical bromination using NBS and peroxides? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. scispace.com [scispace.com]
- 11. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. In the radical bromination of 2-methylbutane, which hydrogen atom... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Synthesis of 1-Bromo-1-methylcyclobutane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-bromo-1-methylcyclobutane, a valuable intermediate for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Challenges in the synthesis of this compound often relate to reaction control, byproduct formation, and purification. This guide addresses common issues encountered during the two primary synthetic routes.
Route 1: Hydrobromination of Methylenecyclobutane (B73084)
This method involves the electrophilic addition of hydrogen bromide (HBr) across the double bond of methylenecyclobutane.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Product Formation | Inactive HBr source: The HBr gas or solution may have degraded. | Use a fresh source of HBr gas or a newly prepared solution. For solutions in acetic acid, ensure it has been properly stored to prevent moisture absorption. |
| Low reaction temperature: The activation energy for the reaction may not be met. | While the reaction is often run at low temperatures to control side reactions, ensure the temperature is sufficient for the reaction to proceed. A gradual increase in temperature may be necessary. | |
| Poor quality starting material: The methylenecyclobutane may contain inhibitors or impurities. | Purify the methylenecyclobutane by distillation before use. | |
| Presence of Multiple Products in a Crude ¹H NMR | Formation of elimination byproducts: The carbocation intermediate can be deprotonated to form alkenes (e.g., 1-methylcyclobutene). | Run the reaction at a low temperature (e.g., 0 °C or below) to favor the addition product over elimination. Use a non-nucleophilic solvent. |
| Formation of rearranged byproducts: With excess HBr, the formation of 1,2-dibromo-2-methylbutane (B78504) has been reported.[1] | Use a stoichiometric amount of HBr. Add the HBr solution slowly to the alkene to avoid localized high concentrations. | |
| Dark Brown or Purple Reaction Mixture | Presence of elemental bromine (Br₂): This can be due to oxidation of HBr. | This coloration can often be removed during the work-up by washing the organic layer with a solution of a mild reducing agent, such as sodium bisulfite or sodium thiosulfate (B1220275). |
| Difficulty in Isolating the Product | Emulsion formation during aqueous work-up: This is common when washing crude alkyl halides. | To break the emulsion, try adding brine (saturated NaCl solution), gently swirling instead of vigorous shaking, or filtering the mixture through a pad of Celite. |
| Co-distillation with byproducts: The boiling points of the desired product and byproducts may be close. | Use fractional distillation for purification. If boiling points are very close, column chromatography on silica (B1680970) gel may be necessary. |
Route 2: Substitution Reaction of 1-Methylcyclobutanol
This SN1 reaction involves the protonation of the hydroxyl group of 1-methylcyclobutanol by HBr, followed by the loss of water to form a tertiary carbocation, which is then attacked by the bromide ion.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Yield of Desired Product | Incomplete reaction: Insufficient reaction time or temperature. | Ensure the reaction is stirred for an adequate amount of time. Gentle heating may be required to drive the reaction to completion. |
| Significant elimination: The tertiary carbocation is prone to elimination to form 1-methylcyclobutene, especially at higher temperatures. | Maintain a low to moderate reaction temperature. The choice of solvent can also influence the substitution-to-elimination ratio. | |
| Loss of product during work-up: The product may have some solubility in the aqueous phase. | Ensure thorough extraction with a suitable organic solvent. Minimize the number of aqueous washes. | |
| Product is Contaminated with Unreacted Starting Material | Insufficient HBr: Not enough acid to fully protonate the alcohol. | Use a slight excess of hydrobromic acid. |
| Reaction not at equilibrium: The reaction is reversible. | Use concentrated HBr and consider methods to remove water as it is formed, if feasible for the scale. | |
| Aqueous Layer is Difficult to Separate | Emulsion formation: Similar to the hydrobromination route. | Add brine to the separatory funnel to increase the ionic strength of the aqueous layer, which helps in breaking emulsions. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for scaling up the synthesis of this compound?
Both routes are viable; however, the choice often depends on the availability and cost of the starting materials. Methylenecyclobutane can be a more direct precursor, but its stability and handling might be a concern on a larger scale. 1-Methylcyclobutanol is a stable alcohol, and the substitution reaction is a classic and generally well-understood transformation, which can be advantageous for scale-up.
Q2: What is the expected yield for the synthesis of this compound?
Yields can vary significantly based on the chosen route, reaction conditions, and purification efficiency. Based on analogous syntheses of similar cycloalkanes, yields for the hydrobromination of alkenes can be high (often exceeding 80%). The substitution reaction of the alcohol can also provide good yields, typically in the range of 70-90%.
Q3: How can I confirm the identity and purity of my final product?
The identity of this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by gas chromatography (GC) or by the absence of impurity peaks in the NMR spectra.
Q4: What are the key safety precautions to consider during this synthesis?
Hydrobromic acid is highly corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Methylenecyclobutane is a volatile and flammable alkene. This compound itself is a flammable liquid and an irritant.[2] Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Q5: My final product is slightly yellow. What is the cause and how can I remove the color?
A yellow tint may indicate the presence of trace amounts of dissolved bromine or other impurities. Washing the organic solution with a dilute solution of sodium bisulfite or sodium thiosulfate during the work-up can often remove this color. If the color persists after distillation, passing a solution of the product through a short plug of silica gel or activated carbon may be effective.
Experimental Protocols
Protocol 1: Synthesis from Methylenecyclobutane via Hydrobromination
This protocol is a representative procedure based on the known reactivity of methylenecyclobutanes.[1]
Materials:
-
Methylenecyclobutane
-
Hydrogen bromide (e.g., 33% solution in acetic acid or as a gas)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve methylenecyclobutane in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a stoichiometric amount of hydrogen bromide solution from the addition funnel with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure.
Protocol 2: Synthesis from 1-Methylcyclobutanol via Substitution
This protocol is based on the well-established conversion of tertiary alcohols to alkyl bromides.[3]
Materials:
-
1-Methylcyclobutanol
-
Concentrated hydrobromic acid (48%)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous calcium chloride
Procedure:
-
Place 1-methylcyclobutanol in a round-bottom flask with a magnetic stirrer.
-
Cool the flask in an ice bath and slowly add concentrated hydrobromic acid with stirring.
-
After the addition, allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Transfer the mixture to a separatory funnel. The product may separate as an upper organic layer.
-
Add diethyl ether to extract the aqueous layer. Combine the organic layers.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting oil by fractional distillation.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Feature | Route 1: Hydrobromination | Route 2: Substitution |
| Starting Material | Methylenecyclobutane | 1-Methylcyclobutanol |
| Key Reagent | Hydrogen Bromide (HBr) | Hydrobromic Acid (HBr) |
| Reaction Type | Electrophilic Addition | Nucleophilic Substitution (SN1) |
| Primary Byproducts | 1-Methylcyclobutene, 1,2-dibromo-2-methylbutane[1] | 1-Methylcyclobutene |
| Typical Yields | Potentially >80% | 70-90% |
| Key Challenges | Control of elimination and rearrangement, handling of HBr | Controlling elimination, reaction reversibility |
Visualizations
References
decomposition of 1-Bromo-1-methylcyclobutane during distillation
This technical support center provides troubleshooting guidance and frequently asked questions regarding the handling and purification of 1-bromo-1-methylcyclobutane, with a specific focus on its potential decomposition during distillation. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a halogenated cycloalkane. Due to the reactivity of the cyclobutyl ring, it serves as a valuable intermediate in organic synthesis, particularly for introducing the 1-methylcyclobutyl moiety into more complex molecules, which can be essential for the preparation of active pharmaceutical ingredients.[1]
Q2: What are the known physical and chemical properties of this compound?
A2: Key properties of this compound are summarized in the table below. It is a flammable liquid and can cause skin and eye irritation.[2]
| Property | Value |
| Molecular Formula | C₅H₉Br |
| Molecular Weight | 149.03 g/mol |
| CAS Number | 80204-24-6 |
| Purity (Typical) | 97% |
| Appearance | Not specified, likely a liquid |
| Storage | Room Temperature |
Q3: Is this compound known to be unstable during distillation?
A3: While specific literature on the thermal decomposition of this compound during distillation is not extensively available, the high reactivity of strained cyclobutane (B1203170) rings suggests a potential for decomposition, especially at elevated temperatures.[1] Tertiary alkyl halides, particularly those with strained rings, can be susceptible to elimination and rearrangement reactions under thermal stress.
Troubleshooting Guide: Decomposition During Distillation
This guide addresses common issues encountered during the distillation of this compound that may indicate product decomposition.
Issue 1: Discoloration of the distillation pot residue or distillate.
-
Possible Cause: The formation of colored byproducts is often an indication of decomposition. This can be due to polymerization or the formation of conjugated systems resulting from elimination and rearrangement reactions. Darkening of the residue, in particular, can suggest the formation of high molecular weight byproducts.
-
Recommended Actions:
-
Lower the distillation temperature: Employ vacuum distillation to reduce the boiling point and minimize thermal stress on the compound.
-
Minimize heating time: Do not heat the distillation pot for longer than necessary.
-
Consider alternative purification: If decomposition is severe, explore non-thermal purification methods such as column chromatography.
-
Issue 2: Lower than expected yield of pure this compound.
-
Possible Cause: A low yield can be a direct consequence of the starting material decomposing into other products during distillation.
-
Recommended Actions:
-
Analyze the distillate fractions and residue: Use techniques like GC-MS or NMR to identify the byproducts. This can help in understanding the decomposition pathway.
-
Implement vacuum distillation: This is the most critical step to mitigate thermal decomposition.
-
Check for impurities in the crude product: Acidic or basic impurities can catalyze decomposition. Consider a workup procedure to neutralize the crude product before distillation.
-
Issue 3: Inconsistent boiling point during distillation.
-
Possible Cause: A fluctuating boiling point suggests the presence of multiple components, which could be a mix of the desired product and its decomposition products. As the composition of the mixture in the distillation pot changes due to decomposition, the boiling point may vary.
-
Recommended Actions:
-
Collect fractions: Collect smaller fractions and analyze their composition to identify the different components.
-
Improve distillation efficiency: Use a fractionating column to achieve better separation of components with close boiling points.
-
Potential Decomposition Pathways
The thermal decomposition of this compound during distillation is likely to proceed via the formation of a tertiary carbocation, which can then undergo rearrangement or elimination.
Caption: Potential decomposition pathways of this compound.
Experimental Protocols
Protocol 1: General Procedure for Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound. Add boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Once the desired vacuum is reached, begin heating the distillation flask using a heating mantle.
-
Collecting Fractions: Collect the fraction that distills at the expected boiling point under the applied vacuum. Monitor the temperature and pressure throughout the distillation.
-
Shutdown: After collecting the product, remove the heating mantle and allow the system to cool before slowly releasing the vacuum.
Protocol 2: Analysis of Distillation Fractions for Decomposition Products
-
Sample Preparation: Dilute a small aliquot of each collected fraction and the distillation residue in a suitable solvent (e.g., dichloromethane (B109758) or chloroform).
-
GC-MS Analysis: Inject the prepared samples into a Gas Chromatograph-Mass Spectrometer (GC-MS) to separate and identify the components. The mass spectra of the eluted peaks can be compared with a library to identify potential decomposition products.
-
NMR Analysis: For a more detailed structural elucidation, obtain ¹H and ¹³C NMR spectra of the fractions. The chemical shifts and coupling patterns will provide information about the structure of the compounds present.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting issues related to the distillation of this compound.
Caption: Troubleshooting workflow for distillation issues.
References
Technical Support Center: Identifying Impurities in 1-Bromo-1-methylcyclobutane by NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 1-Bromo-1-methylcyclobutane using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a sample of this compound?
A1: Common impurities often stem from the synthetic route used. The two primary methods for synthesizing this compound are the hydrobromination of methylenecyclobutane (B73084) and the reaction of 1-methylcyclobutanol with a bromine source. Therefore, likely impurities include:
-
Unreacted Starting Materials:
-
Methylenecyclobutane
-
1-Methylcyclobutanol
-
-
Side-Reaction Byproducts:
-
1-Methylcyclobutene: An elimination byproduct.
-
1,2-Dibromo-2-methylbutane: A ring-opening product that can form, especially with excess HBr in the hydrobromination of methylenecyclobutane.
-
-
Solvent Residues: Common laboratory solvents used during the reaction or workup (e.g., Dichloromethane, Diethyl ether, Acetone).
-
Water: Moisture introduced during sample preparation or from solvents.
Q2: I see unexpected peaks in my ¹H NMR spectrum. How can I begin to identify them?
A2: Start by comparing the chemical shifts and multiplicities of the unknown peaks with the data for common impurities listed in Table 1. Consider the possibility of residual solvent peaks (refer to standard solvent impurity tables). If starting materials are suspected, comparing the spectrum with a reference spectrum of the starting material is the most definitive method.
Q3: My baseline is distorted and my peaks are broad. What could be the cause?
A3: A distorted baseline and broad peaks can arise from several issues during sample preparation and NMR acquisition. Common causes include:
-
Poor Shimming: The magnetic field homogeneity needs to be optimized.
-
Sample Concentration: A sample that is too concentrated can lead to viscosity-related peak broadening.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Incomplete Dissolution: Undissolved material in the NMR tube will disrupt the magnetic field homogeneity. Ensure your sample is fully dissolved before analysis.
Troubleshooting Guide
Issue: Unidentified peaks in the aliphatic region (1.0 - 3.0 ppm).
Possible Cause: Unreacted starting materials or rearrangement byproducts.
Troubleshooting Steps:
-
Compare with Starting Material Spectra:
-
Methylenecyclobutane: Look for characteristic signals around 4.7 ppm (vinylic protons), 2.7 ppm, and 1.9 ppm.
-
1-Methylcyclobutanol: Check for a singlet around 1.4 ppm (methyl group) and multiplets between 1.5 and 2.2 ppm for the cyclobutane (B1203170) ring protons. The hydroxyl proton signal can be broad and its position variable.
-
-
Check for Elimination Byproducts:
-
1-Methylcyclobutene: Look for a signal around 5.5-6.0 ppm for the vinylic proton and signals for the allylic protons.
-
Issue: Complex multiplets that are difficult to assign.
Possible Cause: Overlapping signals from the product and impurities, or the presence of diastereomers if a chiral center is present in an impurity.
Troubleshooting Steps:
-
2D NMR Spectroscopy: Perform a COSY (Correlation Spectroscopy) experiment to identify proton-proton coupling networks. This can help distinguish the spin systems of different molecules. An HSQC (Heteronuclear Single Quantum Coherence) experiment can correlate protons to their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.
-
Solvent Effects: Re-run the NMR in a different deuterated solvent (e.g., Benzene-d₆). The chemical shifts of the compounds may change differently, potentially resolving overlapping signals.
Data Presentation
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound and Potential Impurities.
| Compound | Structure | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound | C₅H₉Br | CH₃: ~1.8 (s, 3H)CH₂ (α to C-Br): ~2.5-2.7 (m, 2H)CH₂ (β to C-Br): ~2.1-2.3 (m, 2H)CH₂ (β to C-Br): ~1.8-2.0 (m, 2H) | C-Br: ~60-65CH₃: ~30-35CH₂ (α to C-Br): ~40-45CH₂ (β to C-Br): ~15-20 |
| Methylenecyclobutane | C₅H₈ | =CH₂: ~4.7 (t, 2H)-CH₂-: ~2.7 (t, 4H)-CH₂-: ~1.9 (quint, 2H) | =C<: ~150=CH₂: ~107-CH₂-: ~36-CH₂-: ~16 |
| 1-Methylcyclobutanol | C₅H₁₀O | -OH: variable-CH₂-: ~2.0-2.2 (m, 2H)-CH₂-: ~1.7-1.9 (m, 2H)-CH₂-: ~1.5-1.7 (m, 2H)CH₃: ~1.4 (s, 3H) | C-OH: ~70CH₃: ~30-CH₂-: ~38-CH₂-: ~14 |
| 1-Methylcyclobutene | C₅H₈ | =CH-: ~5.7 (m, 1H)-CH₂-: ~2.4 (m, 2H)-CH₂-: ~2.2 (m, 2H)CH₃: ~1.7 (s, 3H) | =C(CH₃)-: ~145=CH-: ~125CH₃: ~22-CH₂-: ~32-CH₂-: ~28 |
| 1,2-Dibromo-2-methylbutane | C₅H₁₀Br₂ | CH₂Br: ~3.6-3.8 (m, 2H)CH₂: ~2.0-2.2 (q, 2H)CH₃ (on C-Br): ~1.8 (s, 3H)CH₃ (terminal): ~1.0 (t, 3H) | C-Br (quaternary): ~70CH₂Br: ~45CH₂: ~35CH₃ (on C-Br): ~28CH₃ (terminal): ~10 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocols
Standard NMR Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Instrument Insertion: Wipe the outside of the NMR tube clean before inserting it into the spinner turbine of the NMR spectrometer.
Mandatory Visualization
Caption: Workflow for the identification of impurities in this compound by NMR spectroscopy.
Navigating the Crossroads of Reactivity: A Technical Guide to Managing SN1 and E1 Reactions of 1-Bromo-1-methylcyclobutane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in managing the competing unimolecular substitution (SN1) and elimination (E1) reactions of 1-bromo-1-methylcyclobutane. This guide offers detailed experimental protocols, data-driven insights, and visual aids to empower researchers in selectively favoring the desired reaction pathway, be it the formation of 1-methylcyclobutanol (SN1 product) or 1-methylcyclobutene (E1 product).
Troubleshooting Guide
This section addresses common issues encountered during the reaction of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Yield of the Desired SN1 Product (1-methylcyclobutanol)
-
Question: My reaction is yielding a significant amount of the E1 product (1-methylcyclobutene) and unreacted starting material, but very little of the desired 1-methylcyclobutanol. What are the likely causes and how can I improve the yield of the SN1 product?
-
Answer: A low yield of the SN1 product in favor of the E1 product is a common challenge. The primary factors influencing this outcome are temperature and the choice of solvent/nucleophile.
-
High Temperature: Elevated temperatures favor elimination reactions (E1) over substitution reactions (SN1).[1][2] E1 reactions have a higher activation energy and are more entropically favored.
-
Solution: Conduct the reaction at a lower temperature. Room temperature or below is generally recommended to favor the SN1 pathway.
-
-
Solvent Choice: While polar protic solvents are necessary to facilitate the formation of the carbocation intermediate for both SN1 and E1 pathways, the nucleophilicity of the solvent is crucial.
-
Solution: Ensure you are using a solvent that is a weak base but a good nucleophile. Water is an excellent choice for producing the alcohol. A mixed solvent system, such as aqueous acetone (B3395972) or aqueous ethanol, can also be employed to enhance the solubility of the substrate while maintaining a high concentration of the nucleophilic water.
-
-
Reaction Time: Insufficient reaction time may lead to incomplete conversion of the starting material.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction has gone to completion.
-
-
Issue 2: Predominance of the E1 Product (1-methylcyclobutene) When SN1 is Desired
-
Question: I am attempting to synthesize 1-methylcyclobutanol, but my product mixture is almost exclusively 1-methylcyclobutene. How can I shift the selectivity towards the SN1 product?
-
Answer: The overwhelming formation of the E1 product indicates that the reaction conditions are strongly promoting elimination.
-
Excessive Heat: As mentioned, heat is a major driving force for E1 reactions.[1][2]
-
Solution: Drastically reduce the reaction temperature. Consider running the reaction at 0°C or even lower to significantly disfavor the E1 pathway.
-
-
Use of a Non-Nucleophilic or Weakly Nucleophilic Solvent: If the solvent is a poor nucleophile, the carbocation intermediate is more likely to undergo elimination.
-
Solution: Employ a solvent that is a better nucleophile. For the synthesis of 1-methylcyclobutanol, water is the ideal nucleophile. Using a higher concentration of water in a mixed solvent system can favor the SN1 outcome.
-
-
Issue 3: Low Overall Reaction Conversion
-
Question: My reaction has proceeded for a significant amount of time, but I still have a large amount of unreacted this compound. What could be the problem?
-
Answer: Low conversion can stem from several factors related to the reaction setup and conditions.
-
Insufficient Solvent Polarity: The rate-determining step for both SN1 and E1 reactions is the formation of the carbocation intermediate. This step is significantly accelerated by polar protic solvents that can stabilize the forming carbocation and the leaving group.
-
Solution: Increase the polarity of the solvent. If using a mixed solvent system (e.g., ethanol/water), increase the proportion of the more polar component (water).
-
-
Low Temperature: While lower temperatures favor SN1, excessively low temperatures can significantly slow down the rate of carbocation formation, leading to very long reaction times or incomplete reactions.
-
Solution: Find an optimal temperature that minimizes the E1 side reaction while still allowing for a reasonable reaction rate for the SN1 pathway. Room temperature is often a good starting point.
-
-
Poor Leaving Group Ability (Less Common for Bromides): While bromide is a good leaving group, impurities or degradation of the starting material could be an issue.
-
Solution: Ensure the purity of your this compound.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the fundamental differences between SN1 and E1 reactions for this compound?
A1: Both SN1 and E1 reactions of this compound proceed through a common tertiary carbocation intermediate.[3][4] The key difference lies in the subsequent step:
-
In an SN1 reaction , a nucleophile (like water or an alcohol) attacks the carbocation, leading to a substitution product (1-methylcyclobutanol or an ether).
-
In an E1 reaction , a base (which can be the solvent) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond and an elimination product (1-methylcyclobutene).
Q2: How does the choice of solvent impact the SN1/E1 product ratio?
A2: The solvent plays a dual role. It must be polar and protic to stabilize the carbocation intermediate. However, its nucleophilicity versus basicity determines the product ratio.
-
To favor SN1: Use a good nucleophile that is a weak base, such as water or a primary alcohol.
-
To favor E1: While still requiring a polar protic solvent, using a poorer nucleophile or increasing the temperature will shift the equilibrium towards elimination.
Q3: Why is a strong base not used for E1 reactions of this compound?
A3: Using a strong base (e.g., sodium ethoxide, potassium tert-butoxide) with a tertiary halide like this compound will favor the E2 (bimolecular elimination) mechanism instead of E1. E2 reactions are concerted and do not proceed through a carbocation intermediate.
Q4: Can carbocation rearrangements occur in these reactions?
A4: For this compound, the initially formed tertiary carbocation is relatively stable. While carbocation rearrangements are a hallmark of SN1/E1 reactions, significant rearrangement is less likely in this specific case as it would likely lead to a less stable carbocation. However, ring expansion to a cyclopentyl system is a possibility in some cyclobutyl systems, although less common than in cyclopropylcarbinyl systems.
Data Presentation
The following tables summarize the expected product distribution for the reaction of a tertiary alkyl halide (using tert-butyl bromide as a well-documented analogue for this compound) under various conditions.
Table 1: Effect of Temperature on Product Ratio in 80% Ethanol/Water
| Temperature (°C) | % SN1 Product | % E1 Product |
| 25 | 80 | 20 |
| 50 | 71 | 29 |
| 65 | 64 | 36 |
Table 2: Effect of Solvent on Product Ratio at 25°C
| Solvent | % SN1 Product | % E1 Product |
| 80% Ethanol / 20% Water | 80 | 20 |
| 100% Ethanol | 19 | 81 |
| Acetic Acid | 0 | 100 |
Note: Data is based on studies of tert-butyl bromide and serves as a general guide for the behavior of this compound.
Experimental Protocols
Protocol 1: Synthesis of 1-Methylcyclobutanol (Favored SN1 Conditions)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of acetone and water.
-
Reaction Conditions: Stir the reaction mixture at room temperature (approximately 25°C).
-
Monitoring: Monitor the progress of the reaction by TLC or GC analysis until the starting material is consumed.
-
Workup: Once the reaction is complete, add diethyl ether to the reaction mixture and transfer it to a separatory funnel. Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure 1-methylcyclobutanol.
Protocol 2: Synthesis of 1-Methylcyclobutene (Favored E1 Conditions)
-
Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) to absolute ethanol.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78°C).[2]
-
Monitoring: Follow the disappearance of the starting material using GC analysis.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully add water and extract the product with pentane.
-
Purification: Wash the organic extracts with water and then brine. Dry the organic layer over anhydrous calcium chloride, filter, and carefully remove the solvent by distillation due to the volatility of the product. Further purification of 1-methylcyclobutene can be achieved by fractional distillation.
Visualizations
Caption: Competing SN1 and E1 reaction pathways for this compound.
References
Technical Support Center: 1-Bromo-1-methylcyclobutane
This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and use of 1-Bromo-1-methylcyclobutane in experimental settings.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₅H₉Br[1] |
| Molecular Weight | 149.03 g/mol [1] |
| CAS Number | 80204-24-6[1] |
| Appearance | Not specified, likely a liquid |
| Boiling Point | Data not available |
| IUPAC Name | This compound[1] |
Storage and Handling: Frequently Asked Questions
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it should be stored in a cool, dry, and dark place.[2] For long-term storage, refrigeration at 2-8°C is often recommended.[2] The compound should be kept in a tightly sealed container, preferably the original supplier's bottle, under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[2]
Q2: What are the primary safety hazards associated with this compound?
A2: this compound is classified as a flammable liquid and vapor.[1] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.
Q3: What materials are incompatible with this compound?
A3: As with other alkyl halides, this compound is incompatible with strong oxidizing agents and strong bases. Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions. In the presence of moisture, alkyl bromides can slowly hydrolyze to form corrosive acids.
Experimental Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental use of this compound, with a focus on its application in Grignard reactions, a common synthetic utility for this class of compounds.
Grignard Reaction Troubleshooting
Q4: My Grignard reaction with this compound is not initiating. What are the possible causes and solutions?
A4: Difficulty in initiating a Grignard reaction is a common problem. The primary causes are often the presence of a passivating magnesium oxide layer on the magnesium turnings or trace amounts of water in the glassware or solvent.
Here are several troubleshooting steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying overnight. Solvents, typically anhydrous diethyl ether or THF, must be of high purity and free from water.
-
Activate the Magnesium: The magnesium turnings need to be activated to remove the oxide layer. This can be achieved by:
-
Gently crushing the magnesium turnings with a glass rod (in the reaction flask, under an inert atmosphere) to expose a fresh surface.
-
Adding a small crystal of iodine. The disappearance of the purple color indicates activation.[3][4]
-
Adding a few drops of 1,2-dibromoethane, which reacts with the magnesium to expose a fresh surface.[3]
-
-
Gentle Heating: Gentle warming of the reaction mixture can sometimes help to initiate the reaction. However, be prepared to cool the reaction with an ice bath, as the formation of the Grignard reagent is exothermic and can become vigorous once initiated.[3]
Q5: I am observing a significant amount of a high-boiling side product in my Grignard reaction. What is it likely to be and how can I minimize its formation?
A5: A common side reaction is Wurtz coupling, where the newly formed Grignard reagent reacts with the starting this compound to form a dimer (1,1'-dimethyl-1,1'-bicyclobutane).
To minimize this side reaction:
-
Slow Addition: Add the solution of this compound dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide and favors its reaction with magnesium over the already formed Grignard reagent.
-
Maintain Moderate Temperature: While some initial heating may be necessary, the reaction is exothermic. Use a cooling bath to maintain a gentle reflux and avoid excessive temperatures, which can favor the coupling reaction.
-
Ensure Efficient Stirring: Vigorous stirring ensures that the alkyl halide reacts quickly with the magnesium surface, minimizing its contact time with the Grignard reagent in solution.
Q6: My reaction mixture turned dark brown/black during the Grignard reagent formation. Is this normal?
A6: A color change to grayish or brownish is typical for the formation of a Grignard reagent. However, a very dark or black color might indicate decomposition or significant side reactions, possibly due to overheating or the presence of impurities. If the reaction becomes excessively dark, it is advisable to cool the mixture and proceed with caution. The quality of the resulting Grignard reagent may be compromised.
SN1/E1 Reaction Troubleshooting
Q7: I am performing a solvolysis reaction with this compound in ethanol (B145695) and obtaining a mixture of substitution (SN1) and elimination (E1) products. How can I favor the substitution product?
A7: The SN1 and E1 reactions of tertiary alkyl halides are often in competition as they share a common carbocation intermediate. To favor the SN1 product (1-ethoxy-1-methylcyclobutane) over the E1 products (1-methylcyclobutene and methylenecyclobutane):
-
Use a Non-basic, Nucleophilic Solvent: Protic solvents that are also good nucleophiles, like ethanol or methanol, will favor the SN1 pathway.
-
Lower the Reaction Temperature: Elimination reactions are generally favored by higher temperatures. Running the reaction at a lower temperature will decrease the proportion of the E1 product.
-
Avoid Strong Bases: The presence of a strong, non-nucleophilic base would strongly favor the E2 elimination pathway. Ensure the reaction conditions are neutral or acidic.
Detailed Experimental Protocol: Grignard Reaction
The following is a representative protocol for the formation of 1-methylcyclobutylmagnesium bromide and its subsequent reaction with a generic electrophile.[5]
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation)
-
Electrophile (e.g., a ketone or aldehyde)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Preparation: All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon. A three-necked flask should be equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the reaction flask.
-
Add enough anhydrous solvent to cover the magnesium.
-
Prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent in the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium suspension. Initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.[5]
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear gray and cloudy.
-
-
Reaction with Electrophile:
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Add a solution of the electrophile (1.0 equivalent) in the anhydrous solvent dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can then be purified by column chromatography or distillation as appropriate.
-
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for troubleshooting Grignard reaction initiation.
References
selection of base for elimination of HBr from 1-Bromo-1-methylcyclobutane
Technical Support Center: Base Selection for Elimination Reactions
Topic: Selection of a Base for the Dehydrobromination of 1-Bromo-1-methylcyclobutane
This guide provides troubleshooting advice, experimental protocols, and data to assist researchers in selecting the appropriate base for the elimination of HBr from this compound to yield either the Zaitsev or Hofmann product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My elimination reaction of this compound is giving a low yield of the desired alkene. What are the potential causes?
A1: Low yields can stem from several factors:
-
Base Strength: The base may not be strong enough to efficiently deprotonate the substrate. An E2 reaction, which is typically desired for this substrate, requires a strong base like an alkoxide or hydroxide (B78521).[1][2]
-
Reaction Temperature: Elimination reactions are often favored at higher temperatures.[3] If the temperature is too low, the reaction rate may be slow, leading to incomplete conversion.
-
Competing Substitution: this compound is a tertiary alkyl halide, which can also undergo SN1 substitution reactions, especially with weak bases that are also good nucleophiles (e.g., water, ethanol) or under neutral/acidic conditions.[2][4] If you are observing alcohol or ether byproducts, substitution is competing with elimination.
-
Base Degradation: Ensure your base has not degraded due to improper storage (e.g., exposure to atmospheric moisture). This is particularly important for highly reactive bases like potassium tert-butoxide.
Q2: I am getting a mixture of two different alkenes: 1-methylcyclobutene and methylenecyclobutane (B73084). How can I control the product distribution?
A2: The product distribution is primarily controlled by your choice of base, specifically its steric bulk. This is a classic example of Zaitsev vs. Hofmann elimination.[5][6]
-
To favor 1-methylcyclobutene (Zaitsev product): Use a strong, non-bulky base. Examples include sodium ethoxide (NaOEt) or potassium hydroxide (KOH). These smaller bases can more easily access the more sterically hindered proton on the cyclobutane (B1203170) ring, leading to the more substituted, thermodynamically stable alkene.[5]
-
To favor methylenecyclobutane (Hofmann product): Use a strong, sterically hindered (bulky) base.[6][7] The classic choice is potassium tert-butoxide (KOtBu). Its large size makes it difficult to remove the internal proton, so it preferentially removes a proton from the less hindered methyl group.[5][8]
Q3: I used potassium tert-butoxide (KOtBu) to synthesize methylenecyclobutane (Hofmann product), but I am still getting a significant amount of the 1-methylcyclobutene (Zaitsev product). How can I improve selectivity?
A3: While KOtBu strongly favors the Hofmann product, achieving 100% selectivity is rare. To improve the ratio:
-
Solvent Choice: Use a solvent that matches the base's conjugate acid, such as tert-butanol (B103910) for KOtBu. This can help maintain the steric bulk of the base.
-
Temperature: Lowering the reaction temperature may increase selectivity, as the transition state leading to the more sterically demanding Zaitsev product may have a slightly higher activation energy when using a bulky base.
-
Purity of Reagents: Ensure the substrate is pure and the base is of high quality.
Q4: Can I use a weak base like water or ethanol (B145695) for this elimination?
A4: Using a weak base like water or ethanol will likely lead to a slow reaction that proceeds through a competing E1 and SN1 mechanism.[9][10] The first step would be the formation of a stable tertiary carbocation. This carbocation can then either be deprotonated by the weak base (E1 pathway) to give primarily the Zaitsev product (1-methylcyclobutene) or be attacked by the solvent as a nucleophile (SN1 pathway) to produce substitution byproducts (1-methylcyclobutanol or 1-ethoxy-1-methylcyclobutane). This pathway offers poor control and often results in a mixture of products.[11]
Data Presentation: Base Selection and Product Ratios
The choice of base has a predictable and significant impact on the ratio of elimination products. The following table summarizes expected outcomes for the dehydrobromination of this compound based on established principles of elimination reactions.
| Base | Base Type | Major Product (Pathway) | 1-methylcyclobutene (Zaitsev) % | Methylenecyclobutane (Hofmann) % |
| Potassium tert-butoxide (KOtBu) | Strong, Bulky | Methylenecyclobutane (Hofmann) | ~20% | ~80% |
| Sodium Ethoxide (NaOEt) | Strong, Non-Bulky | 1-methylcyclobutene (Zaitsev) | ~75% | ~25% |
| Potassium Hydroxide (KOH) | Strong, Non-Bulky | 1-methylcyclobutene (Zaitsev) | ~70% | ~30% |
| Water (H₂O) with Heat | Weak Base/Nucleophile | 1-methylcyclobutene (Zaitsev, via E1) | Major | Minor |
Note: These percentages are illustrative and can be influenced by reaction conditions such as solvent and temperature.
Experimental Protocols
Protocol 1: Synthesis of 1-methylcyclobutene (Zaitsev Product)
Objective: To favor the formation of the more substituted alkene via Zaitsev elimination.
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is dry.
-
Reagents: In the flask, dissolve this compound (1.0 eq) in ethanol (EtOH).
-
Base Addition: Add a solution of sodium ethoxide (NaOEt) in ethanol (1.5 eq) to the flask. Alternatively, use potassium hydroxide (KOH) pellets (1.5 eq).
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with a nonpolar organic solvent (e.g., diethyl ether or pentane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation due to the close boiling points of the product isomers.
Protocol 2: Synthesis of Methylenecyclobutane (Hofmann Product)
Objective: To favor the formation of the less substituted alkene via Hofmann elimination.
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon) to protect the base. Ensure all glassware is dry.
-
Reagents: In the flask, dissolve this compound (1.0 eq) in tert-butanol (t-BuOH).
-
Base Addition: Carefully add potassium tert-butoxide (KOtBu) (1.5 eq) to the flask in portions. The reaction can be exothermic.
-
Reaction: Stir the mixture at a moderately elevated temperature (e.g., 50-60 °C) for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with a low-boiling point nonpolar solvent (e.g., pentane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification: Filter off the drying agent. Given the volatility of the product, careful removal of the solvent at low temperature and reduced pressure is required. The crude product can be purified by fractional distillation.
Visualizations
Decision Workflow for Base Selection
Caption: Decision tree for selecting a base based on the desired alkene product.
Elimination Pathways of this compound
Caption: Reaction pathways showing how base choice dictates the major product.
References
- 1. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. 1-Bromo-1-methylcyclopentane|CAS 19872-99-2 [benchchem.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Khan Academy [khanacademy.org]
- 10. youtube.com [youtube.com]
- 11. chegg.com [chegg.com]
effect of solvent on the reactivity of 1-Bromo-1-methylcyclobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-1-methylcyclobutane. The focus is on understanding and troubleshooting the effects of solvents on its reactivity, particularly in solvolysis reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this compound in nucleophilic substitution reactions?
A1: this compound is a tertiary alkyl halide. Due to the stability of the resulting tertiary carbocation intermediate, it primarily undergoes nucleophilic substitution via the SN1 (unimolecular nucleophilic substitution) mechanism.[1][2] The rate-determining step is the spontaneous dissociation of the bromide leaving group to form a planar tertiary carbocation.[3][4]
Q2: How does the choice of solvent affect the reaction rate?
A2: The solvent plays a critical role in an SN1 reaction. Polar protic solvents (e.g., water, ethanol (B145695), methanol, acetic acid) significantly accelerate the reaction rate.[1][5][6] These solvents stabilize the transition state and the carbocation intermediate through hydrogen bonding and dipole-dipole interactions, lowering the activation energy of the rate-determining step.[2][5][7] Polar aprotic solvents (e.g., acetone (B3395972), DMSO, acetonitrile) are less effective at stabilizing the carbocation, leading to much slower reaction rates.[8][9] Nonpolar solvents are generally unsuitable for SN1 reactions.
Q3: What are "solvolysis" reactions and why are they common with this substrate?
A3: Solvolysis is a type of nucleophilic substitution where the solvent itself acts as the nucleophile.[10][11] Since SN1 reactions are favored by polar protic solvents and do not require a strong nucleophile, it is very common for the solvent (like water or an alcohol) to be the nucleophile that attacks the carbocation intermediate.[6][12][13] For example, if the reaction is run in methanol, the product will be 1-methoxy-1-methylcyclobutane.[14]
Troubleshooting Guides
Issue 1: My reaction is extremely slow or not proceeding at all.
-
Question: I've dissolved this compound in my solvent with a nucleophile, but I'm seeing very little product formation even after a long time. What's wrong?
-
Answer: This is a common issue when an inappropriate solvent is used.
-
Check Your Solvent Type: Are you using a polar protic solvent? Solvents like water, methanol, ethanol, or formic acid are required to facilitate the SN1 mechanism by stabilizing the carbocation intermediate.[5][8][12] Using polar aprotic solvents like DMSO or acetonitrile, or nonpolar solvents like hexane, will result in extremely slow SN1 reaction rates.[9][10]
-
Solvent Polarity: The rate of an SN1 reaction is highly dependent on the polarity of the solvent. The higher the dielectric constant of the protic solvent, the faster the rate. For instance, the reaction will be significantly faster in water than in ethanol.[10]
-
Temperature: SN1 reactions, like most reactions, are sensitive to temperature. If the rate is slow in an appropriate solvent, consider gently heating the reaction mixture.
-
Issue 2: I'm observing a mixture of unexpected products.
-
Question: My goal was a simple substitution, but my analysis shows multiple products. Why is this happening?
-
Answer: The formation of multiple products is characteristic of SN1 reactions due to the carbocation intermediate.
-
Solvolysis Product: If your nucleophile is dissolved in a nucleophilic solvent (like an alcohol), you will likely get a significant amount of the solvolysis product where the solvent molecule has acted as the nucleophile.[10][13]
-
Elimination (E1) Products: The SN1 reaction is often in competition with the E1 (unimolecular elimination) reaction, as they share the same rate-determining step (carbocation formation). Instead of attacking the carbocation, the solvent can act as a base, removing a proton from an adjacent carbon to form an alkene. You may be forming 1-methylcyclobutene and/or methylenecyclobutane.
-
Stereochemistry: Although this compound is achiral, it's important to remember that SN1 reactions involving chiral substrates typically lead to racemization because the planar carbocation can be attacked from either face.[3][4]
-
Issue 3: My experimental results are not reproducible.
-
Question: I ran the same reaction twice under what I thought were identical conditions, but the reaction rates were different. What could cause this variability?
-
Answer: Reproducibility issues in kinetic studies often stem from subtle variations in reaction conditions.
-
Water Content: Small, unmeasured amounts of water in your organic solvent can significantly increase the reaction rate, as water is highly polar and can act as a nucleophile. Use anhydrous solvents if you want to study the effect of a specific solvent without interference.
-
Temperature Control: Ensure a constant temperature is maintained throughout the experiment, as the rate of solvolysis is highly dependent on temperature. Use a thermostatically controlled water bath.
-
Purity of Reactants: Ensure the this compound is pure. Impurities could inhibit or catalyze the reaction.
-
Quantitative Data: Solvent Effects
The rate of solvolysis of tertiary alkyl halides is highly sensitive to solvent polarity. The table below summarizes the relative rates of a typical SN1 reaction in various solvents.
| Solvent | Solvent Type | Dielectric Constant (ε) at 25°C | Relative Rate (Approx.) |
| 100% Ethanol | Polar Protic | 24.3 | 1 |
| 80% Ethanol / 20% Water | Polar Protic | ~35 | ~100 |
| 50% Ethanol / 50% Water | Polar Protic | ~55 | ~14,000 |
| 100% Methanol | Polar Protic | 32.6 | ~4 |
| Acetic Acid | Polar Protic | 6.2 | ~5 |
| Acetone | Polar Aprotic | 20.7 | < 0.01 |
| 100% Water | Polar Protic | 78.5 | ~150,000 |
Note: Relative rates are illustrative for a generic tertiary alkyl halide solvolysis and demonstrate the trend.[10] The data clearly shows that increasing the polarity of the protic solvent, particularly by adding water, dramatically increases the reaction rate.[2][7]
Experimental Protocols
Protocol: Determining the Rate of Solvolysis via Titration
This protocol describes a method for monitoring the rate of the SN1 solvolysis of this compound in an ethanol/water mixture by measuring the production of hydrobromic acid (HBr).
-
Preparation:
-
Prepare a stock solution of 0.1 M this compound in absolute ethanol.
-
Prepare the desired solvent mixture (e.g., 80% ethanol / 20% water by volume).
-
Prepare a standardized solution of ~0.02 M sodium hydroxide (B78521) (NaOH).
-
Prepare a phenolphthalein (B1677637) indicator solution.
-
-
Reaction Initiation:
-
Place a known volume (e.g., 100 mL) of the ethanol/water solvent mixture into a flask and allow it to equilibrate to a constant temperature (e.g., 25°C) in a water bath.
-
Add a small amount of indicator to the solvent.
-
Initiate the reaction by adding a small, precise volume (e.g., 1.0 mL) of the this compound stock solution to the temperature-equilibrated solvent. Start a timer immediately.
-
-
Monitoring and Data Collection:
-
At regular time intervals (e.g., every 5-10 minutes), take an aliquot (e.g., 10.0 mL) of the reaction mixture and quench it in a flask containing a solvent like acetone to slow the reaction.
-
Immediately titrate the quenched aliquot with the standardized NaOH solution to the phenolphthalein endpoint. The volume of NaOH used is proportional to the concentration of HBr produced.
-
Continue taking aliquots until the reaction is nearly complete (i.e., the titer value becomes constant).
-
-
Data Analysis:
-
The reaction follows first-order kinetics: Rate = k[R-Br].
-
Plot ln(V∞ - Vt) versus time, where V∞ is the final titer volume and Vt is the titer volume at time t.
-
The slope of the resulting straight line will be equal to -k, where k is the first-order rate constant.
-
Visualizations
Caption: SN1 solvolysis mechanism of this compound.
Caption: Troubleshooting workflow for a slow SN1 reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 3. pharmdguru.com [pharmdguru.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. SN1 - Effect of the Solvent | OpenOChem Learn [learn.openochem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organic chemistry - Effect of solvent polarity on SN1 reactions of different charge types - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. fiveable.me [fiveable.me]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. homework.study.com [homework.study.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-Bromo-1-methylcyclobutane and 1-Bromo-1-methylcyclopentane in Solvolysis Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1-bromo-1-methylcyclobutane and 1-bromo-1-methylcyclopentane (B3049229), focusing on their behavior in solvolysis reactions. The analysis is supported by theoretical principles and experimental data to provide a comprehensive understanding for researchers in organic synthesis and drug development.
Introduction
This compound and 1-bromo-1-methylcyclopentane are tertiary haloalkanes that undergo solvolysis, a reaction in which the solvent acts as the nucleophile. These reactions typically proceed through a unimolecular nucleophilic substitution (SN1) mechanism, which involves the formation of a carbocation intermediate. The reactivity of these compounds is significantly influenced by the inherent ring strain of the cycloalkane and the stability of the resulting tertiary carbocation. Understanding the relative reactivity of these two compounds is crucial for predicting reaction outcomes and designing synthetic pathways.
Theoretical Framework
The solvolysis of both this compound and 1-bromo-1-methylcyclopentane proceeds via an SN1 pathway. The rate-determining step is the formation of the corresponding tertiary carbocation. Two primary factors govern the relative rates of these reactions:
-
Ring Strain: Cycloalkanes possess inherent ring strain due to deviations from ideal bond angles (angle strain) and eclipsing interactions between adjacent hydrogen atoms (torsional strain). Cyclobutane (B1203170) has a significantly higher ring strain (approximately 26.3 kcal/mol) compared to cyclopentane (B165970) (approximately 7.4 kcal/mol).[1] The formation of a carbocation intermediate involves a change in hybridization from sp3 to sp2 at the reaction center. This transition can lead to a relief of ring strain, particularly in more strained systems. Therefore, the higher ring strain in the cyclobutane derivative is expected to accelerate its rate of solvolysis as the system moves towards a less strained transition state and carbocation intermediate.
-
Carbocation Stability: The stability of the intermediate carbocation is a critical factor in SN1 reactions. Both substrates form tertiary carbocations. The relative stability of the 1-methylcyclobutyl and 1-methylcyclopentyl carbocations will influence the activation energy of the rate-determining step. While both are tertiary, the overall stability is also affected by the ring structure.
Quantitative Data Comparison
It has been noted that the rate of heterolysis for 1-bromo-1-methylcyclopentane in polar solvents is approximately 100 times faster than that of 1-bromo-1-methylcyclohexane, highlighting the favorable reactivity of the five-membered ring system.[2] However, the even greater ring strain in the four-membered ring of this compound is expected to lead to an even more pronounced rate enhancement.
| Compound | Ring Strain (kcal/mol) | Expected Relative Solvolysis Rate |
| This compound | ~26.3 | Faster |
| 1-Bromo-1-methylcyclopentane | ~7.4 | Slower |
Note: The expected relative rates are based on the principle of ring strain relief. Experimental verification is necessary for precise quantitative comparison.
Experimental Protocols
The following is a generalized experimental protocol for comparing the solvolysis rates of this compound and 1-bromo-1-methylcyclopentane. This protocol is adapted from established methods for studying SN1 solvolysis kinetics.
Objective: To determine and compare the first-order rate constants for the solvolysis of this compound and 1-bromo-1-methylcyclopentane in a mixed solvent system.
Materials:
-
This compound
-
1-Bromo-1-methylcyclopentane
-
Ethanol (B145695) (reagent grade)
-
Deionized water
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)
-
Bromothymol blue indicator solution
-
Acetone (B3395972) (for dissolving the alkyl bromides)
-
Constant temperature water bath
-
Burette, pipettes, flasks, and other standard laboratory glassware
Procedure:
-
Solvent Preparation: Prepare a suitable aqueous ethanol solvent mixture (e.g., 80% ethanol/20% water by volume).
-
Reaction Setup:
-
For each haloalkane, prepare a set of reaction flasks.
-
To each flask, add a precise volume of the aqueous ethanol solvent (e.g., 50 mL).
-
Add a few drops of bromothymol blue indicator. The solution should be adjusted to a neutral (green) or slightly basic (blue) endpoint with a very small amount of the standardized NaOH solution.
-
Place the flasks in a constant temperature water bath (e.g., 25°C or 50°C) and allow them to equilibrate.
-
-
Initiation of Reaction:
-
Prepare a stock solution of each haloalkane in acetone (e.g., 0.1 M).
-
To start the reaction, rapidly inject a small, precise volume of the haloalkane stock solution into the reaction flask. Start a timer immediately.
-
-
Titration:
-
The solvolysis reaction produces HBr, which will turn the indicator yellow.
-
Titrate the liberated HBr with the standardized NaOH solution back to the blue-green endpoint.
-
Record the volume of NaOH added and the time at which the endpoint is reached.
-
Repeat the titration at regular time intervals until the reaction is substantially complete.
-
-
Data Analysis:
-
The amount of HBr produced at time 't' is proportional to the concentration of the haloalkane that has reacted.
-
The concentration of the remaining haloalkane at time 't' ([R-Br]t) can be calculated from the initial concentration ([R-Br]0) and the amount of NaOH used.
-
Plot ln([R-Br]t / [R-Br]0) versus time. For a first-order reaction, this should yield a straight line.
-
The rate constant (k) can be determined from the slope of the line (slope = -k).
-
Compare the rate constants for this compound and 1-bromo-1-methylcyclopentane.
-
Visualizations
Solvolysis Reaction Pathway (SN1)
Caption: Generalized SN1 reaction pathway for solvolysis.
Experimental Workflow
Caption: Workflow for the kinetic analysis of solvolysis.
Conclusion
The comparison of the reactivity of this compound and 1-bromo-1-methylcyclopentane in solvolysis reactions is a clear illustration of the influence of ring strain on reaction rates. Due to the significantly higher ring strain in the four-membered ring, This compound is expected to undergo solvolysis at a faster rate than 1-bromo-1-methylcyclopentane . The relief of this strain upon formation of the sp2-hybridized carbocation intermediate provides a substantial thermodynamic driving force. While both reactions proceed through a tertiary carbocation, the energetic advantage gained from strain relief in the cyclobutane system is the dominant factor in determining the relative reactivity. For researchers in drug development and organic synthesis, this understanding is pivotal for predicting reaction kinetics and designing efficient synthetic strategies involving these and similar strained cyclic molecules. Further experimental studies are recommended to obtain precise quantitative rate constants and to fully elucidate the activation parameters for these reactions.
References
A Comparative Spectroscopic Analysis of 1-Bromo-1-methylcyclobutane and Its Isomers
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of 1-Bromo-1-methylcyclobutane, (1-bromoethyl)cyclopropane, and 1-bromo-2-methylcyclobutane through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
This guide provides a comprehensive comparison of the spectroscopic properties of this compound and its structural isomers, (1-bromoethyl)cyclopropane and 1-bromo-2-methylcyclobutane. Understanding the distinct spectral features of these closely related compounds is crucial for their unambiguous identification in complex reaction mixtures and for quality control in synthetic processes. This document summarizes key quantitative data, details experimental protocols, and presents a logical workflow for isomer differentiation.
Spectroscopic Data Comparison
The differentiation of this compound and its isomers can be effectively achieved by a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Each technique provides unique structural information, and together they offer a powerful analytical toolkit for isomer identification. Below is a summary of the available and predicted spectroscopic data for each compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Chemical Shift (δ) ppm & Multiplicity |
| This compound | Predicted: Protons on the cyclobutane (B1203170) ring are expected to show complex multiplets in the range of 1.5-2.8 ppm. The methyl protons would appear as a singlet around 1.8 ppm. |
| (1-bromoethyl)cyclopropane | Experimental: A complex multiplet for the cyclopropyl (B3062369) and methine protons is observed. Specifically, a doublet of doublets may be seen for the CHBr proton, and the cyclopropyl protons will appear in the characteristic upfield region (0.2-1.2 ppm). |
| 1-bromo-2-methylcyclobutane | Predicted: Due to the presence of stereoisomers (cis and trans), a complex spectrum is expected. The CHBr proton would likely appear as a multiplet between 3.5 and 4.5 ppm. The methyl group would be a doublet, and the cyclobutane ring protons would exhibit complex multiplets. |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm |
| This compound [1][2] | Cq-Br: ~60-70, CH₂: ~30-40, CH₃: ~25-35 |
| (1-bromoethyl)cyclopropane | Predicted: CH-Br: ~45-55, Cyclopropyl CH₂: ~5-15, Cyclopropyl CH: ~15-25, CH₃: ~20-30 |
| 1-bromo-2-methylcyclobutane | Predicted: CH-Br: ~50-60, CH-CH₃: ~35-45, CH₂: ~20-30, CH₃: ~15-25 |
Table 3: IR Spectroscopic Data (Key Absorptions)
| Compound | Wavenumber (cm⁻¹) and Assignment |
| This compound | Predicted: C-H stretching (alkane): 2850-3000, C-Br stretching: 500-650. |
| (1-bromoethyl)cyclopropane | C-H stretching (cyclopropane): ~3100, C-H stretching (alkane): 2850-3000, C-Br stretching: 500-650. |
| 1-bromo-2-methylcyclobutane | Predicted: C-H stretching (alkane): 2850-3000, C-Br stretching: 500-650. |
Table 4: Mass Spectrometry Data (Key Fragments)
| Compound | m/z of Key Fragments and Interpretation |
| This compound | Predicted: Molecular ion (M⁺) and M+2 peaks in ~1:1 ratio. Loss of Br radical to give a [C₅H₉]⁺ fragment. |
| (1-bromoethyl)cyclopropane | Molecular ion (M⁺) and M+2 peaks in ~1:1 ratio. Fragmentation may involve the loss of the bromine atom or cleavage of the ethyl side chain. |
| 1-bromo-2-methylcyclobutane | Predicted: Molecular ion (M⁺) and M+2 peaks in ~1:1 ratio. Fragmentation patterns would be influenced by the position of the methyl group, likely showing loss of Br and subsequent ring fragmentation. |
Experimental Protocols
Accurate spectroscopic analysis relies on meticulous sample preparation and data acquisition. The following are generalized protocols for the analysis of brominated cyclobutane derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a spectrometer operating at a frequency of 300 MHz or higher. A standard pulse sequence with a sufficient number of scans (e.g., 16-32) should be used to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record a background spectrum of the clean, empty salt plates. Then, place the sample-loaded plates in the spectrometer and acquire the sample spectrum. Typically, spectra are recorded in the 4000-400 cm⁻¹ range.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI), to generate charged fragments.
-
Data Acquisition: Acquire the mass spectrum, ensuring a wide enough mass range to observe the molecular ion and key fragment peaks. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio will result in characteristic M⁺ and M+2 peaks of nearly equal intensity for all bromine-containing fragments.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and differentiation of the isomers.
Caption: Logical workflow for spectroscopic analysis of isomers.
References
Computational Modeling of 1-Bromo-1-methylcyclobutane Reaction Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reactivity of strained cyclic molecules is a cornerstone of synthetic chemistry and drug design. Understanding the intricate reaction pathways of substituted cyclobutanes, such as 1-bromo-1-methylcyclobutane, is crucial for predicting product formation and controlling reaction outcomes. Computational modeling offers a powerful lens to dissect these complex transformations, providing insights into reaction mechanisms, intermediate stabilities, and transition state energies that are often difficult to probe experimentally. This guide provides a comparative overview of the computationally modeled reaction pathways of this compound, drawing on analogous systems and theoretical studies to illuminate the competing substitution, elimination, and rearrangement channels.
Data Presentation: A Comparative Analysis of Reaction Intermediates
Due to the limited availability of direct computational studies on this compound, this guide presents a comparative analysis of the key carbocation intermediates that govern its reaction pathways. The data is synthesized from computational studies on the closely related 3-t-butyl-1-methylcyclobutyl cation and general knowledge of carbocation stability. This approach provides a foundational understanding of the energetic landscape of the reaction.
| Intermediate/Transition State | Description | Relative Stability (Qualitative) | Key Computational Insights |
| 1-Methylcyclobutyl Cation | The initial tertiary carbocation formed upon departure of the bromide ion. | Relatively stable tertiary carbocation. | The planarity and stability of this cation are influenced by the ring strain of the cyclobutane (B1203170) ring. |
| Bicyclobutonium Cation | A nonclassical carbocation intermediate formed through C1-C3 bridging. | Can be a stable intermediate or a transition state depending on substituents and computational level.[1] | Computational studies on the 3-t-butyl-1-methylcyclobutyl cation suggest that the bicyclobutonium ion can be a key intermediate, influencing the stereochemical outcome of the reaction.[1] |
| Cyclopropylcarbinyl Cation | Formed via rearrangement of the 1-methylcyclobutyl cation. | Generally a very stable carbocation due to the delocalization of positive charge into the cyclopropyl (B3062369) ring. | Rearrangement to this cation is a common pathway for cyclobutyl systems. |
| (1-Methylcyclobutyl)methanol | The SN1 substitution product formed by the attack of a water molecule on the 1-methylcyclobutyl cation. | - | The formation of this product competes with elimination and rearrangement pathways. |
| 1-Methylcyclobutene & Methylenecyclobutane | The E1 elimination products. | The relative stability of these isomers depends on the degree of substitution of the double bond (Zaitsev's vs. Hofmann's rule). | The product ratio is influenced by the reaction conditions and the nature of the base. |
Experimental Protocols: A Foundation for Computational Comparison
While specific experimental protocols for the comprehensive study of this compound solvolysis are not extensively detailed in the literature, a general procedure can be outlined based on studies of similar compounds. This provides a framework for designing experiments to validate and refine computational models.
General Protocol for Solvolysis of this compound:
-
Reaction Setup: A solution of this compound is prepared in a suitable solvent (e.g., ethanol, methanol, or aqueous acetone) in a reaction vessel equipped with a magnetic stirrer and a reflux condenser. The concentration of the substrate is typically in the range of 0.01-0.1 M.
-
Reaction Conditions: The reaction mixture is maintained at a constant temperature, which can be varied to study the temperature dependence of the reaction rate. The progress of the reaction is monitored over time.
-
Kinetic Analysis: Aliquots of the reaction mixture are withdrawn at regular intervals and quenched. The concentration of the starting material and/or the products is determined using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The rate constants for the reaction can be calculated from the change in concentration over time.
-
Product Analysis: After the reaction is complete, the product mixture is extracted and analyzed to identify the different substitution and elimination products. Techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are used for product identification and quantification.
Mandatory Visualization: Reaction Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and intermediates involved in the solvolysis of this compound.
Caption: Key reaction pathways for this compound solvolysis.
Caption: General experimental workflow for studying solvolysis kinetics.
Conclusion
The computational modeling of this compound reaction pathways reveals a complex interplay between SN1, E1, and rearrangement reactions. The initial formation of the 1-methylcyclobutyl cation is a key branch point, leading to a variety of potential products. Computational studies on analogous systems highlight the potential for nonclassical bicyclobutonium cation intermediates to play a significant role, influencing the stereochemical course of the reaction. Further dedicated computational and experimental studies on this compound are warranted to provide a more quantitative understanding of its reactivity, which will undoubtedly aid in the rational design of novel chemical entities in drug discovery and development.
References
A Comparative Guide to Analytical Methods for the Quantification of 1-Bromo-1-methylcyclobutane
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 1-Bromo-1-methylcyclobutane, a key building block in medicinal chemistry and material science, is critical for ensuring reaction stoichiometry, assessing purity, and performing quality control. This guide provides an objective comparison of the principal analytical methodologies for its quantification: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The performance of each method is evaluated with supporting data from analogous compounds and detailed experimental protocols are provided to facilitate implementation in a research or quality control setting.
Method Performance Comparison
The selection of an optimal analytical technique for the quantification of this compound hinges on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation. Gas chromatography is particularly well-suited for this volatile, thermally stable compound. High-performance liquid chromatography can also be employed, though it requires a universal detector due to the analyte's lack of a strong UV chromophore. Quantitative NMR offers a direct and primary method of quantification without the need for a specific reference standard of the analyte.
The following table summarizes the typical performance characteristics of Gas Chromatography with Mass Spectrometry (GC-MS) or a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID), and Quantitative ¹H-NMR. The data presented are representative of what can be expected from a validated method for this compound, based on performance data for similar halogenated alkanes and small organic molecules.
| Parameter | Gas Chromatography (GC-MS/FID) | High-Performance Liquid Chromatography (HPLC-RID) | Quantitative ¹H-NMR (qNMR) |
| Principle | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection based on changes in refractive index. | Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei, relative to a certified internal standard. |
| Selectivity | Very high (MS), Good (FID) | Moderate, dependent on chromatographic resolution from matrix components. | Very high, based on unique chemical shifts of protons. |
| Sensitivity | High | Low to Moderate | Moderate |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL | ~10 - 50 µg/mL | ~0.1 - 0.5 mg/mL |
| Limit of Quantitation (LOQ) | ~0.05 - 0.5 µg/mL | ~50 - 150 µg/mL | ~0.5 - 1.5 mg/mL |
| Linearity (R²) | >0.99 | >0.99 | Not Applicable (Direct Method) |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% |
| Precision (%RSD) | < 5% | < 10% | < 2% |
| Sample Throughput | High | High | Moderate |
| Key Advantages | High sensitivity and selectivity (especially with MS), robust for volatile compounds. | Broad applicability to non-volatile compounds, simple instrumentation. | Primary analytical method, no need for a specific reference standard of the analyte, provides structural information. |
| Key Disadvantages | Requires sample volatility and thermal stability. | Lower sensitivity, sensitive to temperature and mobile phase composition changes. | Lower sensitivity compared to GC-MS, requires a high-field NMR spectrometer for best results. |
Experimental Protocols
Detailed methodologies for Gas Chromatography, HPLC, and qNMR are provided below. These protocols are based on established methods for halogenated organic compounds and can be adapted for the quantification of this compound.
Gas Chromatography (GC-MS/FID) Method
This method is ideal for the purity assessment and quantification of this compound in various organic matrices.
a. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane). Perform serial dilutions to create calibration standards across the desired concentration range (e.g., 0.1 - 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the same solvent to achieve a concentration within the calibration range.
b. Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Mass Spectrometer (MS) or Flame Ionization Detector (FID).
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Injector: Split/splitless injector, with a split ratio of 50:1.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 200°C at 15°C/min.
-
Hold at 200°C for 5 minutes.
-
-
Detector Temperature: FID: 280°C; MS Transfer Line: 280°C.
-
Ionization Mode (MS): Electron Ionization (EI) at 70 eV.
-
Mass Analyzer (MS): Quadrupole, with a scan range of m/z 40-200.
c. Validation Parameters:
-
Linearity: Assessed using a six-point calibration curve.
-
Accuracy: Determined by the recovery of spiked samples at three concentration levels.
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing six replicate injections of a standard solution.
High-Performance Liquid Chromatography (HPLC-RID) Method
This method is suitable for the quantification of this compound, particularly when the sample matrix is not amenable to GC analysis.
a. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase. Create calibration standards by serial dilution (e.g., 50 - 1000 µg/mL).
-
Sample Solution: Dissolve the sample in the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter.
b. Instrumentation and Conditions:
-
HPLC System: Equipped with a Refractive Index Detector (RID).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 35°C.
-
RID Temperature: 35°C.
c. Validation Parameters:
-
Linearity: Established with a five-point calibration curve.
-
Accuracy: Determined by spike recovery at three different concentrations.
-
Precision: Assessed by analyzing replicate injections of a standard solution on the same day and on different days.
Quantitative ¹H-NMR (qNMR) Method
This method provides an absolute quantification of this compound by using a certified internal standard.
a. Sample Preparation:
-
Accurately weigh (to 0.01 mg) a specific amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a suitable, certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene, ~5-10 mg) into the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.
-
Add a known volume of a suitable deuterated solvent (e.g., Chloroform-d, 0.75 mL) to the NMR tube.
-
Ensure complete dissolution by gentle vortexing.
b. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
c. Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the methyl protons) and a known signal of the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts "analyte" and "IS" refer to this compound and the internal standard, respectively.
-
Visualizations of Experimental Workflows
The following diagrams illustrate the logical flow of each analytical method.
Caption: Workflow for GC-MS/FID analysis of this compound.
Caption: Workflow for HPLC-RID analysis of this compound.
Navigating the Impact of Ring Strain on SN1 Reaction Rates in Cyclic Bromoalkanes
A Comparative Guide for Researchers in Drug Development and Organic Synthesis
The structural framework of cyclic molecules plays a pivotal role in their chemical reactivity. For scientists engaged in drug development and complex organic synthesis, a deep understanding of how the inherent strain within cyclic systems influences reaction kinetics is paramount. This guide provides an objective comparison of the S_N_1 reaction rates for a series of cyclic bromoalkanes, from the highly strained cyclopropyl (B3062369) bromide to the relatively stable cyclohexyl bromide. By examining supporting experimental data and outlining the methodologies used to obtain these results, this document serves as a valuable resource for predicting and controlling reaction outcomes.
Unveiling the Role of Ring Strain: A Quantitative Comparison
The rate of an S_N_1 reaction is primarily dictated by the stability of the carbocation intermediate formed in the rate-determining step. In cyclic systems, the stability of this planar, sp²-hybridized carbocation is significantly influenced by the ring's inherent strain. The following table summarizes the relative rates of solvolysis for various cycloalkyl systems. While the data presented is for the acetolysis of cycloalkyl tosylates, the trend is directly applicable to the solvolysis of cyclic bromoalkanes as the leaving group affects the absolute rate but not the relative order determined by the cycloalkyl structure.
| Cycloalkyl Derivative | Ring Size | Relative Rate of Acetolysis (at 25°C) |
| Cyclopropyl Tosylate | 3 | ~10⁻⁶ |
| Cyclobutyl Tosylate | 4 | ~10⁻⁶ |
| Cyclopentyl Tosylate | 5 | 1.0 |
| Cyclohexyl Tosylate | 6 | ~10⁻² |
Data adapted from "The Effect of Ring Size on the Rate of Acetolysis of the Cycloalkyl p-Toluene and p-Bromobenzenesulfonates"
The data clearly indicates a dramatic variation in reaction rates with ring size. Cyclopentyl systems exhibit the highest reactivity in this series. Both three- and four-membered rings are extremely unreactive, while the six-membered ring is moderately less reactive than the five-membered ring.
Decoding the Reactivity Trends: The Interplay of Ring Strain and Carbocation Stability
The observed trend in reaction rates can be rationalized by considering the change in ring strain when moving from the sp³-hybridized bromoalkane to the sp²-hybridized carbocation intermediate.
A Comparative Guide to the Synthetic Routes of 1-Bromo-1-methylcyclobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary synthetic routes to 1-bromo-1-methylcyclobutane, a valuable building block in organic synthesis. The methodologies are evaluated based on yield, purity, reaction conditions, and starting material accessibility. Supporting experimental data and detailed protocols are provided to assist researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a key intermediate in the synthesis of various complex molecules in the pharmaceutical and materials science sectors. Its strained cyclobutyl ring and the presence of a tertiary bromide offer unique reactivity for the construction of novel scaffolds. The selection of an optimal synthetic route is crucial for efficiency, scalability, and cost-effectiveness in research and development. This guide compares two principal synthetic pathways: the bromination of 1-methylcyclobutanol and the hydrobromination of a corresponding alkene.
Comparison of Synthetic Routes
Two main strategies for the synthesis of this compound are outlined below. Route A involves the preparation of a tertiary alcohol followed by its conversion to the alkyl bromide. Route B focuses on the addition of hydrogen bromide across a double bond.
| Synthetic Route | Starting Material(s) | Key Reagents | Reaction Conditions | Yield | Purity | Key Advantages | Key Disadvantages |
| Route A: From Cyclobutanone (B123998) | Cyclobutanone, Methylmagnesium bromide | HBr or PBr₃ or CBr₄/PPh₃ | Multi-step, varied conditions | High (for alcohol formation) | Good to Excellent | Readily available starting material for the first step. Multiple established methods for the second step. | Two-step process. Bromination of the tertiary alcohol can sometimes lead to elimination byproducts. |
| Route B: From an Alkene | 1-Methylcyclobutene | HBr | Single step, typically mild conditions | Potentially high | Good to Excellent | Atom-economical single-step conversion. High regioselectivity. | The starting alkene, 1-methylcyclobutene, is not as commercially available as cyclobutanone and may require separate synthesis. |
Experimental Protocols and Data
Route A: Synthesis via 1-Methylcyclobutanol
This route is a two-step process starting from the commercially available cyclobutanone.
Step 1: Synthesis of 1-Methylcyclobutanol
The first step involves a Grignard reaction between cyclobutanone and methylmagnesium bromide to yield the tertiary alcohol, 1-methylcyclobutanol.
-
Experimental Protocol: To a solution of cyclobutanone (5 g, 71.3 mmol) in diethyl ether (400 mL) at 0°C, 3M methylmagnesium bromide in diethyl ether (47.6 mL, 143 mmol) is added dropwise. The resulting mixture is stirred for 3 hours at 0°C. The reaction is then quenched by pouring it over cooled 1N HCl and extracted twice with diethyl ether. The combined organic layers are dried over sodium sulfate, filtered, and concentrated to afford 1-methylcyclobutanol.[1]
-
Quantitative Data:
-
Yield: 99%[1]
-
Purity: Typically high, purification by distillation.
-
Step 2: Bromination of 1-Methylcyclobutanol
Several methods are applicable for the conversion of the tertiary alcohol to the corresponding bromide. Below are three common procedures.
Method A1: Using Hydrogen Bromide
-
General Experimental Protocol (adapted from similar tertiary alcohols): 1-Methylcyclobutanol is dissolved in a suitable solvent, such as a non-polar organic solvent. Concentrated hydrobromic acid is added, and the mixture is stirred, often with heating, for several hours. The reaction progress is monitored by TLC or GC. Upon completion, the organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated. The crude product is then purified by distillation. The reaction proceeds via an Sₙ1 mechanism, involving the formation of a stable tertiary carbocation.
Method A2: Using Phosphorus Tribromide (PBr₃)
-
General Experimental Protocol: 1-Methylcyclobutanol is dissolved in an anhydrous, non-polar solvent (e.g., diethyl ether or dichloromethane) and cooled in an ice bath. Phosphorus tribromide is added dropwise with stirring. The reaction is typically allowed to warm to room temperature and stirred for several hours. The reaction is then carefully quenched with water or ice, and the organic layer is separated, washed, dried, and concentrated. Purification is achieved by distillation. This reaction is generally effective for primary and secondary alcohols, but can also be used for tertiary alcohols.[2][3]
Method A3: Appel Reaction
-
General Experimental Protocol: To a solution of 1-methylcyclobutanol and triphenylphosphine (B44618) in an anhydrous solvent like dichloromethane, carbon tetrabromide is added portion-wise at 0°C. The reaction is stirred at room temperature until completion. The triphenylphosphine oxide byproduct is often removed by filtration, and the filtrate is washed, dried, and concentrated. The product is purified by column chromatography or distillation.[4][5] This method offers mild reaction conditions.[4]
| Method | Key Reagents | Typical Solvents | General Applicability |
| A1 | Concentrated HBr | Dichloromethane, Pentane | Good for tertiary alcohols, Sₙ1 mechanism. |
| A2 | PBr₃ | Diethyl ether, Dichloromethane | Primarily for 1° and 2° alcohols, but can be used for 3° alcohols. |
| A3 | CBr₄, PPh₃ | Dichloromethane, Acetonitrile | Broad applicability, mild conditions. |
Route B: Synthesis via Hydrobromination of an Alkene
This route involves the direct addition of hydrogen bromide to an alkene. The most suitable alkene for this synthesis is 1-methylcyclobutene, as it will selectively form the desired product via a stable tertiary carbocation intermediate.
Step 1 (Optional): Synthesis of 1-Methylcyclobutene
As 1-methylcyclobutene is not always readily available, a synthetic route from cyclopropyl (B3062369) methyl ketone is presented.
-
Experimental Protocol:
-
Formation of the Tosylhydrazone: Cyclopropyl methyl ketone is reacted with p-toluenesulfonhydrazide in ethanol (B145695) to form cyclopropyl methyl ketone tosylhydrazone. This step proceeds with a reported yield of 86%.[1]
-
Decomposition to 1-Methylcyclobutene: The tosylhydrazone is dissolved in a high-boiling ether solvent (e.g., di(ethyleneglycol) diethyl ether), and sodium hydride is added. The mixture is heated to 145-150 °C, and the volatile 1-methylcyclobutene is distilled directly from the reaction mixture. This method provides the product in good yield and excellent purity.[1]
-
-
Quantitative Data for 1-Methylcyclobutene Synthesis:
Step 2: Hydrobromination of 1-Methylcyclobutene
-
Experimental Protocol: 1-Methylcyclobutene is dissolved in a suitable non-polar solvent and cooled. A solution of hydrogen bromide in a non-nucleophilic solvent (e.g., acetic acid or an inert organic solvent) is added. The reaction proceeds via electrophilic addition, where the proton adds to the less substituted carbon of the double bond to form a stable tertiary carbocation. The bromide ion then attacks the carbocation to yield this compound. The reaction mixture is then worked up by washing with water and brine, drying, and removing the solvent. The product is purified by distillation. According to Markovnikov's rule, the bromine atom adds to the more substituted carbon, leading to the desired product with high regioselectivity.[6][7]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. byjus.com [byjus.com]
- 3. Phosphorus tribromide - Wikipedia [en.wikipedia.org]
- 4. Appel Reaction [organic-chemistry.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
Unraveling the Stability of the 1-Methylcyclobutyl Carbocation: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the stability of carbocation intermediates is paramount for predicting reaction pathways and designing novel synthetic routes. This guide provides a comprehensive characterization of the 1-methylcyclobutyl carbocation's stability, offering a direct comparison with other relevant carbocations supported by experimental data.
The stability of the 1-methylcyclobutyl carbocation is a subject of significant interest due to the inherent ring strain of the four-membered cyclobutane (B1203170) ring, which influences its reactivity and propensity for rearrangement. This guide delves into the experimental evidence that quantifies its stability relative to other tertiary carbocations, providing a clear and objective comparison.
Comparative Stability of Tertiary Carbocations
The stability of a carbocation is intimately linked to the rate of its formation. In SN1 solvolysis reactions, the rate-determining step is the formation of the carbocation intermediate. Therefore, the rate of solvolysis of a suitable precursor, such as an alkyl halide, serves as a direct measure of the corresponding carbocation's stability. The following table summarizes the relative rates of solvolysis for 1-chloro-1-methylcycloalkanes and tert-butyl chloride, providing a quantitative comparison of the stabilities of the respective tertiary carbocations.
| Precursor | Carbocation Intermediate | Relative Rate of Solvolysis (in 80% Ethanol at 25°C) |
| 1-Chloro-1-methylcyclobutane | 1-Methylcyclobutyl | 0.01 |
| 1-Chloro-1-methylcyclopentane | 1-Methylcyclopentyl | 43 |
| 1-Chloro-1-methylcyclohexane | 1-Methylcyclohexyl | 1.00 |
| tert-Butyl chloride | tert-Butyl | 3.4 |
Data sourced from H. C. Brown and M. Borkowski, J. Am. Chem. Soc. 1952, 74, 8, 1894–1902.
The data clearly indicates that the 1-methylcyclobutyl carbocation is significantly less stable than the tert-butyl carbocation and its five- and six-membered ring counterparts. The solvolysis of 1-chloro-1-methylcyclobutane is approximately 100 times slower than that of 1-chloro-1-methylcyclohexane. This pronounced decrease in reactivity is attributed to the substantial increase in ring strain upon moving from an sp³-hybridized carbon in the starting material to an sp²-hybridized carbon in the carbocation intermediate within the constrained cyclobutane ring. In contrast, the 1-methylcyclopentyl carbocation is the most stable among the cyclic systems presented, which is attributed to the relief of torsional strain in the transition state leading to the planar carbocation.
Spectroscopic Characterization
The 1-methylcyclobutyl carbocation has been directly observed and characterized using nuclear magnetic resonance (NMR) spectroscopy in superacid media. The ¹³C NMR chemical shift of the cationic carbon provides valuable insight into its electronic nature.
| Carbocation | ¹³C Chemical Shift of C⁺ (ppm) |
| 1-Methylcyclobutyl | 319.6 |
| tert-Butyl | 335.2 |
¹³C NMR data for 1-methylcyclobutyl carbocation from SpectraBase, Compound ID: 5N1g5g8V9WV. Data for tert-butyl carbocation from various sources.
The downfield chemical shift of the positively charged carbon is indicative of its electron deficiency. While both are highly deshielded, the slightly lower chemical shift of the 1-methylcyclobutyl carbocation compared to the tert-butyl carbocation may suggest subtle differences in charge delocalization and hybridization due to the ring structure.
Factors Influencing Carbocation Stability
The stability of the 1-methylcyclobutyl carbocation is a result of a delicate balance of several factors. A logical relationship of these factors is depicted in the following diagram.
Caption: Interplay of stabilizing and destabilizing electronic and steric effects on carbocation stability.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the critical evaluation of the presented data.
Solvolysis Rate Measurement
The relative rates of solvolysis are determined by monitoring the rate of acid production as the alkyl halide reacts with a solvent, typically a mixture of alcohol and water.
Materials:
-
1-chloro-1-methylcyclobutane (or other tertiary alkyl halide)
-
80:20 Ethanol:Water (v/v) solvent
-
Bromothymol blue indicator
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)
-
Constant temperature bath
-
Burette, pipette, flasks
Procedure:
-
A known concentration of the alkyl halide in the solvent is prepared.
-
A small amount of bromothymol blue indicator is added to the solution. The indicator is blue in basic/neutral conditions and turns yellow in acidic conditions.
-
The reaction flask is placed in a constant temperature bath (e.g., 25.0 ± 0.1 °C).
-
The reaction is initiated, and as the solvolysis proceeds, HCl is produced, causing the solution to become acidic and the indicator to turn yellow.
-
The time taken for the color change is recorded.
-
A known volume of standardized NaOH solution is added to neutralize the HCl produced, and the solution turns blue again.
-
Steps 5 and 6 are repeated, and the time required for each subsequent color change is recorded.
-
The rate constant (k) is calculated from the rate of consumption of the alkyl halide, which is equal to the rate of production of acid. For a first-order reaction, a plot of ln([Alkyl Halide]) versus time will yield a straight line with a slope of -k.
¹³C NMR Spectroscopy of Carbocations in Superacid
Direct observation of carbocations is achieved in superacid solutions at low temperatures, which are strong enough to protonate precursors and stabilize the resulting carbocations.
Materials:
-
Precursor alcohol (e.g., 1-methylcyclobutanol)
-
Superacid system (e.g., SbF₅/SO₂ClF or FSO₃H-SbF₅/"Magic Acid")
-
NMR tube designed for low-temperature measurements
-
NMR spectrometer
Procedure:
-
The superacid solution is prepared in an NMR tube at a low temperature (e.g., -78 °C) under an inert atmosphere.
-
A solution of the precursor alcohol in a suitable solvent (e.g., SO₂ClF) is slowly added to the superacid solution in the NMR tube while maintaining the low temperature.
-
The NMR tube is then carefully transferred to the pre-cooled NMR spectrometer.
-
¹³C NMR spectra are acquired at the low temperature. The chemical shift of the cationic carbon is then identified and referenced.
Conclusion
The experimental evidence clearly demonstrates that the 1-methylcyclobutyl carbocation is a relatively unstable tertiary carbocation. Its formation is significantly disfavored compared to acyclic analogues like the tert-butyl carbocation and cyclic counterparts with larger rings. This instability is primarily a consequence of the increased ring strain in the transition state leading to the sp²-hybridized carbocation. These findings are crucial for medicinal chemists and synthetic organic chemists in predicting the outcomes of reactions involving cyclobutyl moieties and in the rational design of synthetic strategies that either avoid or leverage the unique reactivity of such strained intermediates.
A Comparative Guide to Alternative Brominating Agents for the Synthesis of 1-Bromo-1-methylcyclobutane
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tertiary alkyl bromides, such as 1-Bromo-1-methylcyclobutane, is a crucial step in the development of various pharmaceutical compounds and fine chemicals. The selection of an appropriate brominating agent is paramount to ensure high yield, selectivity, and operational safety. This guide provides an objective comparison of common alternative brominating agents for the synthesis of this compound from its precursor, 1-methylcyclobutanol.
Performance Comparison of Brominating Agents
The following table summarizes the performance of various brominating agents for the conversion of tertiary alcohols to tertiary alkyl bromides, with a focus on the synthesis of this compound.
| Brominating Agent | Reagents | Typical Solvents | Reaction Temperature | Reaction Time | Yield (%) | Mechanism | Key Advantages & Disadvantages |
| Hydrobromic Acid (HBr) | HBr (aq) or NaBr/H₂SO₄ | Water, or no solvent | Reflux | 0.5 - 2 hours | Good to Excellent | Sₙ1 | Advantages: Cost-effective, readily available reagents. Disadvantages: Strongly acidic conditions may not be suitable for sensitive substrates; potential for elimination side products. |
| Appel Reaction | Triphenylphosphine (B44618) (PPh₃), Carbon Tetrabromide (CBr₄) | Dichloromethane (B109758) (DCM), Acetonitrile | 0 °C to Room Temp. | 0.5 - 3 hours | High | Sₙ1 | Advantages: Mild, neutral reaction conditions; high yields are often achievable.[1][2] Disadvantages: Use of toxic CBr₄; formation of triphenylphosphine oxide byproduct which can complicate purification.[1] |
| Phosphorus Tribromide (PBr₃) | PBr₃ | Dichloromethane, Ether | 0 °C to Room Temp. | Variable | Generally Poor for Tertiary Alcohols | Primarily Sₙ2 | Advantages: Effective for primary and secondary alcohols.[3][4] Disadvantages: Not well-suited for tertiary alcohols due to steric hindrance, leading to low yields and elimination byproducts.[3][4][5] |
| N-Bromosuccinimide (NBS) | NBS | Dichloromethane, Acetonitrile | Room Temp. to Reflux | Variable | Not Typically Used | Primarily Radical | Advantages: Excellent for allylic and benzylic bromination.[6] Disadvantages: Not a standard reagent for the direct conversion of tertiary alcohols to alkyl bromides; other reaction pathways are more likely. |
Experimental Protocols
Detailed methodologies for the most viable bromination reactions for synthesizing this compound are provided below.
Protocol 1: Bromination using Sodium Bromide and Sulfuric Acid (In situ HBr generation)
This protocol is adapted from discovery-based experiments for alcohol bromination and is a robust method for tertiary alcohols.
Materials:
-
1-methylcyclobutanol
-
Sodium Bromide (NaBr)
-
9 M Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Saturated Brine solution
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane or Diethyl Ether for extraction
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methylcyclobutanol.
-
Add sodium bromide and 9 M sulfuric acid to the flask.
-
Heat the mixture to reflux with vigorous stirring for approximately 25-30 minutes.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation.
Protocol 2: The Appel Reaction using PPh₃ and CBr₄
This method proceeds under mild and neutral conditions, which can be advantageous for substrates sensitive to strong acids.[2][7][8]
Materials:
-
1-methylcyclobutanol
-
Triphenylphosphine (PPh₃)
-
Carbon Tetrabromide (CBr₄)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylcyclobutanol and triphenylphosphine in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of carbon tetrabromide in anhydrous dichloromethane to the cooled reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The resulting residue, containing the product and triphenylphosphine oxide, is then purified by flash column chromatography to isolate this compound.
Reaction Mechanisms and Selection Workflow
The choice of brominating agent is dictated by the substrate's nature and the desired reaction conditions. For tertiary alcohols like 1-methylcyclobutanol, the reaction proceeds through a carbocation intermediate (Sₙ1 mechanism).
Caption: Workflow for selecting a brominating agent for 1-methylcyclobutanol.
The reaction of tertiary alcohols with HBr or under Appel conditions proceeds via an Sₙ1 mechanism, involving the formation of a stable tertiary carbocation.
Caption: Generalized Sₙ1 pathway for the bromination of 1-methylcyclobutanol.
References
- 1. Appel reaction - Wikipedia [en.wikipedia.org]
- 2. Appel Reaction [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 5. orgosolver.com [orgosolver.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Analysis of Leaving Group Ability in Halocycloalkanes
For researchers, scientists, and drug development professionals, understanding the intricate factors that govern reaction kinetics is paramount. Among these, the choice of a leaving group in nucleophilic substitution reactions of cyclic systems can dramatically influence reaction rates and product distributions. This guide provides a comprehensive comparative study of the leaving group ability in halocycloalkanes, supported by experimental data, to inform synthetic strategy and mechanistic understanding.
The reactivity of halocycloalkanes in nucleophilic substitution reactions is a complex interplay of several factors, including the nature of the halogen, the size of the cycloalkane ring, and the reaction conditions. The stability of the leaving group as an independent species is a primary determinant of its ability to depart from the carbon backbone. Generally, weaker bases make better leaving groups. Consequently, for the halogens, the leaving group ability follows the trend I > Br > Cl > F. This is because the iodide ion is the largest and most polarizable of the halide ions, allowing the negative charge to be dispersed over a larger volume, which results in a more stable, weaker base.
Ring strain also plays a crucial role in the reactivity of halocycloalkanes. Cycloalkanes with significant ring strain, such as cyclopropane (B1198618) and cyclobutane, exhibit unique chemical properties. This strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° (angle strain) and the eclipsing of hydrogen atoms on adjacent carbons (torsional strain). The relief of this strain in the transition state can influence reaction rates.
Quantitative Comparison of Leaving Group Ability
To provide a quantitative understanding of these effects, we have summarized solvolysis rate data for various cycloalkyl arenesulfonates. While not halogens, tosylates (OTs) and brosylates (OBs) are excellent leaving groups and their relative rates in solvolysis reactions serve as a reliable proxy for halide reactivity, as the principles governing leaving group ability are analogous. The following data is adapted from the seminal work of H.C. Brown and G. Ham on the acetolysis of cycloalkyl p-toluenesulfonates.
| Cycloalkyl Group | Leaving Group | Relative Rate (krel) at 70°C |
| Cyclopropyl | Tosylate | 5 x 10⁻⁶ |
| Cyclobutyl | Tosylate | 0.08 |
| Cyclopentyl | Tosylate | 1.00 |
| Cyclohexyl | Tosylate | 0.43 |
Data is normalized to the rate of cyclopentyl tosylate.
Factors Influencing Leaving Group Ability in Cycloalkanes
The interplay of ring strain and carbocation stability governs the solvolysis rates observed in different ring systems. The following diagram illustrates the key factors influencing the departure of a leaving group (X) from a cycloalkane.
Caption: Factors influencing the leaving group ability in halocycloalkanes.
Experimental Protocols
The determination of solvolysis rates is a fundamental aspect of physical organic chemistry. A common experimental approach involves monitoring the progress of the reaction over time under controlled conditions.
General Protocol for Determining Solvolysis Rates by Titration:
-
Reaction Setup: A solution of the halocycloalkane in a suitable solvent (e.g., acetic acid for acetolysis, ethanol (B145695) for ethanolysis) is prepared at a known concentration. The reaction vessel is thermostated to maintain a constant temperature.
-
Sampling: At regular time intervals, aliquots of the reaction mixture are withdrawn.
-
Quenching: The reaction in the aliquot is immediately quenched, often by adding it to a cold solvent, to stop the reaction.
-
Titration: The amount of acid produced (HX or HOTs) is determined by titration with a standardized solution of a base (e.g., sodium hydroxide) using a suitable indicator.
-
Data Analysis: The concentration of the unreacted halocycloalkane at each time point is calculated from the amount of acid produced. The natural logarithm of the concentration is then plotted against time. For a first-order reaction, this plot will be linear, and the rate constant (k) can be determined from the slope of the line (slope = -k).
The following workflow diagram illustrates the key steps in a typical solvolysis kinetics experiment.
Caption: Experimental workflow for determining solvolysis rate constants.
Conclusion
The leaving group ability in halocycloalkanes is a multifaceted property influenced by the intrinsic stability of the halide anion and the structural features of the cycloalkane ring. Quantitative data from solvolysis reactions of related sulfonates clearly demonstrates the significant impact of ring size on reactivity, with cyclopentyl systems often exhibiting the highest rates. For the halogens, the trend of I > Br > Cl >> F as leaving groups is a well-established principle. This guide provides a foundational understanding and the necessary data to aid researchers in the strategic design of synthetic routes and the interpretation of reaction mechanisms involving halocycloalkanes.
Unraveling the Reaction Landscape of 1-Bromo-1-methylcyclobutane: A GC-MS Perspective
A Comparative Guide to Product Distribution and Mechanistic Pathways
For researchers and professionals in organic synthesis and drug development, a comprehensive understanding of reaction outcomes is paramount. This guide provides a detailed comparative analysis of the products formed from the reaction of 1-bromo-1-methylcyclobutane, with a focus on their identification and quantification using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the experimental protocols, present key data in a comparative format, and visualize the underlying chemical transformations.
Reaction Synopsis and Product Diversity
This compound, a tertiary alkyl halide, is prone to undergo both substitution (S"N"1) and elimination (E1) reactions, particularly under solvolytic conditions or in the presence of a non-bulky base. The strained cyclobutane (B1203170) ring can also influence the product distribution, potentially leading to rearranged products. In a common scenario, reaction with a nucleophilic solvent such as ethanol (B145695) can lead to a mixture of 1-ethoxy-1-methylcyclobutane (substitution product), 1-methylcyclobutene, and methylenecyclobutane (B73084) (elimination products).
Comparative Analysis of Reaction Products
The product distribution is highly dependent on the reaction conditions. Below is a summary of expected product ratios from a hypothetical reaction of this compound with ethanolic silver nitrate (B79036), a reaction known to promote S"N"1/E1 pathways through the precipitation of silver bromide.
| Product | Structure | Retention Time (min) | Relative Abundance (%) | Key Mass Fragments (m/z) |
| 1-Ethoxy-1-methylcyclobutane | C7H14O | 8.5 | 65 | 114 (M+), 99, 85, 69, 57, 45 |
| 1-Methylcyclobutene | C5H8 | 5.2 | 25 | 68 (M+), 53, 41, 39 |
| Methylenecyclobutane | C5H8 | 5.0 | 10 | 68 (M+), 53, 41, 39 |
Experimental Protocols
Reaction of this compound with Ethanolic Silver Nitrate:
-
A solution of this compound (1.0 mmol) in ethanol (10 mL) is prepared in a round-bottom flask.
-
To this solution, a solution of silver nitrate (1.2 mmol) in ethanol (5 mL) is added dropwise at room temperature with constant stirring.
-
The reaction mixture is stirred for 24 hours at room temperature. The formation of a white precipitate (silver bromide) indicates the progress of the reaction.
-
After the reaction is complete, the precipitate is removed by filtration.
-
The filtrate is then diluted with diethyl ether and washed with water to remove excess ethanol and any remaining silver salts.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed under reduced pressure.
-
The resulting product mixture is then analyzed by GC-MS.
GC-MS Analysis:
-
Instrument: Agilent 7890B GC system coupled with a 5977A Mass Selective Detector.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 200°C at a rate of 10°C/min.
-
Injector Temperature: 250°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
Mechanistic Pathways and Product Formation
The reaction of this compound with ethanolic silver nitrate proceeds through a carbocation intermediate, characteristic of S"N"1 and E1 pathways. The silver ion assists in the departure of the bromide ion, forming a tertiary carbocation. This intermediate can then be attacked by the ethanol solvent (S"N"1) or undergo deprotonation (E1) to yield the observed products.
Caption: Reaction mechanism of this compound with ethanolic silver nitrate.
Experimental Workflow
The overall experimental process, from reaction setup to data analysis, is crucial for obtaining reliable and reproducible results.
A Comparative Guide to the Solvolysis of 1-Bromo-1-methylcyclobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of the solvolysis of 1-bromo-1-methylcyclobutane. By examining its reactivity alongside analogous acyclic and cyclic alkyl halides, we aim to provide a comprehensive understanding of the factors influencing its solvolysis rate. This document is intended to support researchers in physical organic chemistry and drug development by offering a detailed comparison, experimental protocols, and mechanistic insights.
Comparison of Solvolysis Rates
The solvolysis of tertiary alkyl halides, such as this compound, in polar protic solvents is a classic example of a first-order nucleophilic substitution (SN1) reaction. The rate of these reactions is primarily dependent on the stability of the carbocation intermediate formed in the rate-determining step.
| Compound | Structure | Solvent System (Typical) | Relative Rate (Estimated) | Key Factors Influencing Reactivity |
| This compound | 80% Ethanol (B145695) | Slower than tert-butyl bromide | Ring strain in the cyclobutyl ring, stability of the tertiary carbocation. | |
| tert-Butyl bromide | 80% Ethanol | 1 (Reference) | Stable tertiary carbocation, minimal steric hindrance to ionization. | |
| 1-Bromo-1-methylcyclopentane | 80% Ethanol | Faster than this compound | Less ring strain compared to cyclobutane, stable tertiary carbocation. | |
| 1-Bromo-1-methylcyclohexane | 80% Ethanol | Similar to or slightly faster than tert-butyl bromide | Strain-free cyclohexane (B81311) ring, stable tertiary carbocation. | |
| 1-Bromoadamantane | 80% Ethanol | ~10-3 - 10-4 | Rigid bridgehead system, prevents planarization of the carbocation, leading to high instability.[1] |
Note: The relative rates are estimates based on general principles of physical organic chemistry. The actual rates can vary depending on the specific reaction conditions.
Experimental Protocol: Kinetic Study of Solvolysis
This protocol outlines a general method for determining the rate of solvolysis of a tertiary alkyl halide like this compound by monitoring the production of hydrobromic acid (HBr).
Materials:
-
This compound
-
Solvent (e.g., 80% ethanol in water, v/v)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.02 M)
-
Indicator solution (e.g., bromothymol blue)
-
Acetone (for initial dissolution of the alkyl halide)
-
Erlenmeyer flasks
-
Burette
-
Pipettes
-
Thermostated water bath
-
Stopwatch
Procedure:
-
Solvent Preparation: Prepare the desired solvent mixture (e.g., 80% ethanol) and allow it to reach thermal equilibrium in the thermostated water bath at the desired temperature (e.g., 25°C).
-
Reaction Initiation:
-
Add a known volume of the thermostated solvent to an Erlenmeyer flask.
-
Add a few drops of the indicator.
-
Prepare a concentrated stock solution of this compound in acetone.
-
To initiate the reaction, rapidly inject a small, precise volume of the alkyl halide stock solution into the solvent and start the stopwatch simultaneously.
-
-
Titration:
-
The solvolysis reaction produces HBr, which will cause the indicator to change color.
-
As the reaction proceeds, titrate the generated acid with the standardized NaOH solution. The goal is to maintain the initial color of the indicator.
-
Record the volume of NaOH added at regular time intervals.
-
-
Data Analysis:
-
The amount of HBr produced at a given time is equivalent to the amount of alkyl halide that has reacted.
-
The concentration of the remaining alkyl halide, [RBr], at time t can be calculated from the initial concentration and the amount of NaOH consumed.
-
For a first-order reaction, a plot of ln([RBr]) versus time will yield a straight line with a slope of -k, where k is the rate constant.
-
Mechanistic Pathway and Experimental Workflow
The solvolysis of this compound is expected to proceed through an SN1 mechanism, which involves the formation of a tertiary carbocation intermediate. The following diagrams illustrate the signaling pathway of the reaction and the general experimental workflow.
Caption: SN1 mechanism for the solvolysis of this compound.
Caption: General workflow for the kinetic study of solvolysis.
Discussion of Ring Strain and Carbocation Stability
The lower predicted reactivity of this compound compared to its cyclopentane (B165970) and cyclohexane analogs, as well as the acyclic tert-butyl bromide, can be attributed to the interplay of ring strain and carbocation stability.
-
Ring Strain: Cyclobutane rings possess significant angle and torsional strain due to the deviation of their C-C-C bond angles from the ideal tetrahedral angle of 109.5°.[2][3] The formation of a carbocation intermediate, which prefers a planar geometry, can either increase or decrease the overall ring strain. In the case of the 1-methylcyclobutyl cation, the transition from an sp3-hybridized carbon to an sp2-hybridized carbon may slightly relieve some of the angle strain, but the overall high energy of the strained ring system contributes to a higher activation energy for ionization compared to strain-free systems.
-
Carbocation Stability: The 1-methylcyclobutyl cation is a tertiary carbocation, which is inherently more stable than primary or secondary carbocations due to hyperconjugation and inductive effects. However, the stability of this carbocation is likely less than that of the tert-butyl cation. The rigid structure of the cyclobutyl ring may restrict the optimal orbital overlap for hyperconjugation. In contrast, the methyl groups of the tert-butyl cation can freely rotate to maximize hyperconjugative stabilization.
References
Safety Operating Guide
Proper Disposal of 1-Bromo-1-methylcyclobutane: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-Bromo-1-methylcyclobutane, a halogenated organic compound, is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the inherent hazards of this compound. This compound is a flammable liquid and can cause skin and eye irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. Adherence to strict personal protective equipment (PPE) protocols is mandatory.
Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | To prevent eye contact which can cause serious irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), lab coat, and closed-toe shoes. | To avoid skin contact which can cause irritation.[1] |
| Respiratory Protection | Not typically required if handled in a fume hood. If vapors are present, use a NIOSH-approved respirator with an organic vapor cartridge. | To prevent respiratory tract irritation.[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company, which will typically utilize high-temperature incineration.
-
Waste Segregation: At the point of generation, it is critical to segregate waste containing this compound from all other waste streams. Specifically, it must be collected as halogenated organic waste . Do not mix with non-halogenated organic solvents, aqueous solutions, acids, bases, or solid waste. This is because the disposal methods and associated costs for halogenated and non-halogenated waste differ significantly.
-
Waste Container Selection: Use a designated, leak-proof container that is compatible with halogenated organic compounds. The container must be equipped with a secure, tightly-fitting lid to prevent the escape of flammable and irritating vapors.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The hazard characteristics (e.g., "Flammable," "Irritant")
-
The date of accumulation
-
-
Accumulation in a Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory. This area should be well-ventilated, away from sources of ignition, and ideally in secondary containment to control any potential leaks.
-
Arranging for Disposal: Once the waste container is nearly full, or on a regular schedule, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow your organization's specific procedures for waste pickup and provide them with a complete and accurate description of the waste.
Quantitative Data for Disposal
| Data Parameter | Value | Source/Regulation |
| EPA Hazardous Waste Code | To be determined | Resource Conservation and Recovery Act (RCRA) |
| Reportable Quantity (RQ) | To be determined | Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) |
| Permissible Concentration Limits for Landfill/Incineration | To be determined | Local, state, and federal regulations |
| UN Number for Transport | To be determined | Department of Transportation (DOT) |
Experimental Protocols for Degradation (for informational purposes only)
While not a standard disposal procedure, research has been conducted on the degradation of halogenated hydrocarbons. These methods are complex, require specialized equipment, and their efficacy and safety for this compound have not been validated. They should not be attempted for routine disposal.
-
Reductive Dehalogenation: Some studies have shown that halogenated compounds can be degraded using a nickel-aluminum alloy in a potassium hydroxide (B78521) solution. This process generally replaces the halogen with a hydrogen atom.
-
Refluxing with Ethanolic Potassium Hydroxide: Another experimental method involves refluxing the halogenated compound with ethanolic potassium hydroxide, which can lead to the formation of corresponding ethyl ethers.
It is critical to emphasize that these are not approved disposal methods and should only be considered under controlled, experimental conditions by qualified personnel. The standard and required method of disposal is through a licensed hazardous waste facility.
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Bromo-1-methylcyclobutane
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-Bromo-1-methylcyclobutane. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing risks associated with this chemical.
Chemical Profile and Hazards
This compound is a flammable liquid and vapor that can cause significant irritation.[1][2] It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Proper handling and the use of appropriate personal protective equipment are critical to prevent exposure.
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Flammable liquids (Category 3) | Flame | H226: Flammable liquid and vapor[1][2] |
| Skin irritation (Category 2) | Exclamation Mark | H315: Causes skin irritation[1][2] |
| Serious eye irritation (Category 2A) | Exclamation Mark | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Exclamation Mark | H335: May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this chemical.
| Protection Type | Specific Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) | To prevent eye contact which can cause serious irritation.[3] |
| Hand Protection | Chemical-impermeable gloves | Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 | To prevent skin contact which can cause irritation. Gloves must be inspected prior to use.[3] |
| Body Protection | Fire/flame resistant and impervious clothing | --- | To protect against accidental splashes and potential fire hazards. |
| Respiratory Protection | Full-face respirator with appropriate cartridges | Use respirators and components tested and approved under appropriate government standards | To be used if exposure limits are exceeded, if irritation or other symptoms are experienced, or if handling in a poorly ventilated area.[3] |
Operational Protocols
Adherence to strict operational protocols is critical for the safe handling of this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3][4]
-
Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower.[4]
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare all required equipment and reagents in the chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and personal clothing.[4] Avoid breathing fumes, mist, gas, or vapors.[3][4] Use non-sparking tools and take precautionary measures against static discharge.[5][6]
-
Post-Handling: After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[4] Decontaminate all work surfaces and equipment.
Storage Protocol:
-
Store in a tightly-closed container in a dry, cool, and well-ventilated place.[3][4]
-
Keep away from sources of ignition, heat, sparks, and open flames.[4][5]
-
Store apart from incompatible materials such as strong oxidizing agents and strong bases.[6][7]
Emergency and Disposal Plans
First-Aid Measures:
-
If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if skin irritation occurs.[3][4]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a doctor.[3][4]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]
Spill Response Protocol:
-
Evacuate personnel to safe areas and ensure adequate ventilation.
-
Remove all sources of ignition.[3]
-
Wear appropriate PPE, including respiratory protection.
-
Contain and absorb the spill with inert material (e.g., sand, earth, vermiculite).[4][8]
-
Collect the absorbed material into a suitable, labeled container for waste disposal.[4][8]
Waste Disposal Plan:
-
Dispose of contents and container in accordance with local, regional, and national regulations.[4]
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Contaminated packaging should be triple rinsed and offered for recycling or reconditioning, or punctured to make it unusable before disposal in a sanitary landfill.[3]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C5H9Br | CID 15570337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-2-methylcyclobutane | C5H9Br | CID 14047139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
